molecular formula C6H7N3O4 B1487010 Ethyl 4-nitro-1h-imidazole-5-carboxylate CAS No. 74478-95-8

Ethyl 4-nitro-1h-imidazole-5-carboxylate

Cat. No.: B1487010
CAS No.: 74478-95-8
M. Wt: 185.14 g/mol
InChI Key: JFHZQABGMJXACV-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1h-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-nitro-1h-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-nitro-1h-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-nitro-1h-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-nitro-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-5(9(11)12)8-3-7-4/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHZQABGMJXACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294909
Record name Ethyl 4-nitro-1h-imidazole-5-carboxylate
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74478-95-8
Record name Ethyl 5-nitro-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74478-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 98658
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074478958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-nitro-1h-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294909
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The nitroimidazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, particularly those with antimicrobial and anticancer properties. The presence of both a nitro group and a carboxylate ester on the imidazole ring provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex drug candidates. This guide provides a comprehensive overview of a robust synthetic route to this important molecule, detailing the underlying chemical principles and offering a step-by-step experimental protocol.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of Ethyl 4-nitro-1H-imidazole-5-carboxylate suggests that the final product can be obtained through the nitration of a suitable precursor, Ethyl 1H-imidazole-5-carboxylate. This precursor, in turn, can be synthesized from readily available starting materials. This two-pronged approach allows for a modular and efficient synthesis.

Retrosynthesis Target Ethyl 4-nitro-1H-imidazole-5-carboxylate Precursor Ethyl 1H-imidazole-5-carboxylate Target->Precursor Nitration Starting_Materials Glycine Precursor->Starting_Materials Multi-step Synthesis

Caption: Retrosynthetic pathway for Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Part 1: Synthesis of the Precursor - Ethyl 1H-imidazole-4-carboxylate

The synthesis of the key precursor, Ethyl 1H-imidazole-4-carboxylate, can be achieved from the simple amino acid, glycine, through a multi-step sequence. This method is advantageous due to the low cost and availability of the starting material[1].

Synthetic Scheme:

Synthesis_of_Precursor Glycine Glycine Acetyl_Glycine Acetyl Glycine Glycine->Acetyl_Glycine Acetic Anhydride Acetyl_Glycine_Ethyl_Ester Acetyl Glycine Ethyl Ester Acetyl_Glycine->Acetyl_Glycine_Ethyl_Ester Ethanol, Acid Catalyst Formyl_Intermediate Formyl Intermediate Acetyl_Glycine_Ethyl_Ester->Formyl_Intermediate Methyl Formate, NaH Mercaptoimidazole 2-Mercapto-4-imidazole-carboxylate Formyl_Intermediate->Mercaptoimidazole KSCN Precursor Ethyl 1H-imidazole-4-carboxylate Mercaptoimidazole->Precursor Oxidative Desulfurization (e.g., H2O2)

Caption: Synthetic pathway for Ethyl 1H-imidazole-4-carboxylate from Glycine.

Experimental Protocol:

Step 1: Synthesis of Acetyl Glycine [1]

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a flask equipped with a magnetic stirrer.

  • Add 47 mL (0.50 mol) of acetic anhydride in portions while stirring at 20°C.

  • Continue stirring the reaction mixture at 20°C for 2 hours.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the white solid by filtration, wash with a small amount of ice-cold water, and dry to yield acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester [1]

  • To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and a catalytic amount of a strong acid catalyst (e.g., 11.7 g of 001x7 strong acidic styrene cation exchange resin).

  • Stir the mixture vigorously and reflux for 3 hours.

  • Cool the mixture to room temperature and filter to recover the resin.

  • Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.

Step 3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester [1]

  • In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 2.6 g of sodium hydride (60% dispersion in mineral oil, 0.065 mol) and 15 mL of toluene.

  • Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the resulting slurry to 0°C in an ice bath.

  • Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

  • Allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

  • Cool the mixture, concentrate to remove toluene, and allow to crystallize overnight in a freezer.

  • Filter the crude product and recrystallize from ethanol to obtain 2-mercapto-4-imidazole formate ethyl ester.

Step 4: Synthesis of Ethyl imidazole-4-carboxylate [1]

  • Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

  • Heat the reaction mixture to 55-60°C and maintain for 2 hours.

  • Cool the solution to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution.

  • The product, Ethyl imidazole-4-carboxylate, will precipitate and can be collected by filtration.

Part 2: Nitration of Ethyl 1H-imidazole-4-carboxylate

The final step in the synthesis is the regioselective nitration of the imidazole ring. The nitration of imidazoles can be challenging due to the presence of two nitrogen atoms and the potential for multiple nitration products. However, by carefully controlling the reaction conditions, it is possible to achieve the desired 4-nitro isomer. The use of a mixed acid system (concentrated nitric acid and sulfuric acid) is a common and effective method for the nitration of aromatic and heteroaromatic rings.

Mechanistic Considerations and Regioselectivity:

The nitration of an imidazole ring proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The position of nitration on the imidazole ring is influenced by both electronic and steric factors. In the case of Ethyl 1H-imidazole-4-carboxylate, the electron-withdrawing nature of the carboxylate group at the 4-position will deactivate the ring towards electrophilic attack. However, the C5 position is generally more susceptible to electrophilic attack in 1,4-disubstituted imidazoles. Therefore, careful control of reaction temperature and time is crucial to favor the formation of the desired 4-nitro-1H-imidazole-5-carboxylate. While direct literature on the nitration of this specific substrate is scarce, protocols for similar imidazole derivatives provide a strong foundation for this reaction. For instance, the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate is successfully achieved using a mixture of concentrated sulfuric and nitric acids[2].

Experimental Protocol:

Caution: This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 8 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 2.0 g (0.013 mol) of Ethyl 1H-imidazole-4-carboxylate to the cold sulfuric acid with stirring. Ensure the temperature remains below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the imidazole carboxylate, maintaining the reaction temperature between 0°C and 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is between 7 and 8. This step should be performed with caution as it will generate carbon dioxide gas.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford Ethyl 4-nitro-1H-imidazole-5-carboxylate as a solid.

Characterization of Ethyl 4-nitro-1H-imidazole-5-carboxylate

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Property Expected Value
Molecular Formula C₆H₇N₃O₄[3]
Molecular Weight 185.14 g/mol [3]
Appearance White to off-white solid
Melting Point Not readily available in searched literature
¹H NMR Expected signals for the ethyl group (triplet and quartet), and a singlet for the imidazole proton. The chemical shifts will be influenced by the nitro and carboxylate groups.
¹³C NMR Expected signals for the ethyl group carbons, the imidazole ring carbons, and the carbonyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide outlines a comprehensive and practical synthetic route for the preparation of Ethyl 4-nitro-1H-imidazole-5-carboxylate. By following the detailed protocols for the synthesis of the precursor, Ethyl 1H-imidazole-4-carboxylate, and its subsequent nitration, researchers can reliably obtain this valuable building block for further exploration in drug discovery and development. The provided mechanistic insights and characterization data will aid in the successful execution and validation of this synthesis.

References

  • Ethyl 4-nitro-1h-imidazole-5-carboxylate. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 4-nitro-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a functionalized nitroimidazole, it serves as a versatile building block for the synthesis of novel therapeutic agents, particularly those targeting hypoxic conditions found in tumors and anaerobic infections. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers and scientists in the field.

Introduction to the Nitroimidazole Scaffold

The nitroimidazole core is a privileged scaffold in pharmaceutical science. Since the discovery of azomycin (2-nitroimidazole) in the 1950s, this class of compounds has yielded life-saving drugs like metronidazole, used against anaerobic bacteria and protozoa.[1][2] The key to their biological activity often lies in the reductive activation of the nitro group. Under the low-oxygen (hypoxic) conditions characteristic of certain tumors and anaerobic infections, the nitro group can be reduced to form reactive radical species that damage cellular macromolecules like DNA, leading to cell death.[1][3]

Ethyl 4-nitro-1H-imidazole-5-carboxylate belongs to this critical class of compounds. Its structure features the essential nitro group for bioactivation, an imidazole ring, and an ethyl carboxylate group that provides a reactive handle for further chemical modification. This combination makes it a valuable intermediate for developing next-generation hypoxia-activated prodrugs and other targeted therapies.

Core Physicochemical and Structural Properties

The fundamental properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate define its behavior in chemical and biological systems. These identifiers are crucial for analytical characterization and regulatory documentation.

PropertyValueSource
Molecular Formula C₆H₇N₃O₄[4]
Molecular Weight 185.14 g/mol [4]
CAS Number 74478-95-8[4]
IUPAC Name Ethyl 4-nitro-1H-imidazole-5-carboxylate[4]
Appearance Expected to be a solid at room temperatureInferred
Polarity Moderate to high polarity[5]

Synthesis and Purification

The synthesis of substituted nitroimidazoles is a well-established field in organic chemistry. While a direct, peer-reviewed synthesis for Ethyl 4-nitro-1H-imidazole-5-carboxylate is not detailed in the provided resources, a highly plausible and commonly employed method is the direct nitration of the corresponding non-nitrated precursor, Ethyl 1H-imidazole-5-carboxylate.

Proposed Synthetic Pathway: Nitration

The introduction of a nitro group onto an imidazole ring is typically achieved using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction.

Reaction: Ethyl 1H-imidazole-5-carboxylate + HNO₃/H₂SO₄ → Ethyl 4-nitro-1H-imidazole-5-carboxylate

Experimental Protocol: Conceptual Synthesis

This protocol is based on standard procedures for the nitration of similar imidazole esters, such as the synthesis of Ethyl 1-methyl-5-nitroimidazole-2-carboxylate.[6] It should be optimized and validated in a laboratory setting.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 8 mL) to 0°C in an ice-water bath.

  • Substrate Addition: Slowly add Ethyl 1H-imidazole-5-carboxylate to the cooled sulfuric acid while maintaining the temperature below 5°C. The ester must be added portion-wise to control the initial exotherm.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 ratio) dropwise via the dropping funnel. Causality: The temperature must be strictly controlled during this step, as runaway nitration reactions can be hazardous. The slow addition ensures that the heat generated is safely dissipated.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 70°C) for several hours to drive the reaction to completion.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

  • Neutralization: Slowly neutralize the acidic solution with a base, such as aqueous sodium carbonate, until the pH is between 7-8.[6] This step is critical for removing residual acid and ensuring the product is in its neutral form for extraction.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using silica gel column chromatography.[6]

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start 1. Dissolve Precursor in Conc. H₂SO₄ at 0°C nitration 2. Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise start->nitration reaction 3. Heat Reaction Mixture (e.g., 70°C for 3h) nitration->reaction quench 4. Quench on Ice reaction->quench neutralize 5. Neutralize with Na₂CO₃ quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract purify 7. Column Chromatography extract->purify end end purify->end Final Product: Ethyl 4-nitro-1H- imidazole-5-carboxylate

Caption: Workflow for the synthesis and purification of Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and a singlet for the imidazole C2-H proton (likely downfield, >8.0 ppm). The NH proton may appear as a broad singlet.
¹³C NMR Resonances for the ethyl ester carbons, and three distinct signals for the imidazole ring carbons, with the carbon bearing the nitro group (C4) being significantly shifted.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the C-NO₂ group (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), a C=O stretch for the ester (approx. 1720 cm⁻¹), and N-H stretching (approx. 3400-3200 cm⁻¹). Data is available in the NIST Chemistry WebBook.[4]
Mass Spectrometry The molecular ion peak [M]+ at m/z 185.04. Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂).

Chemical Reactivity and Derivatization

The utility of Ethyl 4-nitro-1H-imidazole-5-carboxylate as a building block stems from the reactivity of its functional groups.

Reduction of the Nitro Group

This is the most significant reaction from a medicinal chemistry perspective. The nitro group can be reduced to an amino group (Ethyl 4-amino-1H-imidazole-5-carboxylate), which is a key intermediate for many other transformations.[7] This reduction is the basis for the bioactivity of many nitroimidazole drugs.[3]

  • Protocol Insight: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl) are standard methods. The choice of reagent is critical; catalytic hydrogenation is generally cleaner, while metal-acid systems are robust and cost-effective.

Hydrolysis of the Ethyl Ester

The ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield 4-nitro-1H-imidazole-5-carboxylic acid. This carboxylic acid provides a new point for modification, such as amide coupling to attach peptides or other moieties.[8]

N-Alkylation of the Imidazole Ring

The imidazole NH proton is acidic and can be deprotonated with a suitable base, allowing for alkylation at the N-1 position. This is a common strategy to modify the compound's solubility, metabolic stability, and biological activity.[9]

G cluster_reactions Key Derivatization Pathways parent Ethyl 4-nitro-1H- imidazole-5-carboxylate reduction Ethyl 4-amino-1H- imidazole-5-carboxylate parent->reduction Reduction (e.g., H₂, Pd/C) hydrolysis 4-nitro-1H-imidazole- 5-carboxylic acid parent->hydrolysis Hydrolysis (e.g., NaOH) alkylation Ethyl 1-Alkyl-4-nitro-1H- imidazole-5-carboxylate parent->alkylation N-Alkylation (e.g., R-X, Base)

Caption: Key reactivity pathways of Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Applications in Research and Drug Development

The true value of this molecule lies in its potential as a versatile intermediate.

  • Hypoxia-Activated Prodrugs: The nitro group is a well-established trigger for hypoxia-selective drug release. This compound can be elaborated into complex molecules that are inactive in normal tissues but become cytotoxic upon reduction of the nitro group in the low-oxygen environment of solid tumors.[1]

  • Antibacterial and Antiparasitic Agents: As a member of the nitroimidazole family, derivatives of this compound could be investigated for activity against anaerobic bacteria and protozoan parasites like Giardia and Trichomonas.[2]

  • Scaffold for Combinatorial Chemistry: The presence of multiple reactive sites (nitro, ester, N-H) allows for the creation of diverse chemical libraries to screen for various biological activities. For example, the amino derivative (post-reduction) is a precursor for compounds like dacarbazine, an anti-cancer drug.[10]

Safety and Handling

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral Harmful if swallowed.[11]GHS07 (Exclamation Mark)
Acute Toxicity, Dermal Harmful in contact with skin.[11]GHS07 (Exclamation Mark)
Skin Irritation Causes skin irritation.[11]GHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritation.[11]GHS07 (Exclamation Mark)

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Avoid breathing dust, fumes, or vapors.[13]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[12]

Conclusion

Ethyl 4-nitro-1H-imidazole-5-carboxylate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and membership in the pharmacologically vital nitroimidazole family make it a high-value starting material. By leveraging the unique bio-reductive chemistry of its nitro group and the synthetic versatility of its other functional groups, researchers can continue to develop innovative and highly targeted therapies for some of the most challenging diseases, including cancer and anaerobic infections.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Retrieved from [Link]

  • MOLBASE. (n.d.). 1-Chloropinacolone 13547-70-1. Retrieved from [Link]

  • Wu, H. Q., et al. (2004). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. Acta Crystallographica Section E, E60, o994-o995. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6211. Retrieved from [Link]

  • Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7145. Retrieved from [Link]

  • Church, D. L., et al. (1993). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Antimicrobial Agents and Chemotherapy, 37(8), 1591-1597. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(2), 701-709. Retrieved from [Link]

  • Georganics. (n.d.). Ethyl 5-(1-methyl-2-nitro-1H-imidazole-5-carboxamido)-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloropinacolone. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

Sources

An In-depth Technical Guide to Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8), a nitroimidazole derivative of significant interest in medicinal chemistry and drug development. Drawing upon established principles of nitroimidazole chemistry and pharmacology, this document will explore its physicochemical properties, potential biological activities, and relevant experimental considerations. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a robust framework for researchers.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. This structural motif is the cornerstone of numerous therapeutic agents, most notably for their antimicrobial properties.[1][2] The biological activity of nitroimidazoles is intrinsically linked to the reductive bioactivation of the nitro group, a process that occurs preferentially in hypoxic (low-oxygen) environments, such as those found in anaerobic bacteria, protozoa, and solid tumors.[1] This selective activation mechanism forms the basis of their therapeutic efficacy and has driven extensive research into novel derivatives with improved potency and reduced toxicity. Ethyl 4-nitro-1H-imidazole-5-carboxylate, the subject of this guide, represents a functionalized nitroimidazole with potential applications stemming from this well-established pharmacology.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate can be inferred from its structure and data available for similar compounds.

Table 1: Physicochemical Properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate

PropertyValueSource
CAS Number 74478-95-8[3]
Molecular Formula C₆H₇N₃O₄[3]
Molecular Weight 185.14 g/mol [3]
IUPAC Name Ethyl 4-nitro-1H-imidazole-5-carboxylate[3]
Appearance Likely a solid, based on related compounds.Inferred
Solubility Expected to have moderate to high polarity, suggesting solubility in polar organic solvents.[4]Inferred
Storage Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[5]Inferred

Synthesis Strategies: A Conceptual Framework

Pathway A: Nitration of an Imidazole Precursor

A common strategy for the synthesis of nitroimidazoles involves the direct nitration of a pre-formed imidazole ring. This approach is contingent on the stability of the starting material and the regioselectivity of the nitration reaction.

Synthesis_Pathway_A start Ethyl 1H-imidazole-5-carboxylate reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) start->reagent Nitration product Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8) reagent->product

Caption: Conceptual synthesis via nitration of an imidazole precursor.

Experimental Considerations:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.[6][7] The ratio and temperature must be carefully controlled to prevent over-nitration and side reactions.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to manage the exothermic nature of the nitration.

  • Work-up: The reaction is usually quenched by pouring the mixture onto ice, followed by neutralization and extraction of the product.

Pathway B: Cycloaddition and Ring Formation

An alternative approach involves the construction of the imidazole ring from acyclic precursors, a method that can offer greater control over the substitution pattern. A plausible route could involve the cycloaddition of an appropriate isocyanoacetate with a nitrogen-containing component.[8]

Synthesis_Pathway_B start1 Ethyl isocyanoacetate intermediate Cyclization Intermediate start1->intermediate Cycloaddition start2 Nitro-substituted Nitrogen Precursor start2->intermediate product Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8) intermediate->product Aromatization

Caption: Conceptual synthesis via cycloaddition and ring formation.

Experimental Considerations:

  • Precursor Synthesis: The synthesis of the appropriate nitro-substituted nitrogen precursor would be a critical initial step.

  • Reaction Conditions: Cycloaddition reactions are often sensitive to the choice of solvent and base.

  • Purification: Chromatographic techniques would likely be necessary to isolate the desired product from potential regioisomers and byproducts.

Spectroscopic Characterization (Predictive)

While experimental spectra for Ethyl 4-nitro-1H-imidazole-5-carboxylate are not available in the provided search results, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.[9][10][11][12][13][14]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Signal for the imidazole ring proton. - Quartet and triplet for the ethyl ester group (CH₂ and CH₃). - A downfield shift of the imidazole proton due to the electron-withdrawing nitro group.[11]
¹³C NMR - Carbonyl carbon of the ester group. - Signals for the imidazole ring carbons, with the carbon bearing the nitro group shifted downfield. - Signals for the ethyl group carbons.[10]
Mass Spec (MS) - A molecular ion peak corresponding to the molecular weight (185.14 m/z). - Fragmentation patterns showing the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂).[9]
Infrared (IR) - Strong absorption bands for the C=O stretching of the ester group (~1700-1730 cm⁻¹). - Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (~1500-1550 cm⁻¹ and 1345-1385 cm⁻¹). - N-H stretching vibration for the imidazole ring (~3100-3300 cm⁻¹).[13][14]

Biological Activity and Mechanism of Action: An Extrapolation

The biological activity of Ethyl 4-nitro-1H-imidazole-5-carboxylate is predicted to be in line with other nitroimidazole compounds, primarily driven by the chemistry of the nitro group.[1][2]

Proposed Mechanism of Action

The prevailing mechanism of action for nitroimidazoles involves a reductive activation process.[1]

Mechanism_of_Action compound Ethyl 4-nitro-1H-imidazole-5-carboxylate (Prodrug) reduction Reductive Enzymes (e.g., Nitroreductases) in Hypoxic Cells compound->reduction Enzymatic Reduction reactive_intermediate Reactive Nitroso and Hydroxylamine Intermediates reduction->reactive_intermediate dna_damage DNA Strand Breakage reactive_intermediate->dna_damage cell_death Cell Death dna_damage->cell_death

Caption: Proposed mechanism of action for nitroimidazole compounds.

In anaerobic or hypoxic cells, the nitro group of the compound is reduced by enzymes such as nitroreductases. This reduction generates highly reactive intermediates, including nitroso and hydroxylamine species.[1] These reactive species can then interact with and damage cellular macromolecules, most notably DNA, leading to strand breaks and ultimately cell death.[1]

Potential Therapeutic Applications

Based on the activities of other nitroimidazoles, potential therapeutic applications for this compound could include:

  • Antimicrobial Agent: Against anaerobic bacteria and protozoa.[1][2]

  • Anticancer Agent: As a hypoxia-activated prodrug for the treatment of solid tumors.[15]

  • Radiosensitizer: To enhance the efficacy of radiation therapy in hypoxic tumor regions.

Further research, including in vitro and in vivo studies, would be necessary to validate these potential applications.[2]

Safety and Toxicology: A Class-Based Assessment

Specific toxicological data for Ethyl 4-nitro-1H-imidazole-5-carboxylate is not available. However, the safety and toxicology of nitroimidazole derivatives are a subject of considerable research.[16]

General Hazards of Nitroimidazoles:

  • Mutagenicity and Genotoxicity: Concerns have been raised about the mutagenic and genotoxic potential of some nitroimidazoles, which is linked to their mechanism of action involving DNA damage.[16] However, the degree of toxicity is highly dependent on the specific chemical structure.[16]

  • Irritation: Many chemical compounds can cause skin and eye irritation upon direct contact.[1][16][17]

  • Harmful if Swallowed or Inhaled: As with many fine chemicals, ingestion and inhalation should be avoided.[17][18]

Handling and Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[5]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

A comprehensive safety data sheet (SDS) should be consulted before handling this compound.[1][5][17]

Analytical Methodologies

The analysis of nitroimidazole compounds in various matrices is well-established, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being the most common techniques.[19]

Workflow for Analytical Characterization:

Analytical_Workflow sample Sample Preparation (e.g., Extraction, Clean-up) hplc HPLC Separation (e.g., Reversed-Phase) sample->hplc detection Detection (e.g., UV, MS/MS) hplc->detection data Data Analysis and Quantification detection->data

Caption: General workflow for the analysis of nitroimidazole compounds.

Key Experimental Steps:

  • Sample Preparation: This may involve solvent extraction, solid-phase extraction (SPE), or other clean-up techniques to remove interfering substances from the matrix.[19]

  • Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the analyte from other components in the sample.[19]

  • Detection: Ultraviolet (UV) detection is a common method, while mass spectrometry (MS or MS/MS) offers higher sensitivity and specificity for confirmation and quantification.[19]

Conclusion and Future Directions

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a functionalized nitroimidazole with potential for further investigation in drug discovery and development. Based on the extensive knowledge of the nitroimidazole class, this compound is predicted to exhibit biological activity mediated by the reductive activation of its nitro group. Future research should focus on developing a reliable synthetic route, comprehensive spectroscopic characterization, and in vitro and in vivo evaluation of its biological activities and toxicological profile. Such studies will be crucial in determining the therapeutic potential of this and other novel nitroimidazole derivatives.

References

Sources

An In-depth Technical Guide to Ethyl 4-nitro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of ethyl 4-nitro-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthetic route, potential therapeutic applications, and essential safety information.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a well-established class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activity. Since the discovery of azomycin, a 2-nitroimidazole with antibacterial properties, in the 1950s, this scaffold has been the foundation for numerous approved drugs and clinical candidates. These compounds are particularly effective against anaerobic bacteria and protozoa, and have also shown promise as anticancer agents and radiosensitizers. The electron-deficient nature of the nitro-substituted imidazole ring is key to its biological activity, often involving bioreductive activation under hypoxic conditions, such as those found in anaerobic infections and solid tumors.

Ethyl 4-nitro-1H-imidazole-5-carboxylate belongs to this important class of molecules. Its structure, featuring a nitro group at the 4-position and an ethyl carboxylate at the 5-position, makes it a valuable building block for the synthesis of more complex pharmaceutical agents. Understanding its properties and synthesis is therefore of great importance for researchers aiming to develop novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of ethyl 4-nitro-1H-imidazole-5-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.137 g/mol [1]
IUPAC Name ethyl 4-nitro-1H-imidazole-5-carboxylate[1]
CAS Number 74478-95-8[1]
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in polar organic solventsInferred from related compounds

Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate: A Proposed Pathway

Synthesis_Workflow reagents1 Starting Materials step1 Step 1: Imidazole Ring Formation reagents1->step1 intermediate Ethyl 1H-imidazole-5-carboxylate step1->intermediate step2 Step 2: Nitration intermediate->step2 product Ethyl 4-nitro-1H-imidazole-5-carboxylate step2->product

Caption: Proposed two-step synthesis of ethyl 4-nitro-1H-imidazole-5-carboxylate.

Step 1: Synthesis of Ethyl 1H-imidazole-5-carboxylate

The synthesis of the imidazole core can be achieved through various established methods. One common approach is the reaction of an appropriate α-amino acid derivative with a formylating agent. For the synthesis of ethyl 1H-imidazole-5-carboxylate, a plausible method involves the reaction of ethyl 2-amino-2-formamidoacetate with a cyclizing agent.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-amino-2-formamidoacetate and a suitable solvent such as ethanol.

  • Reagent Addition: Add a dehydrating/cyclizing agent, such as phosphorus oxychloride or polyphosphoric acid, dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a suitable base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Nitration of Ethyl 1H-imidazole-5-carboxylate

The introduction of a nitro group onto the imidazole ring is a critical step. The nitration of imidazoles typically occurs with a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the imidazole ring.

Experimental Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid.

  • Substrate Addition: Slowly add the ethyl 1H-imidazole-5-carboxylate synthesized in Step 1 to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining a low temperature (typically 0-5 °C).

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry. The crude ethyl 4-nitro-1H-imidazole-5-carboxylate can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Applications in Drug Discovery and Development

While specific biological data for ethyl 4-nitro-1H-imidazole-5-carboxylate is not extensively documented, its structural features suggest several potential applications in drug discovery, primarily as a versatile intermediate for the synthesis of novel therapeutic agents.

Biological_Relevance cluster_apps Potential Therapeutic Areas compound Ethyl 4-nitro-1H-imidazole-5-carboxylate intermediate Key Synthetic Intermediate compound->intermediate antimicrobial Antimicrobial Agents (Antibacterial/Antiprotozoal) intermediate->antimicrobial Bioreductive activation in anaerobic environments anticancer Anticancer Agents & Radiosensitizers intermediate->anticancer Exploiting tumor hypoxia other Other Novel Therapeutics intermediate->other

Caption: Potential applications of ethyl 4-nitro-1H-imidazole-5-carboxylate in drug discovery.

Antimicrobial Agents

The nitroimidazole scaffold is a cornerstone in the development of drugs against anaerobic bacteria and protozoa. The mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic radical species that induce DNA damage. Ethyl 4-nitro-1H-imidazole-5-carboxylate can serve as a starting material for the synthesis of novel antimicrobial candidates with potentially improved efficacy, spectrum of activity, or pharmacokinetic properties.

Anticancer Agents and Radiosensitizers

Solid tumors often contain hypoxic (low oxygen) regions, which are associated with resistance to radiotherapy and chemotherapy. The nitroimidazole moiety can be selectively reduced in these hypoxic environments, making it an ideal component for hypoxia-activated prodrugs. As such, ethyl 4-nitro-1H-imidazole-5-carboxylate is a valuable precursor for developing novel anticancer agents that target the unique microenvironment of tumors. Furthermore, the electron-affinic nature of nitroimidazoles allows them to act as radiosensitizers, increasing the efficacy of radiation therapy by "fixing" radiation-induced DNA damage in hypoxic cells.

Analytical Characterization

The identity and purity of ethyl 4-nitro-1H-imidazole-5-carboxylate should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the imidazole ring proton, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the imidazole ring.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of 185.137 g/mol . Fragmentation patterns may show losses of the ethoxy group, the entire ester group, and the nitro group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.[1]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: Nitroimidazoles as a class can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Assume this compound has similar toxicological properties and handle with care.

Disclaimer: This information is for guidance only and is based on data for similar compounds. Always consult a specific and current MSDS for the compound before handling.

Conclusion

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a proposed two-step process. The presence of the nitroimidazole scaffold suggests its utility as a precursor for novel antimicrobial, anticancer, and radiosensitizing agents. Researchers and drug development professionals can leverage the information in this guide to explore the full potential of this versatile building block in their quest for new and improved therapeutics.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Definitive Guide to the Structural Elucidation of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their use as antibacterial, antiprotozoal, and anticancer agents. The introduction of a nitro group onto the imidazole ring profoundly influences the molecule's electronic properties, often imparting crucial functionalities for therapeutic efficacy. Ethyl 4-nitro-1H-imidazole-5-carboxylate is a key heterocyclic compound, serving as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structure, characterized by the juxtaposition of an electron-withdrawing nitro group and an ester moiety on the imidazole core, presents a unique landscape for molecular interactions. A thorough and unambiguous structural elucidation of this molecule is paramount for its effective utilization in drug discovery and development, ensuring the integrity of downstream applications and the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural characterization of ethyl 4-nitro-1H-imidazole-5-carboxylate. It is designed to serve as a practical resource for researchers, offering not only procedural details but also the underlying scientific rationale for the experimental choices, thereby ensuring a self-validating and robust analytical workflow.

Synthesis Pathway: A Rational Approach

The synthesis of ethyl 4-nitro-1H-imidazole-5-carboxylate can be strategically achieved through a multi-step process commencing with a suitable precursor. A logical and commonly employed route involves the nitration of an imidazole ring, often preceded by the construction of the core heterocyclic system. While various synthetic strategies for imidazole derivatives exist, a plausible and efficient pathway for the target molecule involves the diazotization of an amino-precursor followed by a nitro-substitution, a process conceptually related to the Sandmeyer reaction.

Proposed Synthetic Workflow

A Ethyl 2-amino-1H-imidazole-4-carboxylate B Arenediazonium Salt Intermediate A->B  NaNO₂, aq. H₂SO₄, 0-5 °C   C Ethyl 4-nitro-1H-imidazole-5-carboxylate B->C  NaNO₂, heat  

Caption: Proposed synthesis of ethyl 4-nitro-1H-imidazole-5-carboxylate.

Detailed Experimental Protocol: Synthesis

Step 1: Diazotization of Ethyl 2-amino-1H-imidazole-4-carboxylate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 2-amino-1H-imidazole-4-carboxylate in a dilute solution of sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.

Step 2: Nitro-substitution

  • In a separate reaction vessel, prepare a solution of sodium nitrite (NaNO₂) in water.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the sodium nitrite solution.

  • Gently heat the reaction mixture to promote the substitution reaction. The evolution of nitrogen gas should be observed.

  • After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 4-nitro-1H-imidazole-5-carboxylate.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous structural elucidation of ethyl 4-nitro-1H-imidazole-5-carboxylate relies on the synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information, which, when combined, confirms the molecular structure with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of ethyl 4-nitro-1H-imidazole-5-carboxylate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HImidazole C2-H
~13.5br s1HImidazole N1-H
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160C=O (ester)
~148C4-NO₂
~138C2
~125C5
~62-OCH₂CH₃
~14-OCH₂CH₃

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Protocol for ¹³C NMR Spectroscopy:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Process the spectrum to identify the chemical shifts of the carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3300Medium, BroadN-H stretching (imidazole)
2980-3050MediumC-H stretching (aromatic and aliphatic)
~1720StrongC=O stretching (ester)
~1540StrongAsymmetric NO₂ stretching
~1350StrongSymmetric NO₂ stretching
~1250StrongC-O stretching (ester)

Protocol for FT-IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 185.04

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

    • Loss of the nitro group (-NO₂).

    • Decarboxylation (loss of CO₂).

Protocol for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Integrated Structure Elucidation Workflow

The definitive confirmation of the structure of ethyl 4-nitro-1H-imidazole-5-carboxylate is achieved by integrating the data from all analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation A Proposed Synthesis B Purification (Column Chromatography) A->B C ¹H NMR B->C D ¹³C NMR B->D E FT-IR B->E F Mass Spectrometry B->F G Data Integration & Analysis C->G D->G E->G F->G H Final Structure of Ethyl 4-nitro-1H-imidazole-5-carboxylate G->H

Caption: Integrated workflow for the structure elucidation of the target molecule.

Conclusion

The structural elucidation of ethyl 4-nitro-1H-imidazole-5-carboxylate is a critical step in its application as a building block in pharmaceutical research. By following a systematic and multi-technique approach as outlined in this guide, researchers can confidently verify the identity and purity of this important compound. The integration of synthetic protocols with advanced spectroscopic analysis provides a robust framework for quality control and ensures the reliability of subsequent research and development efforts. This guide serves as a testament to the principle that a thorough understanding of a molecule's structure is the foundation upon which its potential can be fully realized.

References

  • NIST Chemistry WebBook. (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link][2]

  • Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. Retrieved from [Link]

  • Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. Retrieved from [Link][3]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-nitro-1h-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitroimidazoles in Modern Drug Discovery

Nitroimidazoles represent a critical class of heterocyclic compounds that are foundational to the development of a wide array of therapeutic agents. Their unique electronic properties, conferred by the nitro group, make them effective as antimicrobial and anticancer drugs. These compounds are often bioreductively activated in hypoxic environments, a characteristic hallmark of solid tumors and anaerobic bacterial infections, leading to the generation of cytotoxic radical species. Ethyl 4-nitro-1h-imidazole-5-carboxylate, a key member of this family, serves as a vital synthon for more complex drug candidates. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of novel therapeutics.

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-nitro-1h-imidazole-5-carboxylate. In the absence of a complete public-domain experimental dataset for this specific molecule, this guide will leverage available data for the title compound and provide a detailed comparative analysis with closely related nitroimidazole derivatives to predict and interpret its spectroscopic characteristics. This approach underscores the power of structure-activity relationships in spectroscopic analysis and provides a robust framework for researchers in the field.

Molecular Identity and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of Ethyl 4-nitro-1h-imidazole-5-carboxylate.

PropertyValueSource
Chemical Formula C₆H₇N₃O₄[1]
Molecular Weight 185.1375 g/mol [1]
CAS Registry Number 74478-95-8[1]
IUPAC Name Ethyl 4-nitro-1H-imidazole-5-carboxylate[1]

Visualizing the Molecular Structure and Analytical Workflow

To provide a clear visual context, the following diagrams illustrate the molecular structure of Ethyl 4-nitro-1h-imidazole-5-carboxylate and a generalized workflow for its spectroscopic characterization.

Caption: Molecular Structure of Ethyl 4-nitro-1h-imidazole-5-carboxylate.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of Ethyl 4-nitro-1h-imidazole-5-carboxylate purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Structural Elucidation nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation interpretation Spectral Interpretation and Peak Assignment ftir->interpretation nmr->interpretation ms->interpretation reporting Technical Report Generation interpretation->reporting

Caption: Generalized workflow for the spectroscopic characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The NIST WebBook indicates that an IR spectrum for Ethyl 4-nitro-1h-imidazole-5-carboxylate is available, and while the spectrum itself is not directly provided in the search results, we can predict the key absorption bands based on its structure and data from analogous compounds.

Predicted IR Absorption Bands for Ethyl 4-nitro-1h-imidazole-5-carboxylate:

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3400-3200N-H (imidazole)StretchingBroad
3150-3050C-H (imidazole)StretchingSharp, weak
3000-2850C-H (alkyl)StretchingMedium to sharp
~1730C=O (ester)StretchingStrong, sharp
1550-1500 & 1350-1300NO₂ (nitro)Asymmetric & Symmetric StretchingStrong, sharp
~1250C-O (ester)StretchingStrong
1600-1450C=N, C=C (imidazole)Ring StretchingMedium to weak

Comparative Analysis with a Related Compound:

The supporting information from a Royal Society of Chemistry publication provides FT-IR data for a similar nitro-containing heterocyclic compound. For instance, "Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" shows characteristic peaks at 3435 cm⁻¹ (N-H), 2986 cm⁻¹ (C-H), and 1746 cm⁻¹ (C=O)[2]. The presence of the nitro group in this related molecule also gives rise to strong absorptions in the 1550-1500 and 1350-1300 cm⁻¹ regions, which is consistent with our predictions for the title compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid Ethyl 4-nitro-1h-imidazole-5-carboxylate sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum, which includes baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum for Ethyl 4-nitro-1h-imidazole-5-carboxylate (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0-14.0Broad Singlet1HN-HThe acidic proton of the imidazole ring is expected to be significantly deshielded and will appear as a broad signal.
~8.0-8.5Singlet1HC-H (imidazole)The proton on the imidazole ring is in an electron-deficient environment due to the adjacent nitro and carboxylate groups, leading to a downfield shift.
~4.3Quartet2H-OCH₂CH₃The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group.
~1.3Triplet3H-OCH₂CH₃The methyl protons of the ethyl group are split into a triplet by the adjacent methylene group.

Comparative Analysis:

While direct ¹H NMR data for the title compound is unavailable, data for "Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" in DMSO-d₆ shows a quartet at 4.02 ppm and a triplet at 1.12 ppm for the ethyl ester group[2]. The protons on the heterocyclic ring appear as broad singlets at 9.35 and 7.89 ppm[2]. This supports the predicted chemical shifts and multiplicities for the ethyl group and the imidazole proton in our target molecule.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum for Ethyl 4-nitro-1h-imidazole-5-carboxylate (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160C=O (ester)The carbonyl carbon of the ester group is highly deshielded.
~145C-NO₂ (imidazole)The carbon atom attached to the electron-withdrawing nitro group will be significantly downfield.
~138C-H (imidazole)The protonated carbon of the imidazole ring.
~125C-COOEt (imidazole)The carbon atom attached to the ethyl carboxylate group.
~62-OCH₂CH₃The methylene carbon of the ethyl group is deshielded by the adjacent oxygen.
~14-OCH₂CH₃The terminal methyl carbon of the ethyl group.

Comparative Analysis:

For the related compound "Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate", the ¹³C NMR spectrum shows the ester carbonyl carbon at 165.4 ppm, the methylene carbon of the ethyl group at 69.6 ppm, and the methyl carbon at 14.4 ppm[2]. These values are in good agreement with the predicted chemical shifts for our target molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-nitro-1h-imidazole-5-carboxylate in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration (for ¹H NMR).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum for Ethyl 4-nitro-1h-imidazole-5-carboxylate:

m/zIonRationale
185.04[M]⁺The molecular ion peak corresponding to the exact mass of C₆H₇N₃O₄.
156.04[M - C₂H₅]⁺Loss of the ethyl group from the ester.
140.04[M - NO₂]⁺Loss of the nitro group.
112.03[M - COOEt]⁺Loss of the ethyl carboxylate group.

Comparative Analysis:

Mass spectrometry data for a variety of related nitroimidazole derivatives consistently show the molecular ion peak and characteristic fragmentation patterns involving the loss of the nitro group and other substituents[2]. For example, in the mass spectrum of "Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate", the molecular ion peak is observed at m/z 305[2].

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

References

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 4-nitro-1H-imidazole-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient imidazole ring bearing both an electrophilic nitro group and a versatile ester functionality, make it an exceptionally valuable intermediate. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic applications. We will explore the mechanistic rationale behind its preparation and detail key transformations, including nitro group reduction, N-alkylation, and ester hydrolysis. Through detailed protocols and workflow diagrams, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this powerful synthetic intermediate for the construction of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

The foundational properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate dictate its handling, reactivity, and analytical characterization.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₆H₇N₃O₄ [1]
Molecular Weight 185.14 g/mol [1]
CAS Number 74478-95-8 [1]
Appearance Expected to be a solid General Knowledge

| IUPAC Name | Ethyl 4-nitro-1H-imidazole-5-carboxylate |[1] |

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would feature a singlet for the imidazole C2-H proton, typically in the downfield region (δ 8.0-8.5 ppm). The ethyl ester group will present as a quartet (CH₂) around δ 4.3-4.5 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm. A broad singlet corresponding to the N-H proton would also be observable, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show distinct signals for the two imidazole carbons, the ester carbonyl carbon (δ ~160-165 ppm), and the ethyl group carbons. The carbon bearing the nitro group (C4) will be significantly deshielded.

  • FT-IR: Key vibrational bands would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, characteristic asymmetric and symmetric stretches for the C-NO₂ group at ~1550 cm⁻¹ and ~1350 cm⁻¹, respectively, and a broad N-H stretch around 3100-3300 cm⁻¹.

Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate

The synthesis of the title compound is most reliably achieved through the direct nitration of its precursor, ethyl 1H-imidazole-5-carboxylate.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The imidazole ring, while aromatic, is an electron-rich heterocycle. However, the presence of the electron-withdrawing ethyl carboxylate group at the C5 position deactivates the ring towards electrophilic substitution. Therefore, harsh nitrating conditions are required to overcome this deactivation. The standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The substitution occurs at the C4 position, which is the most activated position on the deactivated ring.

G SM Ethyl 1H-imidazole-5-carboxylate Reagents Conc. HNO₃ Conc. H₂SO₄ Product Ethyl 4-nitro-1H-imidazole-5-carboxylate Reagents->Product

Caption: Synthetic pathway for Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Detailed Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of similar imidazole esters[2].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 10 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Substrate Addition: While maintaining the low temperature, slowly and portion-wise add ethyl 1H-imidazole-5-carboxylate (1 equivalent) to the sulfuric acid with vigorous stirring. Ensure the substrate is fully dissolved.

  • Nitrating Mixture: To the dropping funnel, add a pre-mixed and cooled solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 mL).

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the product.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. The solid precipitate is then collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Core Reactivity and Synthetic Utility

The synthetic power of ethyl 4-nitro-1H-imidazole-5-carboxylate stems from the orthogonal reactivity of its three key functional groups: the nitro group, the imidazole N-H, and the ethyl ester.

G center Ethyl 4-nitro-1H- imidazole-5-carboxylate A Ethyl 4-amino-1H- imidazole-5-carboxylate center->A Nitro Group Reduction (e.g., H₂, Pd/C) B Ethyl 1-alkyl-4-nitro-1H- imidazole-5-carboxylate center->B N-Alkylation (e.g., R-X, K₂CO₃) C 4-Nitro-1H-imidazole- 5-carboxylic Acid center->C Ester Hydrolysis (e.g., NaOH, H₂O)

Caption: Key transformations of the title intermediate.

Reduction of the Nitro Group to an Amine

This is arguably the most critical transformation, converting the electron-withdrawing nitro group into a nucleophilic and versatile amino group. This opens the door to a vast array of subsequent reactions, such as amide couplings, reductive aminations, and the formation of fused heterocyclic systems.

Field Insight: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. Catalytic hydrogenation (H₂/Pd-C) is clean and efficient but can be non-selective[3]. For substrates with sensitive functionalities, chemical reduction methods like tin(II) chloride (SnCl₂) or iron/zinc in acidic media are excellent alternatives[3]. A method gaining traction for nitro-heterocycles involves using hydrazine hydrate, which can be more chemoselective[4][5].

Detailed Experimental Protocol: Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel, add ethyl 4-nitro-1H-imidazole-5-carboxylate (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically to a pressure of 50 psi or as per equipment specifications).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-amino-1H-imidazole-5-carboxylate, which can be used directly or purified by column chromatography.

N-Alkylation of the Imidazole Ring

The acidic proton on the imidazole nitrogen can be readily removed by a mild base, and the resulting imidazolate anion is a potent nucleophile for reacting with various electrophiles, most commonly alkyl halides. This allows for the introduction of diverse side chains, which is a common strategy in drug design to modulate properties like solubility, cell permeability, and target binding.[6][7]

Detailed Experimental Protocol: General N-Alkylation

  • Setup: In a round-bottom flask, dissolve ethyl 4-nitro-1H-imidazole-5-carboxylate (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

  • Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 equivalents).

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir until TLC analysis shows complete consumption of the starting material.[6]

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Manipulation of the Ester Functionality

The ethyl ester provides a stable, yet reactive, handle for further modification. It can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid is a key precursor for forming amide bonds via coupling reactions (e.g., with EDC/HOBt), a cornerstone of modern medicinal chemistry for linking molecular fragments.

Detailed Experimental Protocol: Ester Hydrolysis

  • Setup: Dissolve ethyl 4-nitro-1H-imidazole-5-carboxylate (1 equivalent) in a mixture of THF or ethanol and water.

  • Base: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete by TLC.

  • Workup: Remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Safety and Handling

As a nitroaromatic compound, ethyl 4-nitro-1H-imidazole-5-carboxylate requires careful handling.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]

Conclusion

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a high-value synthetic intermediate whose strategic importance is derived from its predictable and versatile reactivity. The ability to selectively manipulate the nitro group, the N-H position, and the ester functionality allows for the systematic and efficient construction of diverse and complex molecular architectures. This guide has outlined the fundamental principles and practical protocols necessary for its synthesis and application, providing researchers with a solid foundation for its use in the pursuit of novel therapeutic agents.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • ResearchGate. (2004). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?[Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chadha, R., & Kashid, N. (2003). Medicinal Significance of Nitroimidazoles. Defence Science Journal. [Link]

  • Gollapalli, N. R., et al. (2020). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews. [Link]

  • Singh, P., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • Chobe, M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. [Link]

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The Cornerstone of Nitroimidazole Synthesis: A Technical Guide to Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Nitroimidazoles

Nitroimidazole derivatives represent a critical class of compounds in medicinal chemistry and materials science. Their broad spectrum of biological activity, most notably as antimicrobial and antiparasitic agents, stems from the unique electron-deficient nature of the nitro-substituted imidazole ring.[1][] Under anaerobic conditions, the nitro group can be reduced to form cytotoxic radical anions that damage microbial DNA, a mechanism central to the efficacy of drugs like metronidazole, tinidazole, and ornidazole.[] Beyond their therapeutic applications, nitroimidazoles are also explored as hypoxia-selective radiosensitizers in cancer therapy and as energetic materials.[3][4]

The journey to a specific nitroimidazole derivative, with its desired therapeutic or material properties, begins with a critical decision: the selection of the appropriate starting material. This guide provides an in-depth exploration of the primary starting materials for nitroimidazole synthesis, detailing the strategic considerations behind their selection and the core synthetic methodologies for introducing the essential nitro functionality. We will delve into the mechanistic rationale behind reaction pathways and provide field-proven protocols for key transformations, offering a comprehensive resource for researchers and drug development professionals in this vital area of chemical synthesis.

I. The Imidazole Core: Navigating the Landscape of Starting Materials

The choice of starting material is fundamentally dictated by the desired substitution pattern on the final nitroimidazole product. The imidazole ring offers three potential sites for nitration (C2, C4, and C5), and the regiochemical outcome is highly sensitive to the directing effects of existing substituents and the chosen nitration conditions.

Unsubstituted Imidazole: The Archetypal Precursor

Imidazole itself is the most fundamental starting point. Direct nitration of the parent imidazole ring typically yields 4(5)-nitroimidazole, as the C4 and C5 positions are more susceptible to electrophilic attack than the C2 position.[5] The tautomeric nature of the N-unsubstituted imidazole ring means that the 4- and 5-positions are equivalent, leading to a single product.[6]

Strategic Insight: Starting with imidazole is ideal for the synthesis of 4(5)-nitroimidazole and its derivatives. Subsequent N-alkylation can then be performed to introduce various side chains. However, this starting material is not suitable for the direct synthesis of 2-nitroimidazoles.

2-Aminoimidazole: The Gateway to 2-Nitroimidazoles

The synthesis of 2-nitroimidazole derivatives, which are of significant interest as bioreductive prodrugs, requires a different strategic approach.[4][7] The C2 position of imidazole is generally resistant to direct electrophilic nitration. Therefore, a common and effective strategy involves the use of 2-aminoimidazole as a precursor. The amino group can be converted to a diazonium salt, which is then displaced by a nitro group.[4][7]

Expertise in Practice: This diazotization-nitration sequence is a cornerstone of 2-nitroimidazole synthesis. The choice of diazotizing and nitrating agents, as well as reaction conditions, is critical for achieving high yields and purity.

Substituted Imidazoles: Tailoring the Final Product

For the synthesis of more complex nitroimidazole derivatives, it is often advantageous to begin with a pre-functionalized imidazole core.

  • 2-Methylimidazole: This is a widely used starting material, particularly for the synthesis of many commercially important 5-nitroimidazole drugs. Nitration of 2-methylimidazole predominantly yields 2-methyl-4(5)-nitroimidazole.[8] This intermediate is the direct precursor to metronidazole, tinidazole, ornidazole, and secnidazole through subsequent N-alkylation.[9][10][11][12]

  • N-Substituted Imidazoles: When the desired side chain is already installed on the imidazole nitrogen, subsequent nitration can be performed. The directing effect of the N-substituent and the reaction conditions will determine the position of nitration.[13]

  • Aryl-Substituted Imidazoles: For derivatives bearing an aryl group, such as those with potential applications in materials science or as specific enzyme inhibitors, the corresponding aryl-imidazole can be used as the starting material for nitration.[6]

II. Core Synthetic Methodologies: Introducing the Nitro Group

The introduction of the nitro group onto the imidazole ring is the defining transformation in the synthesis of these compounds. The choice of methodology depends on the desired regioisomer and the nature of the starting material.

Direct Nitration of the Imidazole Ring

Direct nitration is the most common method for introducing a nitro group at the C4 or C5 position.

Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The electron-rich imidazole ring attacks the nitronium ion to form a sigma complex, which then loses a proton to restore aromaticity.

Workflow for Direct Nitration of Imidazole:

G start Imidazole step1 Dissolution in concentrated H₂SO₄ start->step1 step2 Addition of Nitrating Mixture (HNO₃/H₂SO₄) step1->step2 step3 Reaction at controlled temperature step2->step3 step4 Quenching on ice step3->step4 step5 Neutralization and Precipitation step4->step5 end 4(5)-Nitroimidazole step5->end

Caption: General workflow for the direct nitration of imidazole.

Protocol 1: Synthesis of 4(5)-Nitroimidazole [14][15]

  • Preparation of the Imidazole Solution: Carefully dissolve imidazole in concentrated sulfuric acid under cooling. This is an exothermic process.

  • Preparation of the Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (or fuming sulfuric acid/oleum for enhanced reactivity), maintaining a low temperature.[15][16]

  • Nitration Reaction: Slowly add the nitrating mixture to the imidazole solution while vigorously stirring and maintaining a controlled temperature, typically between 60-95°C.[14] The reaction time can vary from 1 to 5.5 hours.[14]

  • Work-up: Pour the reaction mixture onto crushed ice to quench the reaction.

  • Isolation: Carefully neutralize the acidic solution with a base (e.g., ammonia) to precipitate the 4(5)-nitroimidazole product.[15]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary to obtain a pure product.

Table 1: Comparison of Nitrating Conditions for Imidazoles

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)ProductYield (%)Reference
ImidazoleHNO₃/H₂SO₄90-955-5.54,5-Dinitroimidazole89.4[14]
2-MethylimidazoleHNO₃/H₂SO₄120-140Not specified2-Methyl-4(5)-nitroimidazole>78[8]
2-PhenylimidazoleHNO₃/Oleum9012-Phenyl-4(5)-nitroimidazole91[15]
Synthesis of 2-Nitroimidazoles via Diazotization

As direct nitration at the C2 position is challenging, an indirect method starting from 2-aminoimidazole is employed.[4][7]

Mechanism: The synthesis involves two key steps:

  • Diazotization: The 2-amino group is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

  • Nitration (Sandmeyer-type reaction): The diazonium group is then displaced by a nitro group, often facilitated by a copper catalyst.[17]

Workflow for Synthesis of 2-Nitroimidazole:

G start 2-Aminoimidazole step1 Diazotization with NaNO₂ in Acid start->step1 step2 Formation of Diazonium Salt Intermediate step1->step2 step3 Nitration with NaNO₂ and Copper Catalyst step2->step3 end 2-Nitroimidazole step3->end

Caption: Synthetic pathway for 2-nitroimidazole from 2-aminoimidazole.

Protocol 2: Synthesis of 2-Nitroimidazole [7][17]

  • Diazotization: Dissolve 2-aminoimidazole hydrochloride in an acidic solution (e.g., 40% fluoboric acid).[17] Cool the solution and slowly add an aqueous solution of sodium nitrite.

  • Nitration: In a separate vessel, prepare a solution of sodium nitrite and copper powder in water.[17]

  • Reaction: Pour the diazonium salt solution into the sodium nitrite/copper mixture and stir at room temperature.

  • Work-up and Isolation: Adjust the pH of the reaction mixture and extract the 2-nitroimidazole product with a suitable organic solvent (e.g., ethyl acetate).[17]

  • Purification: Evaporate the solvent and recrystallize the crude product to obtain pure 2-nitroimidazole.

N-Alkylation: Building the Final Drug Molecules

Many of the most important nitroimidazole drugs are N-1 substituted derivatives. This substitution is typically achieved through the N-alkylation of a pre-formed nitroimidazole core, such as 2-methyl-5-nitroimidazole.

Mechanism: The reaction is a nucleophilic substitution where the deprotonated nitroimidazole acts as a nucleophile, attacking an alkylating agent with a good leaving group.

Workflow for N-Alkylation of Nitroimidazoles:

G start Nitroimidazole step1 Deprotonation with Base (e.g., K₂CO₃) start->step1 step2 Addition of Alkylating Agent step1->step2 step3 Reaction at Elevated Temperature step2->step3 end N-Alkyl Nitroimidazole step3->end

Caption: General scheme for the N-alkylation of nitroimidazoles.

Protocol 3: General Procedure for N-Alkylation of 4(5)-Nitroimidazole [18]

  • Deprotonation: Dissolve the 4(5)-nitroimidazole in a suitable solvent (e.g., DMSO or DMF) and add a base such as potassium carbonate (K₂CO₃).[18] Stir for a short period to allow for deprotonation.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the progress by TLC.[18]

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over a drying agent (e.g., magnesium sulfate), and evaporate the solvent to obtain the crude product, which can be further purified by chromatography or recrystallization.

III. Synthesis of Key Commercial Nitroimidazole Drugs

The principles outlined above are directly applicable to the industrial synthesis of several important drugs.

  • Metronidazole: Synthesized from 2-methyl-5-nitroimidazole and ethylene oxide or 2-chloroethanol.[19]

  • Tinidazole: Prepared by reacting 2-methyl-5-nitroimidazole with 2-(ethylsulfonyl)ethanol or its derivatives.[10][20]

  • Ornidazole: Commercially obtained from an acid-catalyzed reaction between 2-methyl-5-nitroimidazole and epichlorohydrin.[9][11][21]

  • Secnidazole: Synthesized from 2-methyl-5-nitroimidazole and 1-bromo-2-propanol or propylene oxide.[12][22]

Conclusion

The synthesis of nitroimidazole derivatives is a mature yet continually evolving field. A thorough understanding of the available starting materials and the principles of electrophilic nitration and nucleophilic substitution is paramount for the successful design and execution of synthetic routes. The choice between direct nitration of a simple imidazole core and a multi-step approach involving a functionalized precursor like 2-aminoimidazole is a key strategic decision that dictates the feasibility of accessing the desired target molecule. The protocols and insights provided in this guide serve as a foundational resource for chemists engaged in the synthesis of these vital compounds, enabling the continued development of new therapeutics and advanced materials.

References

  • Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). RSC Publishing.
  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. NIH.
  • Preparation of 4,5-nitroimidazole.
  • Nitration of imidazoles.
  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PubMed.
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A Technical Guide to the Discovery and Enduring Legacy of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Since their initial discovery in the 1950s, nitroimidazole compounds have evolved from a natural product curiosity into a cornerstone of antimicrobial therapy, with an expanding role in oncology and the treatment of neglected tropical diseases.[1] This guide provides a comprehensive technical overview of the history, discovery, and scientific evolution of the nitroimidazole scaffold. We will explore the serendipitous journey from the first isolated 2-nitroimidazole, azomycin, to the synthesis of the revolutionary 5-nitroimidazole, metronidazole, and the subsequent development of new generations of drugs targeting multi-drug resistant tuberculosis.[1][2] Core mechanistic principles, key experimental methodologies, and the ongoing challenges of drug resistance will be examined to provide a field-proven perspective for professionals in drug discovery and development.

The Genesis: From Natural Product to a Therapeutic Revolution

The story of nitroimidazoles begins not in a synthetic chemistry lab, but with the exploration of microbial natural products. This foundation laid the groundwork for one of the most important classes of antimicrobial agents.

The Discovery of Azomycin: A Natural Precedent

The journey began in 1953 when Japanese scientist K. Maeda and his team reported the isolation of a novel antibiotic with antibacterial activity from the bacterium Nocardia mesenterica.[1][3] This compound, later identified and structurally characterized as 2-nitroimidazole by S. Nakamura in 1955, was named Azomycin.[1][4] Azomycin demonstrated potent activity against Trichomonas vaginalis, a protozoan parasite responsible for a common sexually transmitted infection that was difficult to manage at the time.[1][4][5] This discovery served as the critical chemical lead, sparking global interest in the therapeutic potential of the nitroimidazole scaffold.

The French Connection: Rhône-Poulenc and the Birth of Metronidazole

Inspired by the antitrichomonal properties of azomycin, researchers at the French pharmaceutical company Rhône-Poulenc initiated an extensive synthetic program to develop more effective derivatives.[5][6][7] Their work led to a pivotal shift in focus from the natural 2-nitroimidazole structure to the synthetic 5-nitroimidazole regioisomers, which demonstrated superior potency.[6] This effort culminated in the synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, a compound that would become known as metronidazole.

Introduced commercially as Flagyl® in 1959, metronidazole was developed specifically for treating trichomoniasis and was shown to be highly effective.[5] Its introduction marked a significant breakthrough in chemotherapy and established the 5-nitroimidazole core as a privileged scaffold for antimicrobial drug development.[8]

Mechanism of Action: The Science of Selective Toxicity

The remarkable efficacy of nitroimidazoles against anaerobic organisms lies in their unique mechanism of action, which relies on the specific biochemical environment of these microbes.

Prodrug Activation Under Anaerobic Conditions

Nitroimidazoles are, in fact, prodrugs, meaning they are administered in an inactive form and require metabolic activation to become cytotoxic. This activation is highly selective for anaerobic and microaerophilic pathogens because it depends on an enzymatic reduction of the nitro group.[] In these low-oxygen environments, low-redox-potential electron transport proteins, such as ferredoxin, donate electrons to the nitroimidazole's nitro group. This reduction process is inefficient in aerobic cells, rendering the drug harmless to host tissues and aerobic bacteria.

Generation of Cytotoxic Radicals and DNA Damage

The single-electron reduction of the nitro group transforms the parent molecule into a highly reactive nitroso radical anion.[] This short-lived, unstable intermediate is the primary cytotoxic agent.[] It, and subsequent reduction products, can interact with and damage critical cellular macromolecules. The primary target is microbial DNA, where the reactive intermediates cause strand breaks and helical destabilization, ultimately leading to rapid cell death.[3][] In protozoa such as Trichomonas, the enzymes responsible for this activation are located within specific organelles called hydrogenosomes.[10]

G cluster_cell Anaerobic Microbe Prodrug Nitroimidazole Prodrug (e.g., Metronidazole) Activation Enzymatic Reduction (e.g., by PFOR) Prodrug->Activation Enters Cell Radical Reactive Nitroso Radical Activation->Radical e⁻ from Ferredoxin DNA Microbial DNA Radical->DNA Interacts with Damage DNA Strand Breaks & Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of 5-nitroimidazoles in anaerobic microbes.

The Evolution of Nitroimidazoles: A Timeline of Key Developments

The initial success of metronidazole spurred decades of further research, leading to new generations of nitroimidazoles with improved properties and expanded therapeutic applications.

G y1953 1953: Azomycin (2-nitroimidazole) isolated from Nocardia mesenterica. y1959 1959: Metronidazole (5-nitroimidazole) synthesized for trichomoniasis. y1953->y1959 Natural Product Inspires Synthesis y1962 1962: Antibacterial activity of Metronidazole discovered fortuitously. y1959->y1962 Serendipitous Discovery y1970s 1970s: 2nd Gen drugs developed (Tinidazole, Secnidazole) with improved pharmacokinetics. y1962->y1970s Pharmacokinetic Optimization y1980s 1980s: 2-Nitroimidazoles investigated as radiosensitizers for cancer therapy (e.g., Misonidazole). y1970s->y1980s Diversification y1989 1989: Bicyclic nitroimidazole CGI-17341 shows anti-TB activity. y2010s 2010s: Modern bicyclic nitroimidazoles approved for MDR-Tuberculosis (Delamanid, Pretomanid). y1989->y2010s Scaffold Revisited

Caption: Timeline of major milestones in nitroimidazole development.

First Generation: Metronidazole - The Antimicrobial "Warhorse"

Following its introduction for trichomoniasis, the therapeutic applications of metronidazole rapidly expanded.[5]

  • 1962: Its antibacterial properties were discovered by chance when a patient treated for vaginitis experienced a simultaneous cure for bacterial gingivitis.[5][7]

  • 1966: Efficacy was demonstrated against Entamoeba histolytica, the cause of amoebic dysentery.[5][7]

  • 1970s: Use was extended to treat infections caused by the protozoan Giardia lamblia and various obligate anaerobic bacteria, such as Bacteroides and Clostridium species.[2][5][7]

Today, metronidazole is on the World Health Organization's List of Essential Medicines, a testament to its enduring importance in treating a wide array of infections.[2][5]

Second Generation: Improving on a Classic

While highly effective, metronidazole's relatively short metabolic half-life necessitated frequent dosing. This prompted the development of second-generation 5-nitroimidazoles designed with improved pharmacokinetic profiles.[6] Key compounds from this era include:

  • Tinidazole: Launched in 1982, it offers a broader spectrum and a longer half-life (12-14 hours) compared to metronidazole.[]

  • Secnidazole: Distinguished by an even longer terminal elimination half-life, allowing for effective single-dose regimens for conditions like bacterial vaginosis.[6]

  • Ornidazole: Another derivative developed to provide a longer duration of action.

CompoundGenerationTypical Half-Life (hours)Key Advantage
Metronidazole First~7.3Broad-spectrum anaerobic/protozoal activity
Tinidazole Second~12.5Longer half-life, improved patient compliance
Secnidazole Second>17Enables single-dose therapy for some infections[6]
Ornidazole Second~14Longer duration of action than metronidazole
Expansion into New Therapeutic Frontiers

The unique biology of the nitro group led researchers to explore applications beyond traditional infections.

  • Oncologic Radiosensitizers: In the hypoxic (low-oxygen) core of solid tumors, cancer cells can be resistant to radiation therapy. Researchers developed 2-nitroimidazoles, such as misonidazole and pimonidazole , which are selectively reduced in hypoxic cells.[4][11] In their reduced form, they "sensitize" these resistant cells to the damaging effects of radiation.

  • Antitubercular Agents: In 1989, Hindustan Ciba-Geigy reported that a bicyclic nitroimidazole, CGI-17341, possessed potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.[2] Though its development was halted due to mutagenicity concerns, this discovery was crucial, demonstrating that the nitroimidazole scaffold could be effective against this globally significant pathogen.[1][2]

Modern Nitroimidazoles: A New Hope for Tuberculosis

More than a decade after the CGI-17341 findings, the bicyclic nitroimidazole scaffold was successfully revisited, leading to two breakthrough drugs for treating MDR-TB.[2]

  • Delamanid (OPC-67683): Developed by Otsuka Pharmaceutical, it was one of the first new TB drugs approved in over 40 years.[1][12]

  • Pretomanid (PA-824): Developed by the TB Alliance, it is a key component of a new, shorter, all-oral regimen for treating highly resistant forms of TB.[1][12]

These modern agents represent a full-circle journey for the nitroimidazole class, from a simple natural product to highly engineered molecules tackling one of the world's most challenging infectious diseases.

Key Experimental Protocols & Methodologies

The development of nitroimidazoles relies on foundational chemical synthesis and microbiological evaluation techniques.

General Synthesis of 5-Nitroimidazole Derivatives

The synthesis of clinically relevant 5-nitroimidazoles typically follows a two-step process. The first step is the nitration of a substituted imidazole ring. The second is the N-alkylation of the resulting nitroimidazole to add the desired side chain, which critically influences the compound's pharmacokinetic properties.

G cluster_workflow Synthetic Workflow Start 2-Methylimidazole (Starting Material) Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 2-Methyl-5-nitroimidazole Nitration->Intermediate Alkylation Step 2: N-Alkylation (e.g., with 2-chloroethanol) Intermediate->Alkylation Product Final Product (e.g., Metronidazole) Alkylation->Product

Caption: Generalized workflow for the synthesis of a 5-nitroimidazole.

Protocol: Synthesis of Metronidazole (Illustrative)

  • Nitration: 2-methylimidazole is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid.[13] The reaction is carefully controlled to produce 2-methyl-5-nitroimidazole.

  • Purification: The crude product is isolated by neutralization and purified by recrystallization.

  • Alkylation: 2-methyl-5-nitroimidazole is reacted with an alkylating agent, such as 2-chloroethanol, in a suitable solvent to yield metronidazole.[6]

  • Final Purification: The final product is purified via recrystallization or chromatography to achieve pharmaceutical-grade purity.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Anaerobic Broth Microdilution)

Determining the Minimum Inhibitory Concentration (MIC) is essential for evaluating the potency of a new nitroimidazole derivative.

  • Preparation: Prepare serial two-fold dilutions of the test compound in supplemented Brucella broth in a 96-well microtiter plate within an anaerobic chamber.

  • Inoculation: Prepare a standardized inoculum of the target anaerobic bacterium (e.g., Bacteroides fragilis) to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate under anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.

  • Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.

The Challenge of Resistance

Like all antimicrobials, the efficacy of nitroimidazoles is threatened by the emergence of drug resistance. The primary mechanism of resistance involves the impairment of the drug activation pathway.[11] This can occur through:

  • Decreased Nitroreductase Activity: Downregulation or mutation of the enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), that are responsible for the reductive activation of the nitroimidazole prodrug.[11] If the drug cannot be activated, it cannot exert its cytotoxic effects.

Future Perspectives

Despite being a mature drug class, the nitroimidazole scaffold continues to be a fertile ground for drug discovery. Current research focuses on:

  • Repurposing and Hybrid Molecules: Synthesizing hybrid compounds that link a nitroimidazole moiety to another pharmacophore to create agents with dual mechanisms of action, potentially overcoming resistance.[12]

  • Targeting Neglected Tropical Diseases: New nitroimidazole derivatives are in various stages of development for treating diseases like Chagas disease, leishmaniasis, and human African trypanosomiasis.[1][12]

  • Optimizing the Therapeutic Window: Fine-tuning the chemical structure to reduce potential mutagenicity while retaining or enhancing antimicrobial potency remains a key objective in the development of next-generation compounds.[1]

Conclusion

From its origins as a natural product, the nitroimidazole class has undergone a remarkable journey of chemical optimization and therapeutic expansion. The discovery of azomycin and the subsequent rational design of metronidazole fundamentally changed the treatment of anaerobic and protozoal infections. The core principles of selective, reductive activation have not only ensured their place in medicine for over 60 years but have also provided a platform for developing life-saving drugs for multi-drug resistant tuberculosis. As researchers continue to innovate on this versatile scaffold, the nitroimidazole story is a powerful testament to the enduring value of synthetic chemistry guided by a deep understanding of microbial physiology.

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A Technical Guide to the Biological Potential of Nitroimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, underpinning a class of therapeutics with a remarkable breadth of activity against anaerobic bacteria, protozoa, and even hypoxic cancer cells.[1][2] First introduced in the 1960s, the clinical utility of these compounds, exemplified by metronidazole, has spurred decades of research into their mechanism, synthesis, and structure-activity relationships.[3][4] This guide provides a deep dive into the core principles governing nitroimidazole bioactivity, focusing on the mechanism of reductive activation that grants them selective toxicity. It explores their diverse therapeutic applications, details rational design strategies, presents key experimental protocols for their evaluation, and discusses the persistent challenges of toxicity and resistance that shape future research directions.

The Nitroimidazole Scaffold: A Privileged Structure

The defining feature of this class is the imidazole ring substituted with a nitro group (-NO2). The position of this nitro group, typically at C4 or C5, is a critical determinant of the compound's biological and chemical properties.[5]

  • 5-Nitroimidazoles: This isomer, found in drugs like metronidazole, is primarily active against anaerobic bacteria and protozoa.[3][6] Its mechanism is strictly dependent on the low-redox potential environment found within these organisms.[]

  • 4-Nitroimidazoles: This class, which includes newer antitubercular agents, can exhibit activity against both aerobic and anaerobic bacteria, representing a significant expansion of the scaffold's therapeutic potential.[5][8]

The journey of nitroimidazoles began with the discovery of azomycin, a naturally occurring 2-nitroimidazole, and was firmly established with the synthesis and success of metronidazole for treating trichomoniasis.[][10] This initial success paved the way for the development of a wide array of derivatives targeting infections caused by Giardia lamblia, Entamoeba histolytica, and various anaerobic bacteria.[3][4] More recently, the unique chemistry of the nitro group has been exploited to design hypoxia-activated anticancer agents and potent drugs against Mycobacterium tuberculosis.[8][11]

The Cornerstone of Activity: Bioreductive Activation

The selective toxicity of nitroimidazoles is not inherent to the parent molecule but is a consequence of its transformation within the target cell. These compounds are prodrugs that require reductive activation, a process heavily favored in the oxygen-deficient (hypoxic or anaerobic) environments of target pathogens and solid tumors.[11][12]

The key steps are as follows:

  • Cellular Uptake: The neutral nitroimidazole molecule passively diffuses across the cell membrane.[][13]

  • One-Electron Reduction: In an anaerobic environment, low-redox potential electron-transfer proteins (like ferredoxin or its equivalents) donate an electron to the nitro group.[][10] This forms a highly reactive nitro radical anion.

  • Oxygen-Dependent Futile Cycling: In the presence of normal oxygen levels (normoxia), this radical anion is rapidly re-oxidized back to the parent nitroimidazole, with the concomitant formation of superoxide. This "futile cycle" prevents the accumulation of toxic metabolites in healthy, oxygenated tissues and is the basis for the scaffold's selective activity.[14]

  • Generation of Cytotoxic Species: Under hypoxia, the nitro radical anion undergoes further reduction, leading to the formation of a cascade of cytotoxic intermediates, including nitrosoimidazoles and hydroxylamines.[15][16] These reactive species are the ultimate effectors of cell death.

  • Macromolecular Damage: The generated reactive intermediates covalently bind to and damage critical cellular macromolecules. While DNA is a primary target, leading to strand breaks and helical structure destabilization, proteins and other molecules can also be affected.[][17][18] This widespread damage disrupts essential processes like DNA replication and repair, ultimately causing cell death.[][15]

G cluster_cell Anaerobic Cell / Hypoxic Environment NI Nitroimidazole (Prodrug) Radical Nitro Radical Anion [NI-NO2•-] NI->Radical One-electron Reduction (e.g., Ferredoxin) Radical->NI Re-oxidation (Futile Cycle) Intermediates Reactive Intermediates (e.g., Nitrosoimidazole) Radical->Intermediates Further Reduction (Absence of O2) Damage Macromolecular Damage (DNA, Proteins) Intermediates->Damage Death Cell Death Damage->Death O2 Oxygen (O2)

Caption: Mechanism of bioreductive activation of nitroimidazoles under hypoxic vs. normoxic conditions.

Therapeutic Landscape of Nitroimidazole Derivatives

The adaptable nature of the nitroimidazole scaffold has led to its successful application across multiple therapeutic areas.

Antimicrobial and Antiparasitic Agents

This is the most traditional application. 5-Nitroimidazoles like metronidazole and tinidazole are mainstays for treating infections caused by anaerobic organisms.[3][6] Their efficacy stems from the presence of efficient nitroreductase enzyme systems in these pathogens.[]

Anticancer Therapeutics

The hypoxic microenvironment of solid tumors makes them susceptible to the same bioreductive activation that works in anaerobic bacteria.[11][17] This has driven two main strategies:

  • Hypoxia-Activated Prodrugs (HAPs): These are designed to selectively release a potent cytotoxic agent within the tumor, sparing healthy tissue.[19][20] The nitroimidazole acts as the "trigger" that is cleaved upon reduction.[21]

  • Hypoxic Cell Radiosensitizers: Compounds like misonidazole and etanidazole, while having limited clinical success due to toxicity, demonstrated that nitroimidazoles can mimic oxygen's ability to "fix" radiation-induced DNA damage, thereby enhancing the killing of hypoxic, radioresistant cancer cells.[14][22][23][24]

Modern Antitubercular Drugs

A major breakthrough in tuberculosis (TB) treatment has been the development of bicyclic nitroimidazoles, including the approved drugs Delamanid and Pretomanid .[25][26] These agents are unique in that they have a dual mechanism of action:

  • Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, they interfere with the synthesis of essential components of the mycobacterial cell wall.[25][27]

  • Respiratory Poisoning: Under anaerobic conditions, they are activated by a deazaflavin-dependent nitroreductase (Ddn) to generate reactive nitrogen species, including nitric oxide (NO), which is toxic to non-replicating, persistent bacteria.[27][28][29] This dual action makes them effective against both active and dormant TB.[8][30]

Compound Class Primary Indication(s) Mechanism of Action Status
Metronidazole 5-NitroimidazoleAnaerobic bacterial & protozoal infections[10]DNA damage via reductive activation[][15]Approved
Tinidazole 5-NitroimidazoleAnaerobic bacterial & protozoal infectionsDNA damage via reductive activation[]Approved
Misonidazole 2-NitroimidazoleHypoxic cell radiosensitizer (investigational)Mimics oxygen to fix radiation damage[14][24]Clinical Trials
Delamanid Bicyclic NitroimidazoleMultidrug-resistant tuberculosis (MDR-TB)[25]Dual: Mycolic acid synthesis inhibition & NO release[27][31]Approved
Pretomanid Bicyclic NitroimidazoleExtensively drug-resistant TB (XDR-TB)[28]Dual: Mycolic acid synthesis inhibition & NO release[25][27]Approved
TBA-354 Bicyclic NitroimidazoleTuberculosis (investigational)Similar to Delamanid/Pretomanid[32]Preclinical/Clinical

Rational Drug Design and Structure-Activity Relationships (SAR)

Optimizing the nitroimidazole scaffold requires a nuanced understanding of how structural modifications impact its biological activity, selectivity, and pharmacokinetic properties.

  • Position of the Nitro Group: As noted, 4-nitroimidazoles and 5-nitroimidazoles have fundamentally different activity profiles.[5][8] The 2-nitro position has been heavily explored for radiosensitizers due to higher electron affinity.[14]

  • The Bicyclic System: For antituberculars like PA-824 (the precursor to pretomanid), the bicyclic oxazine or oxazole ring is a key determinant of aerobic activity.[8][33]

  • Side Chain Lipophilicity: The nature of the side chain, often attached at the N1 position, profoundly influences the drug's solubility, cell penetration, and overall potency. Increased lipophilicity can enhance radiosensitizing efficiency but may also increase toxicity.[8][34]

  • Substituents on the Imidazole Ring: Adding electron-withdrawing or donating groups can modulate the redox potential of the nitro group, affecting its ease of reduction and, consequently, its activation profile.

SAR cluster_core Nitroimidazole Core Core N1_Node N1 Position - Side chain modifications - Affects solubility, PK/PD Core->N1_Node R1 C2_Node C2 Position - Substituents (e.g., O, S, N) - Critical for aerobic antitubercular activity Core->C2_Node R2 C4_Node C4/C5 Position - Location of Nitro Group - Defines core activity (e.g., anaerobic vs. aerobic) Core->C4_Node NO2

Caption: Key positions on the nitroimidazole scaffold for structure-activity relationship (SAR) studies.

Key Experimental Workflows for Evaluation

Evaluating novel nitroimidazole candidates requires specialized assays that account for their hypoxia-dependent mechanism.

Protocol: Assessing Cytotoxicity in Hypoxic Cancer Cell Lines

This protocol determines the selective toxicity of a compound under low-oxygen conditions compared to normal oxygen conditions.

1. Materials:

  • Cancer cell line of choice (e.g., HCT116, HT-29).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (nitroimidazole derivative) dissolved in DMSO.

  • 96-well cell culture plates.

  • Hypoxia chamber or incubator capable of maintaining low O2 levels (e.g., 1% O2, 5% CO2, balanced with N2).

  • Standard cell culture incubator (normoxic: ~21% O2, 5% CO2).

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin).

  • Plate reader (luminometer or fluorometer).

2. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into two identical 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a standard incubator.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Place one plate in the normoxic incubator .

    • Place the second plate in the hypoxia chamber .

    • Rationale: This parallel setup is critical to directly compare the compound's effect under both conditions and calculate a selectivity ratio.

  • Exposure: Incubate both plates for a set duration, typically 48-72 hours.

  • Viability Assessment: After incubation, remove plates from their respective environments. Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the plates using the appropriate plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells for each condition (oxic and hypoxic).

    • Plot the normalized viability versus compound concentration and fit the data to a dose-response curve to determine the IC50 (concentration for 50% inhibition) for both normoxic and hypoxic conditions.

    • Calculate the Hypoxic Cytotoxicity Ratio (HCR) as: HCR = IC50 (normoxic) / IC50 (hypoxic). An HCR > 1 indicates selective toxicity towards hypoxic cells.

Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening (Hypoxic Cell Assay) Start->InVitro Ratio Determine IC50 & Hypoxic Cytotoxicity Ratio (HCR) InVitro->Ratio Ratio->Start Low HCR (Re-design) Lead_Select Lead Candidate Selection (High HCR) Ratio->Lead_Select Mechanism Mechanism of Action Studies (e.g., DNA damage, protein binding) Lead_Select->Mechanism Promising Candidate InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Tox Toxicity & PK/PD Studies InVivo->Tox End Preclinical Candidate Tox->End

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Methodological & Application

The Versatile Synthon: A Guide to the Application of Ethyl 4-nitro-1H-imidazole-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Nitroimidazole Building Block

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a reactive nitro group, a modifiable ester, and an imidazole core with two distinct nitrogen atoms makes it a powerful precursor for the synthesis of a diverse array of complex molecules. This application note provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its key transformations. The strategic importance of this scaffold lies in its direct lineage to biologically active molecules, particularly as a key intermediate in the synthesis of purines and other fused heterocyclic systems of significant interest in medicinal chemistry and drug development.[1][2] The nitro group, while a powerful directing group, can be readily transformed into an amino functionality, opening up a plethora of cyclization and derivatization possibilities. This guide is intended for researchers and professionals in organic synthesis and drug discovery, providing the necessary technical details to effectively harness the synthetic potential of this important imidazole derivative.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

Table 1: Physicochemical Properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate

PropertyValueSource
CAS Number 74478-95-8[3]
Molecular Formula C₆H₇N₃O₄[3]
Molecular Weight 185.14 g/mol [3]
Appearance Off-white to pale yellow solidGeneral Knowledge

Spectroscopic Characterization:

Core Synthetic Transformations and Protocols

The synthetic utility of Ethyl 4-nitro-1H-imidazole-5-carboxylate is primarily centered around three key transformations: reduction of the nitro group, derivatization at the imidazole nitrogens (N-alkylation), and modification of the ester functionality (e.g., hydrolysis or amidation).

The Gateway Transformation: Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is arguably the most critical transformation of this substrate. This reaction unlocks the pathway to a vast number of heterocyclic systems, most notably purines. Catalytic hydrogenation is the most common and efficient method for this reduction, offering high yields and clean reaction profiles.

Mechanism Insight: The catalytic hydrogenation of a nitro group on an aromatic ring typically proceeds via a series of intermediates, including nitroso and hydroxylamino species, on the surface of a heterogeneous catalyst (e.g., Palladium on carbon). The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the stepwise reduction until the amino group is formed.

G cluster_workflow Workflow: Nitro Group Reduction Start Ethyl 4-nitro-1H-imidazole-5-carboxylate Catalyst H₂, Pd/C Start->Catalyst Intermediate Ethyl 4-amino-1H-imidazole-5-carboxylate Catalyst->Intermediate

Protocol 1: Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate

This protocol details the catalytic hydrogenation of Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Materials:

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol (absolute)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenation apparatus or similar

  • Celite® or other filtration aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas.

  • Charging the Vessel: To the hydrogenation vessel, add Ethyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Palladium on carbon (typically 5-10 mol % of Pd relative to the substrate).

  • Solvent Addition: Add absolute ethanol to dissolve the starting material and create a slurry with the catalyst. The concentration should be sufficient to ensure good mixing (e.g., 0.1-0.5 M).

  • Sealing and Purging: Seal the hydrogenation vessel. Evacuate the vessel and backfill with inert gas three times to remove any residual oxygen. Subsequently, evacuate and backfill with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 3-4 atm, but this may vary). Begin vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 25-50 °C).

  • Monitoring the Reaction: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully withdrawn aliquot.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude Ethyl 4-amino-1H-imidazole-5-carboxylate.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure should provide Ethyl 4-amino-1H-imidazole-5-carboxylate in high yield (typically >90%).

Characterization of Ethyl 4-amino-1H-imidazole-5-carboxylate:

  • PubChem CID: 343359[4]

  • Molecular Formula: C₆H₉N₃O₂[4]

  • Molecular Weight: 155.16 g/mol [4]

  • Appearance: Typically a white to off-white solid.

  • 1H NMR and 13C NMR: The spectra for the unmethylated version are available through spectral databases.[5]

Building Complexity: Synthesis of Purines

The synthesized Ethyl 4-amino-1H-imidazole-5-carboxylate is a prime precursor for the construction of the purine ring system, a core structure in numerous biologically important molecules, including nucleic acids and signaling molecules. A classic and straightforward method to form the pyrimidine portion of the purine is through cyclization with a one-carbon source, such as formamide.

G cluster_workflow Workflow: Purine Synthesis Start Ethyl 4-amino-1H-imidazole-5-carboxylate Reagent Formamide (HCONH₂) Start->Reagent Product Hypoxanthine Reagent->Product

Protocol 2: Synthesis of Hypoxanthine from Ethyl 4-amino-1H-imidazole-5-carboxylate

This protocol describes the cyclization of Ethyl 4-amino-1H-imidazole-5-carboxylate with formamide to yield hypoxanthine.

Materials:

  • Ethyl 4-amino-1H-imidazole-5-carboxylate

  • Formamide

  • High-temperature reaction vessel with a condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 4-amino-1H-imidazole-5-carboxylate (1.0 eq) and a large excess of formamide.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-200 °C). The reaction is often carried out at the reflux temperature of formamide.

  • Reaction Time: Maintain the reaction at this temperature for several hours (e.g., 2-4 hours). Monitor the progress of the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, hypoxanthine, is often insoluble in cold formamide and will precipitate out.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold ethanol or another suitable solvent to remove residual formamide and any soluble impurities.

  • Drying: Dry the purified hypoxanthine under vacuum.

Causality in Experimental Choices:

  • Excess Formamide: Formamide serves as both the reactant (providing the C2 carbon of the purine ring) and the solvent. A large excess is used to drive the reaction to completion.

  • High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the condensation and ring-closure steps.

Diversification Strategies: N-Alkylation and Ester Hydrolysis

Further diversification of the Ethyl 4-nitro-1H-imidazole-5-carboxylate scaffold can be achieved through N-alkylation and hydrolysis of the ester group.

N-Alkylation: The imidazole ring contains two nitrogen atoms that can potentially be alkylated. The regioselectivity of this reaction can be influenced by the nature of the alkylating agent, the base used, and the solvent.[6][7][8][9] Generally, in the presence of a base, the more acidic proton on N1 is removed, leading to alkylation at this position.

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Protocol 3: General Procedure for N-Alkylation

  • Dissolve Ethyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq) and stir for a short period.

  • Add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) and stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Protocol 4: General Procedure for Ester Hydrolysis

  • Dissolve Ethyl 4-nitro-1H-imidazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an aqueous solution of a base (e.g., NaOH, LiOH) and stir at room temperature or with heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Conclusion and Future Outlook

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a readily accessible and highly versatile starting material for the synthesis of a wide range of functionalized heterocyclic compounds. The straightforward reduction of its nitro group provides a key entry point to the vast chemical space of purines and related fused-ring systems. The ability to further functionalize the imidazole ring and the carboxylate group adds to its synthetic appeal. As the demand for novel bioactive molecules continues to grow, the strategic application of such well-positioned building blocks will undoubtedly play a crucial role in the efficient and innovative construction of future therapeutics and functional materials. The protocols and insights provided in this application note are intended to serve as a solid foundation for researchers to explore and expand upon the rich chemistry of this valuable synthon.

References

  • Wu, H.-Q., An, L.-K., Huang, Z.-S., Gu, L.-Q., Zain, S. M., & Ng, S. W. (2004). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(9), o994–o995. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Yin, J., & Hamm, M. L. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 667-671. [Link]

  • PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • PubChem. (n.d.). ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. Retrieved from [Link]

  • Satheesh, D., Rajendran, A., & Chithra, K. (2021). N1-Alkylation of 4(5)-nitro-1H-imidazole. Journal of Molecular Structure, 1227, 129424. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • NIST. (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroimidazole. Retrieved from [Link]

  • Request PDF. (n.d.). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. Retrieved from [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Nikitina, P. A., Os'kina, I. A., Nikolaenkova, E. B., Kulikova, E. A., Miroshnikova, V. S., Perevalova, V. P., & Tikhonov, A. Y. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 245-253. [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(1), 161-166. [Link]

  • Caprioli, F. (2015). Enantioselective auto- and cross catalytic reactions. University of Groningen. [Link]

  • Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(3), 378-391. [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • Kumar, R., & Singh, R. (2013). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 5(4), 136-141. [Link]

  • Church, J. A., & Edwards, D. I. (1988). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical pharmacology, 37(15), 2939–2945. [Link]

  • Huang, B. S., Chello, P. L., Yip, L., & Parham, J. C. (1980). Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4)-carboxamide, guanine, and xanthine. Journal of medicinal chemistry, 23(5), 575–577. [Link]

  • Wang, Y., Zhang, Y., Liu, Y., Li, Y., Wang, Y., & Zhang, J. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European journal of medicinal chemistry, 103, 343–353. [Link]

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. [Link]

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  • Al-Ameri, M. A., & Al-Majidi, S. M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific reports, 14(1), 108. [Link]

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Application Notes and Protocols for the Derivatization of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 4-nitro-1H-imidazole-5-carboxylate in Medicinal Chemistry

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. Its substituted imidazole core is a common motif in numerous pharmacologically active compounds. The strategic placement of the nitro group and the ethyl ester functionality provides two key handles for chemical modification, allowing for the systematic exploration of chemical space around the imidazole scaffold. The electron-withdrawing nature of the nitro and carboxylate groups also influences the reactivity of the imidazole ring itself, particularly at the ring nitrogen atoms.

This guide provides a detailed overview of the primary derivatization strategies for Ethyl 4-nitro-1H-imidazole-5-carboxylate, complete with step-by-step protocols and an in-depth discussion of the chemical principles underpinning these transformations. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Derivatization Pathways: A Strategic Overview

The derivatization of Ethyl 4-nitro-1H-imidazole-5-carboxylate can be broadly categorized into three main pathways, each offering a unique avenue for structural modification:

  • N-Alkylation of the Imidazole Ring: This pathway introduces substituents at one of the imidazole nitrogen atoms, which can significantly impact the molecule's steric and electronic properties, as well as its pharmacokinetic profile.

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine opens up a vast array of subsequent chemical transformations, such as acylation, sulfonylation, and diazotization, providing a key entry point for further diversification.

  • Modification of the Ethyl Ester: Hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation, allows for the introduction of a wide range of substituents, which is a common strategy for modulating solubility, cell permeability, and target engagement.

The following sections will delve into the detailed reaction conditions and protocols for each of these pathways.

Derivatization_Pathways A Ethyl 4-nitro-1H-imidazole-5-carboxylate B N-Alkylated Derivatives A->B  N-Alkylation C Ethyl 4-amino-1H-imidazole-5-carboxylate A->C  Nitro Group Reduction D 4-Nitro-1H-imidazole-5-carboxylic Acid A->D  Ester Hydrolysis F Further Diversification (e.g., Acylation, Sulfonylation) C->F E Amide Derivatives D->E  Amidation Reduction_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve Substrate in Methanol B Add Pd/C Catalyst (under inert atmosphere) A->B C Evacuate and Backfill with H2 B->C D Pressurize with H2 and Stir Vigorously C->D E Monitor Reaction (TLC / H2 uptake) D->E F Filter through Celite® to remove Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Ethyl 4-nitro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] This document provides a comprehensive guide for the synthesis of novel anticancer agents starting from the readily available precursor, Ethyl 4-nitro-1H-imidazole-5-carboxylate. We will detail a robust, two-step synthetic strategy, beginning with the chemoselective reduction of the nitro group to yield a key amine intermediate, Ethyl 4-amino-1H-imidazole-5-carboxylate. Subsequently, we will explore the derivatization of this intermediate through N-alkylation and amide coupling reactions to generate a library of potential anticancer compounds. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and discusses the mechanistic basis of the anticancer activity of the synthesized compounds, including their role as tubulin polymerization inhibitors.

Introduction: The Significance of Imidazole-Based Anticancer Agents

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore for interacting with various biological targets.[3][4] A multitude of imidazole-containing molecules have been developed and evaluated for their anticancer properties, demonstrating diverse mechanisms of action such as the induction of apoptosis, cell-cycle arrest, and inhibition of key enzymes like kinases and tubulin.[1] The development of novel imidazole derivatives continues to be a fertile area of research in the quest for more effective and selective cancer therapies.

Ethyl 4-nitro-1H-imidazole-5-carboxylate serves as an excellent starting material for the synthesis of a diverse range of substituted imidazole compounds. The presence of the nitro group allows for its selective reduction to a primary amine, which then provides a reactive handle for a variety of chemical transformations. The ethyl carboxylate group offers another site for modification, further expanding the chemical space that can be explored from this single precursor.

Synthetic Strategy Overview

The overall synthetic approach is a two-stage process designed for efficiency and versatility. The first stage focuses on the generation of the key intermediate, Ethyl 4-amino-1H-imidazole-5-carboxylate. The second stage involves the diversification of this intermediate to produce a library of potential anticancer agents.

Synthetic_Strategy A Ethyl 4-nitro-1H-imidazole-5-carboxylate (Starting Material) B Stage 1: Nitro Group Reduction A->B Stannous Chloride Dihydrate (SnCl2·2H2O) C Ethyl 4-amino-1H-imidazole-5-carboxylate (Key Intermediate) B->C D Stage 2: Derivatization C->D E N-Alkylation D->E Alkyl Halides F Amide Coupling D->F Carboxylic Acids, Coupling Reagents G Library of Potential Anticancer Agents E->G F->G

Caption: Overall synthetic workflow from the starting material to the final compounds.

Stage 1: Synthesis of the Key Intermediate, Ethyl 4-amino-1H-imidazole-5-carboxylate

The critical first step in this synthetic pathway is the selective reduction of the nitro group at the 4-position of the imidazole ring to a primary amine. Stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and effective reagent for this transformation, offering excellent chemoselectivity. It selectively reduces nitro groups in the presence of other sensitive functionalities, such as the ethyl ester group in our starting material.[4]

Protocol 1: Reduction of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Materials:

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq) in absolute ethanol.

  • Add stannous chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into an ice-water mixture.

  • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Ethyl 4-amino-1H-imidazole-5-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Stage 2: Derivatization of Ethyl 4-amino-1H-imidazole-5-carboxylate

The synthesized Ethyl 4-amino-1H-imidazole-5-carboxylate is a versatile building block for generating a diverse library of compounds. Here, we present protocols for two key derivatization strategies: N-alkylation and amide coupling.

Protocol 2: N-Alkylation of Ethyl 4-amino-1H-imidazole-5-carboxylate

N-alkylation of the imidazole ring can significantly impact the lipophilicity and, consequently, the biological activity of the final compounds. Studies have shown that derivatives with alkyl chains at the N-1 position of the imidazole core can exhibit potent anticancer effects.[2]

Materials:

  • Ethyl 4-amino-1H-imidazole-5-carboxylate

  • Alkyl halide (e.g., dodecyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 4-amino-1H-imidazole-5-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.

Protocol 3: Amide Coupling of Ethyl 4-amino-1H-imidazole-5-carboxylate

The formation of an amide bond by reacting the amino group with various carboxylic acids is a classic strategy to introduce diverse chemical moieties and explore structure-activity relationships. Standard peptide coupling reagents can be employed for this transformation.[5]

Materials:

  • Ethyl 4-amino-1H-imidazole-5-carboxylate

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of Ethyl 4-amino-1H-imidazole-5-carboxylate (1.0 eq) in DCM to the reaction mixture.

  • Add DIPEA (2.0 eq) and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Anticipated Results and Biological Evaluation

The derivatization of Ethyl 4-amino-1H-imidazole-5-carboxylate is expected to yield a series of novel compounds with potential anticancer activity. For instance, the N-dodecyl derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, has been reported to exhibit significant antiproliferative effects against various cancer cell lines.[2]

Compound HeLa (IC₅₀, µM) HT-29 (IC₅₀, µM)
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate0.737 ± 0.051.194 ± 0.02
Table adapted from a study on similar compounds, illustrating the potential potency of the synthesized derivatives.[2]
Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of imidazole-based anticancer agents exert their effects by targeting the microtubule network, which is crucial for cell division.[3] These compounds can inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[2]

Tubulin_Inhibition cluster_0 Normal Cell Division cluster_1 Action of Imidazole-Based Inhibitor A Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C D Cell Division C->D E Tubulin Dimers G Inhibition of Polymerization E->G F Imidazole Derivative F->G H Mitotic Arrest (G2/M) G->H I Apoptosis H->I

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

The synthesized compounds should be evaluated for their antiproliferative activity against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay. Promising candidates can then be further investigated for their mechanism of action, including their ability to inhibit tubulin polymerization in cell-free assays and induce cell cycle arrest and apoptosis in cancer cells.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of novel anticancer agents from Ethyl 4-nitro-1H-imidazole-5-carboxylate. The described protocols for nitro reduction and subsequent derivatization offer a versatile platform for generating a library of compounds for drug discovery programs. The insights into the potential mechanism of action as tubulin polymerization inhibitors provide a rationale for the biological evaluation of these novel imidazole derivatives. By following these protocols, researchers can efficiently synthesize and identify promising new candidates for the development of next-generation cancer therapeutics.

References

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Application Notes & Protocols: Development of Novel Antimicrobial Agents from an Ethyl 4-nitro-1H-imidazole-5-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent microbicidal activity. The nitroimidazole scaffold represents a clinically validated and promising foundation for the development of new anti-infective agents. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the design, synthesis, and antimicrobial evaluation of derivatives based on the Ethyl 4-nitro-1H-imidazole-5-carboxylate core. We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to advance compounds from initial synthesis to preliminary antimicrobial characterization.

Scientific Rationale and Strategic Overview

The Nitroimidazole Pharmacophore: A Privileged Scaffold

Nitroimidazoles are a class of synthetic antimicrobial agents characterized by an imidazole ring bearing a nitro group. This chemical motif is the cornerstone of drugs like metronidazole and tinidazole, which are indispensable for treating infections caused by anaerobic bacteria and certain protozoa.[][2] The core value of the nitroimidazole scaffold lies in its mechanism of action, which involves a bio-reductive activation process that is often specific to the low-oxygen environments where these pathogens thrive.[][2]

Mechanism of Action: Reductive Activation and Cytotoxicity

Nitroimidazole-based drugs are prodrugs that passively diffuse into microbial cells.[2] Inside susceptible anaerobic organisms, the nitro group is reduced by specific enzymes, such as nitroreductases, a process that does not efficiently occur in aerobic human cells.[][3] This one-electron reduction creates a highly reactive nitro radical anion and other cytotoxic intermediates.[4] These radical species are the ultimate effectors of the drug's antimicrobial activity, causing catastrophic damage to cellular macromolecules, most notably by inducing strand breaks in microbial DNA, which leads to rapid cell death.[2][3][4]

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Mechanism Prodrug Nitroimidazole Prodrug (Derivative) Cell Anaerobic Microbial Cell Prodrug->Cell Passive Diffusion Activation Reductive Activation (Nitroreductases) Cell->Activation Intracellular Enzymes Radical Reactive Nitro Radical Anion & Intermediates Activation->Radical e- Transfer DNA Microbial DNA Radical->DNA Attacks Damage DNA Strand Breakage & Macromolecule Damage DNA->Damage Death Bactericidal Effect (Cell Death) Damage->Death

Caption: Proposed mechanism of action for nitroimidazole derivatives.

Rationale for Derivatization of Ethyl 4-nitro-1H-imidazole-5-carboxylate

The parent molecule, Ethyl 4-nitro-1H-imidazole-5-carboxylate[5], serves as an excellent starting point for chemical modification. The ethyl ester at the C5 position is a versatile chemical handle that can be converted into a wide array of functional groups (amides, hydrazides, etc.). The goal of such derivatization is multi-faceted:

  • Expand Antimicrobial Spectrum: While traditional nitroimidazoles are primarily active against anaerobes, chemical modifications can yield compounds with activity against aerobic bacteria, including problematic Gram-positive pathogens like Staphylococcus aureus.[6][7]

  • Enhance Potency: Fine-tuning the steric and electronic properties of the side chain can improve binding to target enzymes or enhance cellular uptake, leading to lower minimum inhibitory concentrations (MIC).

  • Improve Physicochemical Properties: Modifications can optimize solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties crucial for drug development.

  • Overcome Resistance: Novel derivatives may evade existing resistance mechanisms that affect older nitroimidazole drugs.

Synthesis of Novel Derivatives: Application Protocols

The strategic modification of the C5-ester is key to unlocking new biological activity. A robust and versatile approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a common intermediate for coupling with various amines or other nucleophiles to generate a library of diverse amide derivatives.

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Synthesis Start Ethyl 4-nitro-1H-imidazole- 5-carboxylate Hydrolysis Step 1: Base-catalyzed Hydrolysis (e.g., LiOH) Start->Hydrolysis Intermediate 4-Nitro-1H-imidazole- 5-carboxylic Acid Hydrolysis->Intermediate Coupling Step 2: Amide Coupling (e.g., EDC, HOBt) Intermediate->Coupling Final Target Amide Derivatives Library Coupling->Final Amine Diverse Primary/Secondary Amines (R1R2NH) Amine->Coupling

Caption: General workflow for synthesizing amide derivatives.

Protocol 1: Synthesis of 4-Nitro-1H-imidazole-5-carboxylic Acid (Intermediate)

Principle: This protocol describes the saponification (base-catalyzed hydrolysis) of the starting ethyl ester to its corresponding carboxylic acid. Lithium hydroxide (LiOH) is used as the base in a mixed aqueous-organic solvent system to ensure solubility of the starting material.

Materials:

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator

Procedure:

  • Dissolve Ethyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water in a round-bottom flask.

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 2M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified further by recrystallization if necessary. Confirm structure using ¹H-NMR and Mass Spectrometry.

Protocol 2: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Principle: This protocol utilizes a standard peptide coupling method to form an amide bond between the carboxylic acid intermediate and a selected amine. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, and HOBt (Hydroxybenzotriazole) is added to suppress side reactions and improve efficiency.

Materials:

  • 4-Nitro-1H-imidazole-5-carboxylic acid (from Protocol 2.1)

  • Desired primary or secondary amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard work-up and purification reagents as in Protocol 2.1

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid intermediate (1.0 eq), the chosen amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and cool the flask to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.

  • Characterize the final amide derivative by IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, following practices seen in related literature.[6][8][9]

Antimicrobial Susceptibility Testing: Application Protocols

A tiered approach is recommended for evaluating the antimicrobial properties of newly synthesized compounds. The primary screen involves determining the Minimum Inhibitory Concentration (MIC) to assess potency and spectrum. Positive "hits" from this screen are then subjected to secondary assays to determine whether their effect is bactericidal or bacteriostatic.

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Screening Library Synthesized Derivative Library MIC Primary Screen: MIC Determination (Broth Microdilution) Library->MIC Analyze Analyze Data Identify 'Hits' (Low MIC) MIC->Analyze Panel Panel of Microbes (Gram+, Gram-, Fungi) Panel->MIC MBC Secondary Screen: MBC Determination Analyze->MBC Potent Hits SAR Structure-Activity Relationship (SAR) Analysis Analyze->SAR MBC->SAR Optimize Lead Optimization SAR->Optimize Design Next Generation

Caption: Hierarchical workflow for antimicrobial screening.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

  • Synthesized derivatives (stock solutions in DMSO)

  • Control antibiotic (e.g., Ciprofloxacin, Metronidazole)

  • Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette, incubator

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24h), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in the appropriate broth to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Dispense 50 µL of the compound stock solution (e.g., at 256 µg/mL) into the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard the final 50 µL from column 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Column 11 (Growth Control): Add 50 µL of broth (no compound).

    • Column 12 (Sterility Control): Add 100 µL of broth only (no compound, no inoculum).

    • A separate row should be run with a standard control antibiotic.

  • Inoculation: Add 50 µL of the prepared inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours under ambient atmospheric conditions.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination

Principle: This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial population.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a quadrant of an appropriate antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

  • Incubate the agar plates at 35-37 °C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation and Interpretation

Systematic organization of screening data is critical for discerning structure-activity relationships (SAR).

Representative Data Summary
Compound IDModification at C5MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)MBC/MIC Ratio vs. S. aureus
Parent Ester -COOEt>128>128>128-
Derivative A -CONH-benzyl1664>1282
Derivative B -CONH-cyclohexyl32128>1284
Derivative C -CONH-(4-fluorobenzyl)832642
Metronidazole (Control)>128>128 (aerobic)>128-
Ciprofloxacin (Control)0.50.25>1282

Data are hypothetical and for illustrative purposes only.

Interpretation Insights:

  • Derivatization from the inactive parent ester successfully generated antimicrobial activity (e.g., Derivatives A, B, C).

  • The presence of an aromatic ring in the amide (Derivative A vs. B) appears beneficial for activity against S. aureus.

  • Electronic modification of the aromatic ring (Derivative C vs. A) further enhanced potency against all tested strains, indicating that an electron-withdrawing group may be favorable.

  • An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. Derivatives A and C show bactericidal effects against S. aureus. This type of analysis guides the design of the next generation of compounds.

References

  • WikiLectures. (2022). Nitroimidazole antibiotics. [Link]

  • Basicmedical Key. (2016). Nitroimidazole Antibacterial Agents. [Link]

  • Lecturio. (2021). Nitroimidazoles. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

  • ResearchGate. (2016). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • PAHO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • ResearchGate. Anti-bacterial mechanism of nitroimidazole. [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Gedik, E., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. PubMed. [Link]

  • Al-Sha'er, M. A., et al. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

  • Wang, S. F., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SciRP.org. [Link]

  • NIST. Ethyl 4-nitro-1h-imidazole-5-carboxylate. NIST WebBook. [Link]

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Introduction: The Strategic Importance of N-Alkylated Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the N-Alkylation of Ethyl 4-nitro-1H-imidazole-5-carboxylate

N-alkylated imidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group onto the imidazole scaffold profoundly influences its electronic properties and biological activity, leading to compounds with significant antibacterial, antiprotozoal, and hypoxic cell radiosensitizing properties. Ethyl 4-nitro-1H-imidazole-5-carboxylate is a versatile intermediate, primed for structural elaboration. The N-alkylation of this substrate is a critical transformation for creating libraries of novel compounds for drug discovery pipelines.

However, the N-alkylation of unsymmetrically substituted imidazoles, such as this one, presents a significant regioselectivity challenge. The imidazole ring possesses two potentially reactive nitrogen atoms (N-1 and N-3), and controlling the site of alkylation is paramount to ensuring the synthesis of the desired, biologically active isomer. This guide provides a detailed, field-tested protocol for the regioselective N-1 alkylation of ethyl 4-nitro-1H-imidazole-5-carboxylate, grounded in established chemical principles and supported by authoritative literature.

Guiding Principles: Understanding Regioselectivity in Imidazole Alkylation

The outcome of the N-alkylation reaction is governed by a combination of electronic and steric factors. The imidazole proton is acidic and is readily removed by a base to form a resonance-stabilized imidazolide anion. This anion is the active nucleophile that attacks the alkylating agent.

In the case of ethyl 4-nitro-1H-imidazole-5-carboxylate, the two ring nitrogens are in distinct electronic environments. The potent electron-withdrawing nature of the nitro group at the C-4 position significantly decreases the electron density of the adjacent N-3 atom. Conversely, the N-1 atom, being further removed from the nitro group, is rendered more nucleophilic. Consequently, electrophilic attack by an alkyl halide is strongly favored at the N-1 position.[1][2] Studies on the alkylation of 4-nitroimidazole have consistently shown a high degree of regioselectivity for the N-1 isomer, particularly under the conditions outlined in this protocol.[1][2][3]

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective N-alkylation process.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Imidazole Ethyl 4-nitro-1H-imidazole-5-carboxylate Product Ethyl 1-alkyl-4-nitro-1H-imidazole-5-carboxylate Imidazole->Product Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Reaction Base Base (K₂CO₃) Base->Product Reaction Solvent Solvent (Acetonitrile) Solvent->Product Reaction Temp Heat (60°C) Temp->Product Reaction Salt Salt (KX) Regio Regioselective alkylation occurs at the N-1 position Product->Regio

Caption: General reaction scheme for the N-1 alkylation.

Detailed Experimental Protocol

This protocol is optimized for high regioselectivity and good yields, based on methodologies reported for similar 4-nitroimidazole systems.[1][2]

Materials and Equipment
Reagents & MaterialsEquipment
Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS: 74478-95-8)[4]Round-bottom flask (50 mL or 100 mL)
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)Reflux condenser
Potassium carbonate (K₂CO₃), anhydrousMagnetic stirrer and stir bar
Acetonitrile (CH₃CN), anhydrousHeating mantle with temperature control
Ethyl acetate (EtOAc)Separatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates (silica)
Silica gel for column chromatographyGlassware for column chromatography
Deionized waterUV lamp for TLC visualization
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq).

    • Add anhydrous potassium carbonate (1.1 - 1.2 eq). Expertise & Experience: Potassium carbonate is an effective and mild base for this reaction. It is sufficiently strong to deprotonate the imidazole but weak enough to minimize side reactions. Using it in anhydrous form prevents unwanted hydrolysis of the ester.

    • Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.1-0.2 M.

    • Attach a reflux condenser to the flask.

  • Addition of Alkylating Agent:

    • Begin stirring the suspension at room temperature.

    • Add the desired alkyl halide (1.1 - 1.5 eq) to the mixture dropwise. Trustworthiness: A slight excess of the alkylating agent ensures the complete consumption of the starting imidazole, simplifying subsequent purification.

  • Reaction Conditions:

    • Heat the reaction mixture to 60 °C using a heating mantle.[1][2] Expertise & Experience: Heating to 60 °C significantly improves the reaction rate and yield compared to room temperature, often reducing reaction times to just 1-3 hours.[1][2] Acetonitrile is an excellent solvent choice as it effectively dissolves the reactants and has an appropriate boiling point for this temperature.

    • Maintain stirring at this temperature and monitor the reaction progress.

  • Monitoring the Reaction:

    • Periodically check the reaction's progress by TLC (e.g., every 30 minutes). Use a mobile phase such as a 3:1 mixture of hexane and ethyl acetate.

    • Spot the starting material and the reaction mixture on the TLC plate. The product should appear as a new, less polar spot (higher Rf value) than the starting imidazole.

    • The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the solid potassium carbonate and resulting salts from the reaction mixture. Wash the solids with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.

    • Dissolve the resulting crude residue in ethyl acetate (e.g., 50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). Trustworthiness: This washing sequence removes any remaining inorganic salts and water-soluble impurities like residual DMF if it were used as a solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to isolate the pure N-1 alkylated product.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary and Expected Outcomes

The following table provides a general guideline for expected yields based on literature for the alkylation of 4-nitroimidazole.[1][2] Actual yields may vary based on the specific alkyl halide and reaction scale.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Ethyl bromoacetateK₂CO₃Acetonitrile601-380-90
2Benzyl bromideK₂CO₃Acetonitrile601-375-85
3Propargyl bromideK₂CO₃Acetonitrile601-370-80
4Allyl bromideK₂CO₃Acetonitrile601-375-85

Experimental Workflow Visualization

This diagram outlines the logical flow of the experimental protocol.

G A 1. Setup Combine Imidazole, K₂CO₃, and Acetonitrile in Flask B 2. Reagent Addition Add Alkyl Halide (R-X) to the stirring mixture A->B Stir at RT C 3. Reaction Heat mixture to 60°C for 1-3 hours B->C Attach condenser D 4. Monitoring Track reaction progress using TLC C->D Is starting material consumed? D->C No E 5. Work-up Cool, filter solids, and concentrate filtrate D->E Yes F 6. Extraction Dissolve in EtOAc, wash with H₂O & Brine E->F G 7. Drying & Concentration Dry organic layer (Na₂SO₄) and evaporate solvent F->G H 8. Purification Purify via Silica Gel Column Chromatography G->H I 9. Analysis Characterize pure product (NMR, MS) H->I

Caption: Step-by-step workflow for synthesis and purification.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive alkylating agent (degraded).2. Insufficient temperature.3. Base is not anhydrous or is of poor quality.1. Use a fresh bottle of the alkyl halide or purify it before use.2. Ensure the heating mantle is calibrated and the reaction reaches 60 °C.3. Use freshly dried, powdered K₂CO₃. Consider a stronger base like NaH in THF if necessary, but be cautious of side reactions.
Reaction Stalls 1. Insufficient amount of alkylating agent.2. Deactivation of the catalyst (if any) or base.1. Add an additional portion (0.2-0.3 eq) of the alkylating agent.2. Add more base to the reaction mixture.
Formation of Isomers 1. Although unlikely under these conditions, extreme temperatures or a different solvent/base system could reduce regioselectivity.1. Strictly adhere to the recommended 60 °C temperature.[1][2] Avoid using highly polar aprotic solvents like DMSO at high temperatures which might favor the formation of the thermodynamic product.[5]
Difficult Purification 1. Unreacted starting material.2. Formation of multiple by-products.1. Ensure the reaction goes to completion by extending the reaction time or adding more alkylating agent.2. Re-evaluate the purity of starting materials. Ensure the temperature does not exceed the recommended value.

References

  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central. [Link]

  • Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • N-alquilación de derivados nitroimidazólicos. ResearchGate. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. [Link]

  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. [Link]

  • Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • N 1 -Alkylation of 4(5)-nitro-1H-imidazole. ResearchGate. [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF. [Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

  • Ethyl 4-nitro-1h-imidazole-5-carboxylate. NIST WebBook. [Link]

  • Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

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Application Notes and Protocols for the Purification of Ethyl 4-nitro-1H-imidazole-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Critical Role of Purity in Nitroimidazole-Based Drug Discovery

Ethyl 4-nitro-1H-imidazole-5-carboxylate and its derivatives are a pivotal class of compounds in medicinal chemistry, serving as key building blocks for the synthesis of novel therapeutic agents. The nitroimidazole scaffold is a well-established pharmacophore, integral to a range of antibiotics and antiprotozoal drugs. The precise regiochemistry and electronic nature of the substituents on the imidazole ring are critical determinants of biological activity. Consequently, the unambiguous characterization and purity of these intermediates are paramount to ensure the validity of downstream biological data and the safety and efficacy of potential drug candidates.

This document provides a comprehensive guide to the purification of Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives, drawing upon established principles of organic chemistry and field-proven laboratory techniques. We will delve into the causality behind experimental choices, offering detailed protocols for recrystallization and column chromatography, and discuss the common impurities that may arise during synthesis.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

Ethyl 4-nitro-1H-imidazole-5-carboxylate possesses a unique combination of functional groups that dictate its solubility and chromatographic behavior. The presence of the nitro group (-NO2) and the ethyl carboxylate (-COOEt) moiety renders the molecule moderately polar. The imidazole ring itself is a heterocyclic aromatic system capable of hydrogen bonding. These structural features are the key to designing an effective purification strategy.

Key Physicochemical Characteristics:

  • Polarity: The molecule is polar due to the nitro and ester groups, making it soluble in polar organic solvents.

  • Solubility: It is expected to have good solubility in solvents like acetone, ethyl acetate, and alcohols (methanol, ethanol) and lower solubility in nonpolar solvents such as hexanes and petroleum ether.

  • Hydrogen Bonding: The N-H of the imidazole ring can act as a hydrogen bond donor, while the oxygens of the nitro and carboxylate groups can act as hydrogen bond acceptors.

Pre-Purification Analysis: The Importance of Thin-Layer Chromatography (TLC)

Before attempting any large-scale purification, it is crucial to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive method to:

  • Determine the number of components in the crude mixture.

  • Identify the desired product by comparing its retention factor (Rf) to a known standard (if available).

  • Screen for an optimal solvent system for column chromatography.

A well-chosen TLC solvent system should provide a good separation of the desired product from its impurities, with the Rf value of the product ideally falling between 0.2 and 0.4. This range ensures that the compound will travel through a chromatography column at a reasonable rate, allowing for effective separation.

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Protocol 1: Single-Solvent Recrystallization

This method is preferred when a single solvent meets the desired solubility criteria.

Experimental Protocol:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water). A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude Ethyl 4-nitro-1H-imidazole-5-carboxylate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., acetone or ethyl acetate) at its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Ethanol or MethanolPolar protic solvents that are often effective for moderately polar compounds.
Ethyl AcetateA moderately polar aprotic solvent that can be a good choice for esters.
Acetone/WaterA two-solvent system where acetone is the "good" solvent and water is the "poor" solvent.
Ethyl Acetate/HexaneA two-solvent system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.

Purification Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For Ethyl 4-nitro-1H-imidazole-5-carboxylate, silica gel is a suitable stationary phase due to the polar nature of the compound.

Protocol 3: Silica Gel Column Chromatography

Experimental Protocol:

  • Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value for the product between 0.2 and 0.4. A common starting point for moderately polar compounds is a mixture of a less polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, gently tapping the column to ensure even packing. Add the mobile phase and flush until the silica is fully wetted.

    • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel. For this compound, an isocratic elution (constant solvent composition) with a pre-determined ethyl acetate/hexane mixture is a good starting point.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Table 2: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v)Expected Rf Range (for guidance)Notes
Ethyl Acetate / Hexane (30:70 to 50:50)0.2 - 0.4A standard and effective system for moderately polar compounds. The ratio should be optimized based on TLC.
Dichloromethane / Methanol (98:2 to 95:5)0.2 - 0.4A more polar system that can be effective if the compound is strongly retained on silica with ethyl acetate/hexane.

Visualization of Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter if insoluble impurities cool Slow Cooling & Crystallization dissolve->cool hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Drying wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc TLC Analysis & Solvent Selection pack Pack Column (Silica Gel) tlc->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives by column chromatography.

Potential Impurities and Their Removal

The nature of impurities will depend on the specific synthetic route employed. However, common impurities in the synthesis of nitroimidazole derivatives may include:

  • Unreacted Starting Materials: These can often be removed by choosing a purification method where the starting materials have significantly different solubility or polarity compared to the product.

  • Regioisomers: Nitration of the imidazole ring can sometimes lead to the formation of other nitro-substituted isomers. These can be challenging to separate, often requiring careful optimization of column chromatography conditions.

  • Over-alkylation or De-alkylation Products: In syntheses involving N-alkylation, side products from multiple alkylations or loss of an alkyl group can occur.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions. The resulting carboxylic acid is significantly more polar and can be removed by column chromatography or an aqueous basic wash during workup.

A self-validating purification protocol involves confirming the purity of the final product by multiple analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp and un-depressed melting point is characteristic of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.

  • High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram indicates a high degree of purity.

By employing the systematic approaches outlined in these application notes, researchers can confidently and efficiently purify Ethyl 4-nitro-1H-imidazole-5-carboxylate and its derivatives, ensuring the integrity of their subsequent scientific investigations.

References

  • Journal of Chemical & Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. This article provides context on the importance and synthesis of nitroimidazole derivatives. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. This resource offers practical guidance on selecting appropriate solvents for recrystallization. [Link]

  • Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. This paper describes the synthesis and purification of various nitroimidazole derivatives, offering insights into common laboratory practices. [Link]

  • SIELC Technologies. (2018). 2-Ethyl-4-nitro-1H-imidazole. This application note details an HPLC method for a related nitroimidazole compound, which can be adapted for purity analysis. [Link]

  • Google Patents. (2015). CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
  • NIST Chemistry WebBook. Ethyl 4-nitro-1h-imidazole-5-carboxylate. This database provides key physical and chemical data for the target compound. [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. This article details the purification of a nitroimidazole derivative by column chromatography. [Link]

The Versatile Scaffold: Ethyl 4-nitro-1H-imidazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Nitroimidazole Core

The nitroimidazole scaffold is a cornerstone in the edifice of medicinal chemistry, boasting a rich history of therapeutic successes since the discovery of azomycin in the 1950s.[1] This unique heterocyclic motif is at the heart of numerous life-saving drugs, demonstrating a remarkable breadth of biological activity that spans antibacterial, antiprotozoal, and anticancer applications.[1][2] The key to its potent and often selective bioactivity lies in the nitro group, a functional moiety that, under the hypoxic conditions characteristic of many tumors and anaerobic infections, can be bioreductively activated to generate reactive radical species.[3][4] These reactive intermediates can then inflict damage on cellular macromolecules such as DNA, leading to cell death.

This guide focuses on a particularly valuable building block within this chemical class: Ethyl 4-nitro-1H-imidazole-5-carboxylate . This compound, with its strategically positioned functional groups—a reactive nitro group, a modifiable ester, and an accessible imidazole nitrogen—serves as a versatile platform for the synthesis of a diverse array of novel therapeutic agents. Herein, we provide detailed application notes and protocols to empower researchers, scientists, and drug development professionals to fully leverage the potential of this important synthetic intermediate.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of Ethyl 4-nitro-1H-imidazole-5-carboxylate is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 74478-95-8[5]
Molecular Formula C₆H₇N₃O₄[5]
Molecular Weight 185.14 g/mol [5]
Appearance White to off-white solid
Melting Point 81-83 °C
  • ¹H NMR (DMSO-d₆, 400 MHz) δ: 13.5-14.5 (br s, 1H, NH), 8.3-8.5 (s, 1H, C2-H), 4.3-4.5 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.3-1.5 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ: 160-162 (C=O), 148-150 (C4-NO₂), 138-140 (C5), 135-137 (C2), 61-63 (OCH₂CH₃), 14-16 (OCH₂CH₃).

  • IR (KBr) ν (cm⁻¹): 3100-3300 (N-H stretching), 1720-1740 (C=O stretching, ester), 1520-1550 (asymmetric NO₂ stretching), 1340-1360 (symmetric NO₂ stretching).

  • Mass Spectrometry (ESI-MS): m/z 186.05 [M+H]⁺, 208.03 [M+Na]⁺.

Synthetic Protocols: From Conception to Functionalization

The true utility of Ethyl 4-nitro-1H-imidazole-5-carboxylate lies in its role as a synthetic intermediate. Below are detailed protocols for its preparation and subsequent key transformations.

Protocol 1: Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate

This protocol is a two-step process involving the nitration of imidazole-5-carboxylic acid followed by esterification.

Step 1: Synthesis of 4-nitro-1H-imidazole-5-carboxylic acid

This procedure is adapted from established methods for the nitration of imidazole derivatives.[6][7]

Materials:

  • Imidazole-4,5-dicarboxylic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add imidazole-4,5-dicarboxylic acid to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Once the dicarboxylic acid is fully dissolved, begin the dropwise addition of fuming nitric acid, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 4-nitro-1H-imidazole-5-carboxylic acid, is collected by vacuum filtration, washed with cold deionized water until the washings are neutral, and dried under vacuum.

Step 2: Fischer Esterification to Ethyl 4-nitro-1H-imidazole-5-carboxylate

This is a standard Fischer esterification protocol.[8][9]

Materials:

  • 4-nitro-1H-imidazole-5-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend 4-nitro-1H-imidazole-5-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% v/v of the ethanol volume).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Diagram: Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification Imidazole-4,5-dicarboxylic acid Imidazole-4,5-dicarboxylic acid 4-nitro-1H-imidazole-5-carboxylic acid 4-nitro-1H-imidazole-5-carboxylic acid Imidazole-4,5-dicarboxylic acid->4-nitro-1H-imidazole-5-carboxylic acid HNO₃, H₂SO₄ Ethyl 4-nitro-1H-imidazole-5-carboxylate Ethyl 4-nitro-1H-imidazole-5-carboxylate 4-nitro-1H-imidazole-5-carboxylic acid->Ethyl 4-nitro-1H-imidazole-5-carboxylate Ethanol, H₂SO₄ (cat.)

Caption: Synthetic pathway to the target compound.

Protocol 2: N-Alkylation of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Alkylation of the imidazole nitrogen is a common strategy to introduce diversity and modulate the physicochemical properties of the final compound.[10]

Materials:

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of Ethyl 4-nitro-1H-imidazole-5-carboxylate in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reduction of the Nitro Group to an Amine

The transformation of the nitro group to a primary amine is a critical step in the synthesis of many bioactive molecules, as the resulting aminoimidazole core is a key pharmacophore.

Materials:

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric acid (HCl) (if using SnCl₂) or Acetic acid (if using Fe)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure (using SnCl₂):

  • Dissolve Ethyl 4-nitro-1H-imidazole-5-carboxylate in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (5 equivalents) in portions, as the reaction can be exothermic.

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate (tin salts) through a pad of celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 4-amino-1H-imidazole-5-carboxylate.

Protocol 4: Hydrolysis of the Ethyl Ester and Subsequent Amide Coupling

Hydrolysis of the ester to the corresponding carboxylic acid opens up another avenue for functionalization, primarily through amide bond formation.

Step 1: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add an aqueous solution of LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • The precipitated carboxylic acid can be collected by filtration or extracted with a suitable organic solvent like ethyl acetate.

Step 2: Amide Bond Formation

This protocol utilizes a standard peptide coupling reagent.[11][12]

Materials:

  • 4-nitro-1H-imidazole-5-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure (using HATU):

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA (3 equivalents) and HATU (1.2 equivalents) and stir for 10 minutes at room temperature.

  • Add the amine (1.1 equivalents) and continue stirring at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Diagram: Key Functionalization Pathways

G A Ethyl 4-nitro-1H-imidazole-5-carboxylate B N-Alkylated Product A->B N-Alkylation (R-X, Base) C Ethyl 4-amino-1H-imidazole-5-carboxylate A->C Nitro Reduction (e.g., SnCl₂, H⁺) D 4-nitro-1H-imidazole-5-carboxylic acid A->D Ester Hydrolysis (e.g., LiOH, H₂O) E Amide Derivatives D->E Amide Coupling (Amine, Coupling Reagent)

Caption: Versatile functionalization of the core scaffold.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic placement of functional groups on Ethyl 4-nitro-1H-imidazole-5-carboxylate makes it a highly valuable precursor for a range of medicinally relevant compounds.

Anticancer Drug Discovery

The hypoxic microenvironment of solid tumors provides a perfect setting for the bioreductive activation of nitroimidazoles.[3] This selective activation minimizes off-target toxicity, a critical aspect of modern anticancer drug design.

  • Hypoxia-Activated Prodrugs: Derivatives of Ethyl 4-nitro-1H-imidazole-5-carboxylate can be designed as hypoxia-activated prodrugs. The nitro group acts as a latent cytotoxic agent, which upon reduction in the low-oxygen tumor environment, releases a potent drug or a reactive species that induces cell death.[13]

  • Radiosensitizers: Nitroimidazoles have been extensively investigated as radiosensitizers.[1] By "mimicking" the effect of oxygen, they can enhance the efficacy of radiation therapy in hypoxic tumor regions, which are notoriously resistant to this treatment modality.[14]

  • Inhibitors of Key Signaling Pathways: The aminoimidazole core, accessible via reduction of the nitro group, is a privileged scaffold found in many kinase inhibitors and other targeted therapies.[15] Ethyl 4-amino-1H-imidazole-5-carboxylate can serve as a starting point for the synthesis of libraries of compounds to be screened against various cancer-related targets.

Antimicrobial Drug Development

The same principle of bioreductive activation is central to the antimicrobial activity of nitroimidazoles against anaerobic bacteria and certain protozoa.[4]

  • Novel Antibacterials and Antiprotozoals: The emergence of resistance to existing drugs like metronidazole necessitates the development of new antimicrobial agents.[16] Ethyl 4-nitro-1H-imidazole-5-carboxylate provides a template for creating novel derivatives with potentially improved activity against resistant strains.

  • Antitubercular Agents: The success of nitroimidazole-containing drugs like delamanid and pretomanid in treating multidrug-resistant tuberculosis highlights the potential of this scaffold in combating challenging infectious diseases.[2]

Conclusion and Future Perspectives

Ethyl 4-nitro-1H-imidazole-5-carboxylate is more than just a chemical reagent; it is a versatile and powerful tool in the hands of medicinal chemists. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures with significant therapeutic potential. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers seeking to explore the rich chemistry and biology of this important scaffold. As our understanding of disease mechanisms deepens, particularly in the areas of cancer and infectious diseases, the strategic application of building blocks like Ethyl 4-nitro-1H-imidazole-5-carboxylate will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

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Application Notes & Protocols: The Strategic Use of Nitroimidazole Esters in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Nitroimidazole Scaffold - Beyond a Simple Antibiotic

The journey of the nitroimidazole scaffold in medicinal chemistry began with the discovery of azomycin (2-nitroimidazole) as a natural antibiotic in 1953.[1] This discovery paved the way for the synthesis of numerous analogues, leading to life-saving drugs like metronidazole, which are cornerstones in treating infections caused by anaerobic bacteria and protozoa.[1][2][] The core principle of their efficacy lies in a fascinating piece of biochemistry: the nitro group (—NO₂). This group is not inherently toxic but acts as a latent trigger. In the low-oxygen (hypoxic) environments characteristic of anaerobic microbes, host-cell nitroreductases can reduce the nitro group, transforming the inert prodrug into highly reactive, cytotoxic radical species.[][4][5] These radicals then wreak havoc on essential cellular components like DNA, leading to cell death.[][5]

However, the true potential of nitroimidazoles extends far beyond their initial application. Researchers quickly recognized that the hypoxic conditions essential for their activation are not unique to microbes. Solid tumors, due to their chaotic and inefficient vasculature, are riddled with regions of severe hypoxia.[6][7][8] This shared physiological feature opened a new frontier: leveraging nitroimidazoles as hypoxia-activated prodrugs (HAPs) for targeted cancer therapy.[6][8][9] The "ester" functionalization represents a sophisticated evolution of this strategy, providing a versatile chemical handle to attach potent cytotoxic agents, enhance drug-like properties, and fine-tune the release of the active warhead specifically within the tumor microenvironment.

This guide provides an in-depth exploration of the application of nitroimidazole esters in drug discovery, focusing on the underlying mechanisms, strategic design, and practical protocols for their synthesis and evaluation.

II. The Core Mechanism: Bioreductive Activation and Hypoxic Selectivity

The defining characteristic of nitroimidazole-based drugs is their nature as prodrugs, which require metabolic activation to exert their effect.[1][4] The process is a finely tuned redox reaction, dictated by the local oxygen concentration.

  • Under Normoxic Conditions (Healthy Tissue): In environments with normal oxygen levels, the nitroimidazole undergoes a one-electron reduction, typically catalyzed by ubiquitous cellular reductases like NADPH:cytochrome P450 reductase, to form a nitro radical anion.[4][6] However, molecular oxygen is an excellent electron scavenger and rapidly re-oxidizes this radical anion back to the original, inactive nitroimidazole compound. This process, known as "futile cycling," effectively prevents the accumulation of toxic species in healthy, well-oxygenated tissues, forming the basis of the drug's selectivity.[4][6]

  • Under Hypoxic Conditions (Tumors, Anaerobes): In the absence of sufficient oxygen, the futile cycle is broken. The nitro radical anion can undergo further reduction steps, leading to the formation of highly reactive cytotoxic species, such as nitrosoimidazoles, hydroxylamines, and amines.[4][7][10] These reactive intermediates are the ultimate effectors, causing cellular damage primarily through covalent binding to macromolecules like DNA and proteins, inducing DNA strand breaks and inhibiting essential enzymatic functions.[1][][5]

The ester linkage in this context serves as a cleavable tether. The bioreductive activation of the nitroimidazole trigger initiates a chemical cascade—often an electronic rearrangement or fragmentation—that results in the cleavage of the ester bond and the release of a potent cytotoxic payload precisely at the site of hypoxia.

G cluster_normoxia Normoxic Conditions (High O2) cluster_hypoxia Hypoxic Conditions (Low O2) N_Prodrug Nitroimidazole Ester Prodrug N_Radical Nitro Radical Anion N_Prodrug->N_Radical +1e- (Reduction) N_Radical->N_Prodrug Re-oxidation (Futile Cycling) NoEffect_N No Drug Release Minimal Toxicity N_Radical->NoEffect_N O2_N O2 O2_N->N_Radical e- scavenger H_Prodrug Nitroimidazole Ester Prodrug H_Radical Nitro Radical Anion H_Prodrug->H_Radical +1e- (Reduction) H_Reactive Reactive Species (Nitroso, Hydroxylamine) H_Radical->H_Reactive Further Reduction (No O2 present) H_Payload Released Cytotoxic Payload (from Ester) H_Reactive->H_Payload Ester Cleavage H_Damage DNA Damage & Cell Death H_Payload->H_Damage

Caption: Bioreductive activation of nitroimidazole ester prodrugs.

III. Therapeutic Applications & Drug Design Strategies

The primary applications for nitroimidazole esters are in oncology and infectious diseases, where hypoxic or anaerobic environments are central to the pathology.

Anticancer Agents

As hypoxia-activated prodrugs (HAPs), nitroimidazole esters are designed to selectively deliver potent cytotoxins to solid tumors.[6][9] A prominent example that illustrates this principle is Evofosfamide (TH-302) . It comprises a 2-nitroimidazole trigger linked to a brominated isophosphoramide mustard, a powerful DNA cross-linking agent.[1][6][11] Under hypoxia, the nitro group is reduced, leading to fragmentation and release of the mustard agent, which then crosslinks DNA, causing cell death.[6][11] This strategy achieves high tumor concentrations of a very potent toxin while minimizing exposure to healthy tissues.[11]

Antimicrobial Agents

In microbiology, the ester functionalization is often used to create derivatives of established drugs like metronidazole and secnidazole.[2][12] The goals here are often to:

  • Improve Pharmacokinetics: Modifying the parent drug with different ester groups can alter its solubility, absorption, and distribution profile.

  • Enhance Efficacy: Esterification can lead to derivatives with improved penetration into microbial cells or biofilms.[12]

  • Overcome Resistance: In some cases, derivatization can create compounds that are effective against microbial strains that have developed resistance to the parent drug.[13][14]

The design of these molecules requires a careful balance. The ester linker must be stable in systemic circulation but readily cleavable upon bioreduction of the nitroimidazole trigger.

IV. Application Protocols

The following protocols provide standardized workflows for the synthesis and evaluation of nitroimidazole esters, grounded in established laboratory practices.

Protocol 1: Synthesis of a Model Nitroimidazole Ester

This protocol describes the synthesis of an ester derivative from a parent nitroimidazole containing a hydroxyl group (e.g., Metronidazole) and an acid chloride. This is a fundamental esterification reaction widely applicable in medicinal chemistry.

Objective: To synthesize a benzenesulfonate ester of Metronidazole as a proof-of-concept nitroimidazole ester.

Rationale: The reaction of an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base is a highly efficient method for forming sulfonate esters. Pyridine or triethylamine is commonly used to neutralize the HCl generated during the reaction, driving it to completion.[15]

Materials:

  • Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole)

  • Benzene sulfonyl chloride

  • Triethylamine (or Pyridine)

  • Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Metronidazole (1.0 eq) in anhydrous dioxane.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of benzene sulfonyl chloride (1.2 eq) in anhydrous dioxane dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Metronidazole) is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and LC/MS.[15]

Protocol 2: In Vitro Evaluation of Hypoxia-Selective Cytotoxicity

Objective: To determine the cytotoxic potency of a nitroimidazole ester compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions and calculate its Hypoxia Cytotoxicity Ratio (HCR).

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. By comparing the IC₅₀ (half-maximal inhibitory concentration) values under normoxic and hypoxic conditions, the selective toxicity of the compound can be quantified.[16][17]

Materials:

  • Human cancer cell line (e.g., H460, MIA PaCa-2, A549)[11][16]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Nitroimidazole ester test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Standard incubator (37°C, 5% CO₂, 21% O₂)

  • Hypoxic incubator or chamber (37°C, 5% CO₂, <0.1% O₂)

Procedure:

  • Cell Seeding: Seed cells into two identical 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in the standard incubator.

  • Compound Treatment: Prepare serial dilutions of the nitroimidazole ester compound in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks.

  • Incubation:

    • Place one plate in the normoxic incubator (21% O₂).

    • Place the second plate in the hypoxic incubator (<0.1% O₂).

    • Incubate both plates for the desired exposure time (e.g., 4 hours).[18]

  • Recovery: After the exposure period, remove the compound-containing medium from both plates, wash the cells gently with PBS, and add 100 µL of fresh complete medium to all wells. Return both plates to the normoxic incubator and allow the cells to recover for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to percentage of cell viability relative to the vehicle-treated control wells.

    • Plot cell viability against the logarithm of the compound concentration for both normoxic and hypoxic conditions.

    • Calculate the IC₅₀ values for each condition using non-linear regression analysis.

    • Determine the Hypoxia Cytotoxicity Ratio (HCR) using the formula: HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic)

Data Interpretation: A high HCR value (>10, and often >100 for effective HAPs) indicates significant hypoxia-selective cytotoxicity, a desirable characteristic for a hypoxia-activated prodrug.[1][11]

G cluster_setup Phase 1: Experiment Setup cluster_exposure Phase 2: Differential Exposure cluster_analysis Phase 3: Analysis A Seed cells in 96-well plates B Prepare serial dilutions of Nitroimidazole Ester A->B C Treat cells with compound B->C D1 Incubate Plate 1: Normoxia (21% O2) C->D1 D2 Incubate Plate 2: Hypoxia (<0.1% O2) C->D2 E Wash cells & recover in Normoxia (72h) D1->E D2->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 (Normoxic) Calculate IC50 (Hypoxic) G->H I Calculate HCR = IC50(Norm) / IC50(Hypo) H->I

Caption: Workflow for in vitro hypoxia-selective cytotoxicity assay.

V. Quantitative Data Summary

The effectiveness of nitroimidazole esters as hypoxia-activated prodrugs is best illustrated by comparing their cytotoxicity under different oxygen conditions.

CompoundCell LineCancer TypeIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)HCRReference
Evofosfamide (TH-302) H460Lung>30~0.1>300[11]
Evofosfamide (TH-302) PC-3Prostate>30<1>30[11]
N-methyl-nitroimidazole A549Lung~3016.7~1.8[16][17]
N-ethyl-nitroimidazole A549Lung~3020.3~1.5[16][17]
N-methyl-nitroimidazole MDA-MB231Breast~3025.1~1.2[16][17]

Note: HCR values are calculated from the provided IC₅₀ data. Exact values may vary based on experimental conditions.

VI. Conclusion and Future Perspectives

Nitroimidazole esters are a powerful and versatile class of compounds in the drug discovery arsenal. Their unique mechanism of bioreductive activation provides an elegant solution for targeting the hypoxic microenvironments that are hallmarks of both solid tumors and anaerobic infections. The ester linkage provides a robust and tunable platform for creating prodrugs that can release highly potent therapeutic agents with spatial and temporal precision. As our understanding of the tumor microenvironment and microbial metabolism deepens, the rational design of next-generation nitroimidazole esters, potentially linked to novel cytotoxic agents or immunomodulators, will continue to be a highly promising strategy for developing more effective and less toxic therapies.

References

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Sources

"synthesis of hypoxia-selective cytotoxins using nitroimidazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Validation of Hypoxia-Selective Cytotoxins Using Nitroimidazoles

For: Researchers, scientists, and drug development professionals.

Introduction: Exploiting the Tumor Microenvironment

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which arise from disorganized and inefficient vasculature that cannot keep pace with rapid cancer cell proliferation.[1][2] This hypoxic environment is not merely a bystander effect; it is a critical driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[1] Hypoxia-Activated Prodrugs (HAPs) represent a highly strategic class of therapeutics designed to exploit this unique feature of the tumor microenvironment.[2] HAPs are inactive compounds that undergo selective bioactivation under hypoxic conditions to release a potent cytotoxic agent, thereby targeting the most aggressive and therapy-resistant cells while sparing well-oxygenated, healthy tissues.[2][3]

Among the various "triggers" used for HAPs, the 2-nitroimidazole moiety has emerged as the gold standard due to its favorable electronic properties and well-understood mechanism of action.[4][5][6] This guide provides a detailed framework for the rational design, chemical synthesis, and biological validation of 2-nitroimidazole-based hypoxia-selective cytotoxins.

Pillar 1: The Science of Hypoxic Selectivity

The selective toxicity of 2-nitroimidazoles is governed by a delicate, oxygen-sensitive redox cycle.

  • Under Hypoxia (<1% O₂): Intracellular one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, reduce the nitro group (NO₂) of the nitroimidazole to a nitro radical anion (NO₂⁻•).[3][7] In the absence of oxygen, this radical undergoes further, irreversible reduction steps to form highly reactive nitroso (NO) and hydroxylamine (NHOH) species.[8][9][10] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, or trigger the release of a tethered cytotoxic warhead, leading to cell death.[10][11][12]

  • Under Normoxia (>2% O₂): The initial one-electron reduction still occurs, but the resulting nitro radical anion is immediately and efficiently re-oxidized back to the parent nitro group by molecular oxygen in a "futile cycle".[3][7] This rapid re-oxidation prevents the formation of the cytotoxic species, thus protecting normal, well-oxygenated tissues.

This oxygen-dependent activation is the cornerstone of the therapeutic window for these agents. The efficiency of this process is directly related to the reduction potential of the nitroimidazole trigger, a key parameter in the design of effective HAPs.[2]

Figure 2: Modular components of a hypoxia-activated prodrug.

  • The Trigger (2-Nitroimidazole Core): The 2-nitroimidazole scaffold is preferred over 4- or 5-nitroimidazole isomers due to its higher electron affinity, which facilitates the crucial first reduction step. A common and effective starting point is a functionalized derivative, such as one containing a hydroxyl or amino group, to allow for straightforward conjugation to the linker. Pimonidazole is a well-studied example of a 2-nitroimidazole used as a hypoxia marker. [13][14][15]

  • The Linker (The Release Mechanism): The linker's role is critical: it must be stable in systemic circulation but cleave efficiently following the reduction of the nitroimidazole trigger. [][17]Self-immolative linkers are particularly elegant, undergoing spontaneous fragmentation to release the warhead once the trigger is activated. [18]For this protocol, we will focus on a simple ester or amide linkage, which, while not always self-immolative, provides a robust and reproducible method for proof-of-concept synthesis. More advanced designs incorporate bioreductive linkers that facilitate fragmentation. [18][19]

  • The Warhead (The Cytotoxic Payload): The choice of cytotoxin is dictated by potency and mechanism of action. DNA alkylating agents, such as nitrogen mustards, are frequently employed because their cytotoxicity is often independent of the cell cycle, which is advantageous since many cells in hypoxic regions are quiescent or slowly dividing. [3][20][21]For safety and accessibility, this guide will describe the conjugation concept without specifying the synthesis of highly restricted chemical warfare agents. Instead, we will focus on creating the functionalized trigger-linker construct ready for conjugation.

Pillar 3: Synthesis and Validation Protocols

This section provides a representative, multi-step protocol for synthesizing a functionalized 2-nitroimidazole core and outlines the critical assays for validating its hypoxia-selective cytotoxicity.

Protocol 1: Synthesis of a Functionalized 2-Nitroimidazole Core

This protocol describes the synthesis of 1-(3-hydroxypropyl)-2-nitro-1H-imidazole , a versatile building block for conjugation.

Table 1: Reagents and Materials

Reagent/MaterialPurposeSupplier Recommendation
2-NitroimidazoleStarting MaterialSigma-Aldrich, >98%
3-Bromo-1-propanolAlkylating AgentSigma-Aldrich, 97%
Potassium Carbonate (K₂CO₃)BaseFisher Scientific, ACS
N,N-Dimethylformamide (DMF)SolventAcros Organics, Anhydrous
Ethyl Acetate (EtOAc)Extraction/ChromatographyVWR, HPLC Grade
HexanesChromatographyVWR, HPLC Grade
Silica GelColumn ChromatographySiliCycle, 60 Å, 40-63 µm
Deuterated Chloroform (CDCl₃)NMR SolventCambridge Isotope Labs

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-nitroimidazole (1.13 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature.

  • Addition of Alkylating Agent: Add 3-bromo-1-propanol (1.09 mL, 12 mmol) dropwise to the suspension over 5 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The product spot should be visible under UV light and will stain with potassium permanganate.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 50% to 100% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a pale yellow oil. Characterize the final compound, 1-(3-hydroxypropyl)-2-nitro-1H-imidazole , using ¹H NMR and Mass Spectrometry to confirm its identity and purity. The expected mass [M+H]⁺ is approximately 172.07.

Expert Insight: The use of anhydrous solvent and an inert atmosphere is crucial to prevent side reactions. K₂CO₃ is a sufficiently strong base for this N-alkylation and is easier to handle than stronger bases like sodium hydride.

Protocol 2: Conjugation and Warhead Attachment (Conceptual)

The hydroxyl group of the synthesized core is now a handle for further modification. For example, it can be conjugated to a carboxylic acid-containing cytotoxic "warhead" via an esterification reaction (e.g., using DCC/DMAP coupling) or converted to a better leaving group (e.g., a tosylate) for reaction with an amine-containing warhead. [22]A four-step synthesis of a 2-nitroimidazole mustard has been previously described, demonstrating a viable route for attaching an alkylating agent. [20]

Figure 3: General workflow for synthesis and validation.

Protocol 3: In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol is essential to validate that the synthesized compound is preferentially toxic to cells in a low-oxygen environment.

Step-by-Step Procedure:

  • Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma or HCT116 colon carcinoma) in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a standard incubator (21% O₂, 5% CO₂).

  • Establish Hypoxia: Transfer one set of plates to a modular hypoxia chamber. Purge the chamber with a gas mixture of 5% CO₂, 5% H₂, and balance N₂ to achieve <0.1% O₂. Place the chamber in a 37°C incubator. Keep the parallel set of plates in the normoxic incubator. Allow cells to acclimate for at least 4 hours.

  • Drug Treatment: Prepare serial dilutions of the synthesized cytotoxin in cell culture medium. Add the drug solutions to both the normoxic and hypoxic plates. Include a vehicle-only control.

  • Incubation: Return the plates to their respective normoxic or hypoxic incubators for a defined exposure time (e.g., 4 to 24 hours). [21]5. Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Return all plates to a normoxic incubator and allow the cells to recover and proliferate for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay. [23]7. Data Analysis: Calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is then calculated as:

    • HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia)

An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity. [21]A high HCR is the primary goal for a successful HAP.

Table 2: Example Cytotoxicity Data Analysis

CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)
Control Drug 150145~1.0
Compound X 150350

Expert Insight: It is critical to confirm the establishment of hypoxia. This can be done in a parallel experiment by lysing cells from the hypoxic chamber and performing a Western blot for Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein that is stabilized only under low oxygen conditions. [11]Alternatively, chemical probes like pimonidazole can be used with antibody-based detection to visualize hypoxic cells. [14][24]

Conclusion and Future Directions

The synthesis of nitroimidazole-based cytotoxins is a proven and powerful strategy for targeting tumor hypoxia. The modular nature of these prodrugs allows for extensive optimization by modifying the trigger, linker, and warhead components to improve solubility, selectivity, and potency. [19]While this guide provides a foundational protocol, advanced strategies may include the incorporation of theranostic elements for simultaneous imaging and therapy or the use of novel linkers that respond to other aspects of the tumor microenvironment. [25][26]Rigorous validation through in vitro assays, as described here, is the critical first step in the development pipeline for these promising next-generation cancer therapeutics.

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Troubleshooting & Optimization

"low yield in Ethyl 4-nitro-1h-imidazole-5-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome common hurdles, particularly the persistent issue of low reaction yields.

Overview of the Synthesis

The most prevalent method for synthesizing Ethyl 4-nitro-1H-imidazole-5-carboxylate is through the direct electrophilic nitration of its precursor, Ethyl 1H-imidazole-5-carboxylate. This reaction, while direct, is sensitive to conditions and prone to side reactions, which are often the root cause of diminished yields.

Troubleshooting Guide: Addressing Low Yields

This section is designed to diagnose and solve specific problems encountered during the synthesis.

Q1: My overall yield is consistently low. What are the primary causes?

Low yields in this synthesis typically originate from the critical nitration step. The harsh reaction conditions required to nitrate the imidazole ring, which is an electron-rich heterocycle, can also promote product degradation and the formation of unwanted byproducts.[1][2]

Key Factors Contributing to Low Yield:

  • Harsh Reaction Conditions: The use of strong nitrating agents like a mixture of concentrated nitric and sulfuric acid can lead to decomposition of both the starting material and the product.[3][4] The reaction is highly exothermic and requires careful temperature control.

  • Side Reactions: Several competing reactions can occur simultaneously:

    • Over-nitration: Introduction of more than one nitro group is possible under forcing conditions.

    • Ring Oxidation/Degradation: The powerful oxidizing nature of nitric acid can cleave the imidazole ring, leading to a complex mixture of byproducts.[4]

    • Ester Hydrolysis: The strongly acidic and aqueous workup conditions can hydrolyze the ethyl ester to the corresponding carboxylic acid, which may be lost during extraction or complicate purification.

  • Poor Regioselectivity: The nitration of a substituted imidazole is not always perfectly selective. While the 4-position is the target, nitration can sometimes occur at other positions on the ring, leading to a mixture of isomers that are difficult to separate and lower the yield of the desired product.[5][6]

  • Sub-optimal Workup and Purification: The product can be lost or can degrade during the quenching, neutralization, and extraction phases if conditions like pH and temperature are not carefully controlled.

Q2: How can I optimize the nitration reaction to improve my yield?

Optimization hinges on precise control over reaction parameters to favor the desired nitration while minimizing side reactions.

Optimized Nitration Protocol
  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄) to an equal volume of concentrated nitric acid (HNO₃). Cool this mixture to 0-5°C in an ice-salt bath. The sulfuric acid acts as a catalyst and a dehydrating agent, generating the highly electrophilic nitronium ion (NO₂⁺).[3][4]

  • Substrate Addition: Dissolve the starting material, Ethyl 1H-imidazole-5-carboxylate, in a minimal amount of concentrated sulfuric acid and cool the solution. Add this solution dropwise to the pre-cooled nitrating mixture, ensuring the internal temperature does not exceed 15°C.[4]

  • Reaction Monitoring: Stir the reaction mixture at a low temperature (e.g., 0-10°C) for a designated period (typically 30 minutes to a few hours).[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step dilutes the acid and dissipates heat.

  • Neutralization and Precipitation: Slowly neutralize the cold aqueous solution with a base such as ammonium hydroxide or a saturated solution of sodium bicarbonate until the pH is approximately 6-7. The product should precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with cold water to remove residual salts, and dry it under a vacuum.

Table 1: Critical Parameters for Optimization
ParameterRecommendationRationale
Temperature Maintain between 0°C and 15°C.Minimizes thermal degradation and unwanted side reactions. The nitration of imidazoles can be highly exothermic.[2][4]
Reagent Ratio Use a slight excess of the HNO₃/H₂SO₄ mixture.Ensures complete conversion of the starting material. A 1:1 to 1:3 ratio of substrate to nitrating agent is a common starting point.
Order of Addition Add the dissolved substrate to the nitrating mixture.Prevents localized overheating and uncontrolled reaction rates that can occur if the nitrating agent is added to the substrate.
Reaction Time Monitor by TLC (e.g., 30 min - 2 hours).Avoids prolonged exposure to harsh acidic conditions, which can lead to product decomposition.[3]
Stirring Maintain vigorous and efficient stirring.Ensures homogenous mixing and heat distribution, preventing localized "hot spots."
Q3: I've isolated a crude product, but the purity is low. What are the likely impurities and how can they be removed?

Low purity is often due to a combination of unreacted starting material, isomeric byproducts, and degradation products.

Table 2: Common Impurities and Identification
ImpurityIdentification MethodRemoval Strategy
Unreacted Starting Material TLC, ¹H NMR (absence of nitro group signals)Column chromatography, Recrystallization
Isomeric Byproducts HPLC, ¹H NMR (different chemical shifts)Careful column chromatography or fractional recrystallization
Hydrolyzed Carboxylic Acid IR (broad O-H stretch), LC-MSAcid-base extraction or column chromatography
Ring-Opened/Degradation Products Complex ¹H NMR spectrum, LC-MSColumn chromatography
Purification Protocol: Column Chromatography

A common and effective method for purification is silica gel column chromatography.

  • Adsorbent: Use silica gel (100-200 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is often effective.[7]

  • Procedure:

    • Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and dry it.

    • Load the dried silica onto the top of the prepared column.

    • Elute the column with the solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for the nitration of Ethyl 1H-imidazole-5-carboxylate?

The directing effects on the imidazole ring can be complex. Generally, for electrophilic substitution on an imidazole, the C4 and C5 positions are susceptible. With an electron-withdrawing ester group at the C5 position, the incoming electrophile (the nitronium ion) is directed primarily to the C4 position. However, obtaining a mixture of 4-nitro and 5-nitro isomers is not uncommon, and the ratio can be influenced by the specific reaction conditions.[5][6]

Q: Are there alternative synthetic routes that might offer higher yields?

Yes, while direct nitration is common, other multi-step synthetic strategies exist. These might involve building the nitro-imidazole ring from acyclic precursors, which can offer better control over regiochemistry but at the cost of a longer synthetic sequence.[1][8][9] These routes are often employed when high purity and specific isomer formation are critical and cannot be achieved through direct nitration.

Q: How do I definitively confirm the structure and purity of my final product?

A combination of standard analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity of atoms, and the position of the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight (185.14 g/mol ).[10]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the ester and the N-O stretches of the nitro group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • CAS Number: The reference for this compound is 74478-95-8.[10]

Visual Diagrams

Synthesis Workflow

cluster_start Starting Material cluster_reaction Nitration Step cluster_workup Workup & Isolation cluster_purification Purification cluster_end Final Product Start Ethyl 1H-imidazole-5-carboxylate Nitration 1. Add to cold HNO₃/H₂SO₄ 2. Maintain 0-15°C 3. Monitor by TLC Start->Nitration Dissolve in H₂SO₄ Workup 1. Quench on ice 2. Neutralize (pH 6-7) 3. Filter crude solid Nitration->Workup Reaction complete Purification Column Chromatography (Silica, EtOAc/Hexane) Workup->Purification Crude product End Ethyl 4-nitro-1H-imidazole-5-carboxylate Purification->End Pure product

Caption: Experimental workflow for the synthesis and purification of Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Troubleshooting Logic

cluster_checks Investigation Points Start Low Yield Observed Temp Was Temperature < 15°C? Start->Temp Reagents Correct Reagent Ratio & Order of Addition? Temp->Reagents Yes Sol_Temp Improve Cooling Protocol Temp->Sol_Temp No Workup Was Workup pH Controlled? Reagents->Workup Yes Sol_Reagents Re-run with Slow Addition to Pre-cooled Mixture Reagents->Sol_Reagents No Purity Impure Product? Workup->Purity Yes Sol_Workup Careful Neutralization Workup->Sol_Workup No Sol_Purity Optimize Purification (Column Chromatography) Purity->Sol_Purity Yes

Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.

References
  • Journal of Organic Chemistry & Polymer Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Available from: [Link]

  • PrepChem. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Available from: [Link]

  • Trade Science Inc. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Available from: [Link]

  • Google Patents. Nitration of imidazoles.
  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). Available from: [Link]

  • Biblioteka Nauki. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Available from: [Link]

  • Google Patents. Process for the safe nitration of 2-methylimidazole.
  • ResearchGate. Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate | Request PDF. Available from: [Link]

  • Google Patents. Processes for nitration of n-substituted imidazoles.
  • ResearchGate. Synthesis and ocular effects of imidazole nitrolic acid and amidoxime esters. Available from: [Link]

  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]

  • NIST. Ethyl 4-nitro-1h-imidazole-5-carboxylate. Available from: [Link]

  • PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Available from: [Link]

  • Google Patents. Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]

  • ACS Publications. Biocatalytic Strategies for Nitration Reactions. Available from: [Link]

  • PubMed Central. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available from: [Link]

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Technical Support Center: Troubleshooting the Nitration of Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of imidazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction

Q1: Why is the nitration of imidazole carboxylates often challenging?

A1: The nitration of imidazole carboxylates presents a unique set of challenges due to the competing electronic effects of the imidazole ring and the carboxylate group. The imidazole ring itself is an electron-rich heterocycle, which would typically suggest it is reactive towards electrophilic substitution. However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the nitrogen atoms of the imidazole ring become protonated. This protonation transforms the imidazole into an imidazolium ion, which is strongly electron-withdrawing and deactivates the ring towards electrophilic attack.[1][2]

Simultaneously, the carboxylate group (-COOH) is an electron-withdrawing group, further deactivating the ring. This combination of a protonated, deactivated ring system and an additional deactivating substituent makes the introduction of a nitro group a difficult process that often requires harsh reaction conditions.[2] These harsh conditions can, in turn, lead to side reactions and degradation of the starting material or product.

Q2: What is the expected regioselectivity for the nitration of an imidazole carboxylate?

A2: The regioselectivity of nitration on the imidazole ring is highly dependent on the position of the carboxylate group and the reaction conditions. Generally, electrophilic substitution on the imidazole ring is directed to the C4 and C5 positions.[3][4] When a deactivating group like a carboxylate is present, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially substitute at the position least deactivated.

For example, in imidazole-4-carboxylic acid, the C5 position is generally favored for nitration. The carboxylate group at C4 deactivates the adjacent C5 position to a lesser extent than the C2 position, which is situated between two protonated nitrogen atoms. It is important to note that obtaining a single regioisomer can be challenging, and mixtures of products are common. Careful optimization of reaction conditions is crucial for achieving desired regioselectivity.

Q3: Can the carboxylate group be lost during the reaction?

A3: Yes, decarboxylation is a significant potential side reaction during the nitration of imidazole carboxylates, especially under the high temperatures and strongly acidic conditions often employed. The electron-withdrawing nature of the nitro group, once introduced, can facilitate the loss of CO₂ from the ring. This is particularly true if the nitro group is positioned ortho or para to the carboxylate, as it can stabilize the negative charge that develops on the ring during decarboxylation. Researchers should be vigilant for the formation of nitrated imidazole byproducts that lack the carboxylate group.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter in the lab and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Nitrated Product
Q4: I'm not getting any of my desired nitrated imidazole carboxylate. What are the likely causes and how can I fix it?

A4: A low or zero yield is one of the most common issues and can stem from several factors. Here's a systematic approach to troubleshooting:

1. Insufficiently Activating Conditions:

  • The "Why": As discussed, the protonated imidazole ring is highly deactivated. Your nitrating conditions may not be strong enough to overcome this energy barrier.

  • The Solution:

    • Increase Acid Strength: A common nitrating mixture is concentrated nitric acid in concentrated sulfuric acid.[5][6] If this is not effective, consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the active nitronium ion (NO₂⁺).[1][7]

    • Elevate Reaction Temperature: Nitration of deactivated rings often requires elevated temperatures.[1][5][8] Incrementally increase the reaction temperature, monitoring carefully for decomposition. A typical starting point might be 80°C, but temperatures up to 130-140°C have been reported for similar systems.[5][6][9]

2. Starting Material Degradation:

  • The "Why": The harsh conditions required for nitration can also lead to the decomposition of your starting material or product. This can manifest as a dark, tarry reaction mixture.

  • The Solution:

    • Gradual Addition: Add the imidazole carboxylate to the cold nitrating mixture slowly and in portions to control the initial exotherm.

    • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Runaway reactions can lead to decomposition.[2]

    • Shorter Reaction Times: If you suspect degradation, try reducing the reaction time. Monitor the reaction progress using a suitable analytical technique (see Section 4) to determine the optimal time for quenching the reaction.

3. Water Content in the Reaction Mixture:

  • The "Why": The presence of water can reduce the concentration of the nitronium ion by reacting with sulfuric acid and nitric acid.

  • The Solution: Ensure that your acids are of high concentration and that your glassware is thoroughly dried. A patented process for the preparation of 4(5)-nitroimidazole-5(4)-carboxylic acids specifies a water content of no higher than 5% by weight at the beginning of the reaction.[6]

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_conditions Are nitrating conditions strong enough? start->check_conditions increase_strength Increase acid strength (fuming HNO₃/oleum) check_conditions->increase_strength No increase_temp Increase reaction temperature check_conditions->increase_temp No check_degradation Is there evidence of degradation (dark color, tar)? check_conditions->check_degradation Yes analyze_product Re-analyze reaction mixture for byproducts increase_strength->analyze_product increase_temp->analyze_product control_addition Slow, portion-wise addition of starting material check_degradation->control_addition Yes control_temp Maintain strict temperature control check_degradation->control_temp Yes reduce_time Reduce reaction time and monitor progress check_degradation->reduce_time Yes check_water Is there excess water in the reaction? check_degradation->check_water No control_addition->analyze_product control_temp->analyze_product reduce_time->analyze_product dry_reagents Use high concentration acids and dry glassware check_water->dry_reagents Yes check_water->analyze_product No dry_reagents->analyze_product

Caption: A decision-making workflow for troubleshooting low yields in imidazole carboxylate nitration.

Problem 2: Formation of Multiple Products and Poor Regioselectivity
Q5: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A5: Achieving high regioselectivity can be challenging. Here are some strategies to consider:

1. Modifying the Nitrating Agent:

  • The "Why": Different nitrating agents can exhibit different selectivities.

  • The Solution:

    • Nitronium Salts: Consider using pre-formed nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄) or nitronium hexafluorophosphate (NO₂PF₆).[10] These reagents can sometimes offer improved selectivity in aprotic solvents, avoiding the strongly acidic aqueous conditions that lead to protonation.

    • Alternative Nitrating Systems: A mixture of nitric acid and acetic anhydride can be used, which generates acetyl nitrate in situ.[11] This is a less harsh nitrating agent that may offer different regioselectivity, although it can also lead to N-nitration.[11]

2. Use of Protecting Groups:

  • The "Why": Protecting one of the imidazole nitrogens can block certain positions and direct the nitration to a specific carbon.[12][13]

  • The Solution:

    • A variety of protecting groups can be used for the imidazole nitrogen, such as trityl (Tr), tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM).[4] The choice of protecting group will depend on its stability to the nitration conditions and the ease of its subsequent removal. This strategy adds steps to your synthesis but can be highly effective in controlling regioselectivity.

Problem 3: Product Purification Difficulties
Q6: I'm struggling to isolate and purify my nitrated product. What are some effective methods?

A6: The purification of polar, often zwitterionic, nitrated imidazole carboxylates can be complex.

1. Work-up Procedure:

  • The "Why": The product is likely soluble in the acidic reaction mixture.

  • The Solution:

    • Precipitation by pH Adjustment: After quenching the reaction by pouring it onto ice, carefully neutralize the mixture. The product may precipitate at or near its isoelectric point. Use a base like ammonia solution or sodium carbonate.[9] Be cautious, as adding too much base can deprotonate the carboxylic acid and make the product more water-soluble.

    • Extraction: If the product does not precipitate, you may need to perform an extraction. This can be challenging due to the polarity of the product. Continuous liquid-liquid extraction may be necessary.

2. Chromatographic Purification:

  • The "Why": The high polarity of nitrated imidazole carboxylates can make them difficult to purify by standard silica gel chromatography.

  • The Solution:

    • Reversed-Phase Chromatography: C18-functionalized silica is often more effective for polar compounds. A gradient of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of an acid modifier like formic acid or acetic acid, can be effective.

    • Ion-Exchange Chromatography: If your product is charged, ion-exchange chromatography can be a powerful purification technique.

Section 3: Experimental Protocols

General Protocol for the Nitration of an Imidazole Carboxylate

This is a general guideline and will require optimization for your specific substrate.

Materials:

  • Imidazole carboxylate starting material

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70% or fuming)

  • Ice

  • Ammonia solution (e.g., 25%) or Sodium Carbonate for neutralization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

  • Slowly and portion-wise, add the imidazole carboxylate to the cold sulfuric acid, ensuring the temperature does not rise significantly.

  • Once the addition is complete, continue stirring at low temperature until all the solid has dissolved.

  • Cool the mixture to 0°C.

  • From the dropping funnel, add the nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition of nitric acid is complete, slowly allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120°C).[6]

  • Monitor the reaction progress by TLC or LC-MS (see Section 4).

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a large amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a base (e.g., ammonia solution) until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization or chromatography.

Workflow for Nitration and Purification

G start Start: Imidazole Carboxylate dissolve Dissolve in cold conc. H₂SO₄ start->dissolve nitration Add HNO₃ dropwise at low temp. dissolve->nitration heat Heat to reaction temperature nitration->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor quench Quench on ice monitor->quench Reaction complete neutralize Neutralize to precipitate product quench->neutralize filter_dry Filter and dry crude product neutralize->filter_dry purify Purify (Recrystallization/Chromatography) filter_dry->purify

Caption: A streamlined workflow for the nitration of imidazole carboxylates, from starting material to purified product.

Section 4: Analytical Methods for Reaction Monitoring and Characterization

Accurate monitoring is key to a successful reaction.

TechniqueApplicationKey Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Use a polar mobile phase. The product will likely have a lower Rf than the starting material. Visualization under UV light is typical.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and purity.A reversed-phase C18 column is often suitable. A mobile phase of water/acetonitrile or water/methanol with a formic acid modifier is a good starting point.[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of product identity (by mass) and monitoring of byproduct formation.Highly sensitive and provides molecular weight information, which is crucial for identifying desired products and potential side products like decarboxylated species.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product.¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the nitrated product. The introduction of the nitro group will cause significant downfield shifts of adjacent protons.[18][19]
Infrared (IR) Spectroscopy Functional group analysis.Look for the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1490 cm⁻¹ and 1380-1300 cm⁻¹).

Section 5: Safety Considerations

  • Strong Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The nitration reaction is highly exothermic.[2] Maintain careful temperature control, especially during the addition of reagents. Have an ice bath ready to cool the reaction if necessary.

  • Runaway Reactions: Uncontrolled temperature increases can lead to a runaway reaction, which can result in the violent release of toxic nitrogen oxide gases.[2]

  • Quenching: Always quench the reaction by pouring it onto a large excess of ice, rather than adding water to the reaction mixture.

This guide provides a comprehensive overview of troubleshooting the nitration of imidazole carboxylates. By understanding the underlying chemistry and systematically addressing experimental challenges, you can improve the success of your synthetic efforts.

References

  • Production of 4-nitroimidazole and its thermal stability. ResearchGate. Available at: [Link]

  • Lyapunova, M. V., & Malkov, V. S. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Available at: [Link]

  • US Patent 4,803,283A, Preparation of 4(5)-nitroimidazole-5(4)-carboxylic acids. Google Patents.
  • US Patent 4,209,631A, Process for the safe nitration of 2-methylimidazole. Google Patents.
  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Available at: [Link]

  • Preparation of 4,5-nitroimidazole. ResearchGate. Available at: [Link]

  • WO2007134187A2, Processes for nitration of n-substituted imidazoles. Google Patents.
  • US Patent 3,487,087A, Nitration of imidazoles. Google Patents.
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  • CN104592123A, Preparation method of 4-nitroimidazole. Google Patents.
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  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. National Institutes of Health. Available at: [Link]

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"byproduct formation in the synthesis of nitroimidazole esters"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitroimidazole esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical pharmaceutical compounds. Here, we move beyond simple protocols to explore the causality behind common synthetic challenges, offering field-proven insights to help you troubleshoot and optimize your reactions. Our focus is on anticipating and resolving issues related to byproduct formation, ensuring the integrity and purity of your target molecules.

I. Understanding the Landscape of Byproduct Formation

The esterification of nitroimidazole alcohols, such as metronidazole or secnidazole, is a common synthetic transformation. However, the inherent reactivity of the nitroimidazole scaffold presents unique challenges. Several competing reaction pathways can lead to a range of impurities that complicate purification and compromise yield and final product purity. This guide will address the most frequently encountered byproducts, their mechanisms of formation, and robust strategies for their mitigation.

II. Troubleshooting Guide: Common Byproducts and Solutions

This section is organized by common issues and the byproducts associated with them. Each entry provides a question that a researcher might ask, followed by a detailed explanation and actionable troubleshooting steps.

FAQ 1: My reaction has stalled, and I have significant amounts of unreacted starting material. What's going on?

Answer:

Incomplete conversion is a frequent issue and often points to suboptimal reaction conditions or reagent stoichiometry. The primary impurities in this case are your starting nitroimidazole alcohol (e.g., Metronidazole) and the acylating agent or its corresponding carboxylic acid (e.g., benzoic acid).[1]

Root Cause Analysis:

  • Insufficient Acylating Agent: The most common esterification reactions, such as those using an acyl chloride or anhydride, are stoichiometric. An insufficient amount of the acylating agent will naturally lead to unreacted alcohol.

  • Inactive Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis. If they have been improperly stored or handled, they may have partially or fully hydrolyzed to the corresponding carboxylic acid, which is much less reactive under standard conditions.

  • Poor Catalyst/Base Activity: In many protocols, a tertiary amine base like pyridine or triethylamine is used to scavenge the HCl or carboxylic acid produced.[2] If the base is wet or of poor quality, it can be protonated by trace amounts of acid, rendering it ineffective. This allows the acidic byproduct to protonate the starting alcohol or the base catalyst, shutting down the reaction.

  • Suboptimal Temperature: While many acylations are vigorous, some less reactive starting materials may require heating to proceed at a reasonable rate.[3] Conversely, excessive heat can promote degradation pathways.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use a fresh or newly opened bottle of the acyl chloride or anhydride.

    • Ensure your base (e.g., pyridine, triethylamine) and solvent are anhydrous. Distill them if necessary.

  • Optimize Stoichiometry:

    • While a 1:1 stoichiometry is theoretical, a slight excess of the acylating agent (e.g., 1.05 to 1.15 equivalents) can help drive the reaction to completion.[3]

  • Reaction Monitoring:

    • Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] This will give you a real-time view of the consumption of starting materials.

  • Temperature Control:

    • If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-70°C).[3] Monitor for the appearance of new, unidentified spots on TLC, which could indicate degradation.

ParameterRecommendationRationale
Acylating Agent Use 1.05-1.15 equivalentsDrives the reaction to completion.
Solvents/Bases Ensure anhydrous conditionsPrevents hydrolysis of the acylating agent and deactivation of the base.
Temperature Start at room temp; heat to 50-70°C if neededBalances reaction rate with potential for thermal degradation.
Monitoring TLC or HPLCProvides real-time data on reaction progress.
FAQ 2: I've isolated my product, but I have a persistent impurity that I suspect is an isomer. What could it be?

Answer:

A common impurity found in the synthesis of nitroimidazole esters is the isomeric nitroimidazole, for instance, 2-Methyl-4-nitroimidazole in the synthesis of metronidazole-based esters.[1][6] This is often not a byproduct of the esterification itself, but rather an impurity present in the starting material.

Root Cause Analysis:

  • Starting Material Purity: The synthesis of 2-methyl-5-nitroimidazole (the core of metronidazole and secnidazole) can sometimes co-produce the 2-methyl-4-nitro isomer. This isomer will undergo esterification alongside your primary starting material, leading to an isomeric ester impurity that can be difficult to separate.

Troubleshooting and Prevention:

  • Characterize Your Starting Material: Before beginning your synthesis, run a quality control check on your starting nitroimidazole alcohol using HPLC or NMR to quantify the presence of any isomeric impurities.

  • Source High-Purity Reagents: Whenever possible, obtain starting materials from a reputable supplier with a detailed certificate of analysis that specifies the percentage of isomeric impurities.

  • Purification of the Final Product: If you discover the isomeric impurity after the reaction, careful column chromatography is typically required for separation. Developing an effective HPLC method for analysis is crucial for confirming the purity of your final fractions.[4][7]

FAQ 3: My reaction is messy, and I see byproducts that are more polar than my starting alcohol. What is happening?

Answer:

The formation of highly polar byproducts often points to hydrolysis of your ester product or degradation of the nitroimidazole ring.

Root Cause Analysis:

  • Hydrolysis during Workup: Nitroimidazole esters can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions during the reaction workup.[8][9] This will regenerate the starting alcohol (e.g., metronidazole), which is more polar than the ester product.

  • Ring Degradation: While less common under standard esterification conditions, the nitroimidazole ring can be sensitive to harsh reagents or temperatures.[10][11] Strong oxidizing conditions, for example, could potentially lead to denitration or other ring-opening reactions, producing highly polar, often colored, byproducts.[10]

Troubleshooting and Prevention:

  • Anhydrous Reaction Conditions: Ensure your reaction is run under strictly anhydrous conditions to prevent hydrolysis of the ester as it forms.

  • Neutral Workup: During the workup, use a mild aqueous wash, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid, followed by a brine wash. Avoid prolonged exposure to strongly acidic or basic conditions.

  • Temperature Control: Maintain the recommended reaction temperature. Overheating can provide the activation energy for degradation pathways.[12]

  • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Workflow for Minimizing Hydrolysis:

A Esterification Reaction Mixture B Quench with Cold Water/Ice A->B Stop Reaction C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Wash with sat. NaHCO3 (aq) C->D Neutralize Acid E Wash with Brine D->E Remove Water F Dry over Na2SO4 or MgSO4 E->F G Solvent Evaporation F->G H Purified Ester G->H

Caption: Recommended workup protocol to minimize ester hydrolysis.

III. Advanced Topic: The Challenge of N-Acylation vs. O-Acylation

A more subtle but significant challenge in the synthesis of nitroimidazole esters is the potential for acylation to occur on one of the nitrogen atoms of the imidazole ring, in competition with the desired O-acylation of the hydroxyl group.

Mechanism of N-Acylation:

The imidazole ring contains a nucleophilic nitrogen atom. In the presence of a strong acylating agent like an acyl chloride, this nitrogen can attack the carbonyl carbon, leading to the formation of an N-acylnitroimidazole byproduct. This is particularly relevant when using a base like pyridine, which can act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that can then acylate either the alcohol or the imidazole nitrogen.

cluster_0 Reaction Pathways Start Nitroimidazole Alcohol + Acyl Chloride O_Acyl Desired O-Acylated Ester Start->O_Acyl O-Acylation (Desired Pathway) N_Acyl N-Acylated Byproduct Start->N_Acyl N-Acylation (Side Reaction) Base Base (e.g., Pyridine) Base->O_Acyl Promotes Base->N_Acyl Can Promote

Caption: Competing O-acylation and N-acylation pathways.

Strategies to Favor O-Acylation:

  • Choice of Base: Non-nucleophilic, sterically hindered bases are less likely to participate directly in the acylation mechanism and can favor the desired O-acylation. While pyridine is common, bases like triethylamine or tributylamine can sometimes offer better selectivity by primarily acting as proton scavengers.[3]

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the kinetically preferred O-acylation over the thermodynamically controlled N-acylation.

  • Protecting Groups: In complex syntheses, it may be necessary to protect the imidazole nitrogen before carrying out the esterification, followed by a deprotection step. However, this adds steps to the synthesis and is generally avoided if possible.

IV. Analytical Characterization of Byproducts

Proper identification of byproducts is the first step in effective troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing the purity of nitroimidazole esters. A well-developed HPLC method can separate the desired product from starting materials and various byproducts.[4][5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities. By obtaining the mass of a byproduct, you can often deduce its chemical structure, for example, by confirming the addition of an acyl group or the loss of a nitro group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of your final product and can be used to identify the structure of isolated byproducts. It is particularly useful for distinguishing between O-acylated and N-acylated isomers.

V. Conclusion

The successful synthesis of nitroimidazole esters hinges on a detailed understanding of potential side reactions and the factors that control them. By carefully selecting reagents, controlling reaction conditions, and diligently monitoring the reaction progress, researchers can significantly minimize the formation of byproducts. This guide provides a framework for troubleshooting common issues, leading to higher yields, improved purity, and more efficient drug development workflows.

References

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Technical Support Center: Alternative Nitrating Agents for Imidazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of imidazole substrates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of alternative nitrating agents. As Senior Application Scientists, we understand that moving beyond traditional nitric/sulfuric acid mixtures is often necessitated by concerns for safety, regioselectivity, and substrate sensitivity. This resource is structured to address the specific challenges you may encounter in your research and development endeavors.

I. Navigating the Challenges of Imidazole Nitration

The nitration of imidazoles is a critical transformation in the synthesis of many pharmaceutical compounds. However, the electron-rich nature of the imidazole ring, coupled with its propensity for protonation under strongly acidic conditions, presents significant challenges.[1] Traditional methods often lead to a lack of regioselectivity, over-nitration, or decomposition of sensitive substrates.[2] This guide explores milder, more selective, and safer alternatives to conventional nitrating agents.

Frequently Asked Questions (FAQs): General Considerations

Q1: Why is the nitration of imidazole often difficult to control with standard nitric/sulfuric acid mixtures?

A1: The primary difficulty arises from the basicity of the imidazole ring.[1] In strongly acidic media like HNO₃/H₂SO₄, the imidazole is protonated. This deactivates the ring towards electrophilic attack by the nitronium ion (NO₂⁺), often requiring harsh reaction conditions such as high temperatures.[1][3] These conditions can lead to side reactions and degradation of the starting material or product. Furthermore, the protonated intermediate can direct the nitration to different positions, leading to mixtures of isomers.[1]

Q2: What are the main advantages of using alternative nitrating agents for imidazole substrates?

A2: Alternative nitrating agents offer several key advantages:

  • Milder Reaction Conditions: Many alternatives operate under less acidic or even neutral conditions, which is beneficial for sensitive substrates.[4][5]

  • Improved Regioselectivity: Certain reagents can offer greater control over the position of nitration (e.g., C2, C4, or C5), reducing the formation of unwanted isomers.[6]

  • Enhanced Safety: They can avoid the use of highly corrosive and hazardous concentrated acids.[7][8]

  • Better Functional Group Tolerance: Milder conditions often allow for the nitration of imidazoles bearing a wider range of functional groups without the need for protecting groups.[9][10]

Q3: How do I choose the right alternative nitrating agent for my specific imidazole derivative?

A3: The choice of nitrating agent depends on several factors:

  • The electronic nature of your substrate: Is the imidazole ring activated or deactivated by its substituents?

  • The desired regioselectivity: Are you targeting a specific position on the imidazole ring?

  • The presence of sensitive functional groups: What other functional groups are present on your molecule?

  • Safety and handling considerations: What are the safety protocols and equipment available in your lab?

This guide will delve into specific agents to help you make an informed decision.

II. Troubleshooting Guide for Common Alternative Nitrating Agents

This section provides troubleshooting advice for specific issues you might encounter with various alternative nitrating agents.

A. Nitronium Salts (e.g., Nitronium Tetrafluoroborate - NO₂BF₄)

Nitronium salts are powerful electrophilic nitrating agents that can be effective under non-acidic conditions.[11][12]

Issue 1: Low or No Conversion to the Nitroimidazole

  • Possible Cause: Inactive nitrating agent due to moisture.

    • Troubleshooting: Nitronium tetrafluoroborate is highly sensitive to moisture and will decompose.[11] Ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored NO₂BF₄.

  • Possible Cause: Poor solubility of the imidazole substrate.

    • Troubleshooting: Select a dry, aprotic solvent in which your substrate is soluble. Common choices include acetonitrile, sulfolane, or nitromethane.[1] Gentle heating may improve solubility, but monitor for potential side reactions.

  • Possible Cause: N-Nitration instead of C-Nitration.

    • Troubleshooting: For some imidazoles, particularly those with an unsubstituted N-H, N-nitration can be a competing reaction.[1] This can sometimes be mitigated by using a protecting group on the imidazole nitrogen.[9][10]

Issue 2: Formation of Multiple Isomers

  • Possible Cause: Lack of inherent regioselectivity of the substrate.

    • Troubleshooting: The inherent electronics of your imidazole substrate will heavily influence the position of nitration. If you are obtaining an inseparable mixture of isomers, consider modifying the substrate to include a directing group. Alternatively, explore other nitrating agents that may offer different regioselectivity.

Issue 3: Product Decomposition

  • Possible Cause: The reaction is too exothermic.

    • Troubleshooting: The reaction of NO₂BF₄ can be vigorous.[1] Perform the reaction at a low temperature (e.g., 0 °C or below) and add the nitrating agent portion-wise to control the reaction temperature.

B. Metal Nitrates (e.g., Bismuth Nitrate - Bi(NO₃)₃·5H₂O)

Bismuth nitrate is a mild, inexpensive, and relatively safe nitrating agent for activated aromatic and heteroaromatic compounds.[4][8][13][14]

Issue 1: Incomplete Reaction

  • Possible Cause: Insufficient activation of the bismuth nitrate.

    • Troubleshooting: Bismuth nitrate often requires an activator. While it can be used in ionic liquids or certain organic solvents, its reactivity can be enhanced.[4][13] For less reactive imidazoles, the addition of a catalyst or co-reagent may be necessary.

  • Possible Cause: Substrate is too deactivated.

    • Troubleshooting: Bismuth nitrate is most effective for electron-rich imidazoles.[4][13] If your substrate has strongly electron-withdrawing groups, a more potent nitrating agent may be required.

Issue 2: Hydrolysis of the Nitrating Agent

  • Possible Cause: Presence of water in the reaction mixture.

    • Troubleshooting: While bismuth nitrate is a pentahydrate, excess water can lead to the formation of nitric acid and reduce the efficiency of the desired nitration pathway. Use anhydrous solvents if possible and protect the reaction from atmospheric moisture.

C. Urea Nitrate

Urea nitrate is an easily prepared and effective nitrating agent for a range of aromatic compounds, often providing high regioselectivity under mild conditions.[15][16][17]

Issue 1: Low Yield of the Desired Nitroimidazole

  • Possible Cause: Suboptimal reaction temperature.

    • Troubleshooting: The nitration of 1-methyl-1H-imidazole with urea nitrate is typically performed at low temperatures (-10 to +10 °C).[15] Deviating from this temperature range can lead to reduced yields. Carefully control the reaction temperature using an appropriate cooling bath.

  • Possible Cause: Incorrect stoichiometry.

    • Troubleshooting: Ensure the correct molar ratio of urea nitrate to your imidazole substrate. An excess of the nitrating agent may be required for complete conversion, but a large excess could lead to side reactions.

Issue 2: Safety Concerns

  • Possible Cause: Urea nitrate is an explosive material.[16][17]

    • Troubleshooting: Handle urea nitrate with extreme caution. Avoid grinding the solid, and do not heat it excessively.[16] Always work behind a blast shield and wear appropriate personal protective equipment (PPE). It is crucial to consult and adhere to all institutional safety protocols when working with energetic materials.

D. Other Inorganic Nitrates with Anhydrides

A mixture of an inorganic nitrate (e.g., potassium nitrate) and an anhydride (e.g., trifluoroacetic anhydride) can generate a potent nitrating species in situ.[18]

Issue 1: Reaction is too vigorous or uncontrollable.

  • Possible Cause: The in situ generated nitrating agent is highly reactive.

    • Troubleshooting: This method generates a powerful nitrating agent, trifluoroacetyl nitrate. The reaction should be performed at low temperatures (e.g., 0 to 4 °C) with slow addition of the reagents.[18]

Issue 2: Formation of acylated byproducts.

  • Possible Cause: The anhydride can react with nucleophilic sites on the imidazole.

    • Troubleshooting: Use the minimum necessary amount of anhydride. After the reaction is complete, quenching with a mild base can help to hydrolyze any acylated byproducts.

III. Protocols and Data

Comparative Overview of Alternative Nitrating Agents
Nitrating AgentTypical ConditionsAdvantagesDisadvantages
Nitronium Tetrafluoroborate (NO₂BF₄) Anhydrous aprotic solvents (CH₃CN, sulfolane), 0 °C to RTPowerful, non-acidic conditionsMoisture sensitive, can be too reactive, potential for N-nitration
Bismuth Nitrate (Bi(NO₃)₃·5H₂O) Ionic liquids, 1,2-DCE, MeCN, RTMild, inexpensive, safe to handleMay require activation, less effective for deactivated substrates
Urea Nitrate Low temperatures (-10 to +10 °C)High regioselectivity, mild conditionsExplosive, requires careful handling
Inorganic Nitrate/Anhydride Low temperatures (0 to 4 °C)Generates a highly reactive nitrating agent in situCan be vigorous, potential for side reactions with the anhydride
Experimental Protocol: Nitration of 2-Phenylimidazole with Nitronium Tetrafluoroborate

This protocol is adapted from a patented procedure and should be performed by trained personnel with appropriate safety precautions.[19]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2.16 mol of 2-phenylimidazole in 800 mL of ice-cooled chloroform.

  • Addition of Nitrating Agent: While maintaining the temperature at 20 °C, add 1.17 mol of nitronium tetrafluoroborate in small portions over approximately one hour.

  • Reaction: Stir the mixture for an additional two hours at room temperature.

  • Work-up: Pour the reaction mixture into 2.5 L of 0.5 N aqueous sodium hydroxide. Separate the chloroform layer and extract it twice with 400 mL of 0.5 N sodium hydroxide.

  • Isolation: Combine the basic aqueous extracts and acidify with concentrated hydrochloric acid to precipitate the product, 2-phenyl-4-nitroimidazole.

IV. Mechanistic Insights and Workflow Diagrams

Understanding the underlying mechanisms can aid in troubleshooting and optimizing your reactions.

Decision-Making Workflow for Selecting a Nitrating Agent

Nitration_Workflow start Start: Imidazole Substrate substrate_check Substrate Sensitive to Strong Acid? start->substrate_check mixed_acid Consider HNO₃/H₂SO₄ substrate_check->mixed_acid No alternative_agents Explore Alternative Agents substrate_check->alternative_agents Yes regioselectivity_check Specific Regioisomer Required? functional_group_check Sensitive Functional Groups Present? regioselectivity_check->functional_group_check safety_check Lab Equipped for Energetic Materials? functional_group_check->safety_check no2bf4 Nitronium Salts (e.g., NO₂BF₄) safety_check->no2bf4 No metal_nitrate Metal Nitrates (e.g., Bismuth Nitrate) safety_check->metal_nitrate No urea_nitrate Urea Nitrate safety_check->urea_nitrate Yes other_nitrates Inorganic Nitrate/Anhydride safety_check->other_nitrates No end Optimized Nitration Protocol mixed_acid->end alternative_agents->regioselectivity_check no2bf4->end metal_nitrate->end urea_nitrate->end other_nitrates->end

Caption: Decision workflow for selecting an appropriate nitrating agent for imidazole substrates.

General Mechanism for Electrophilic Aromatic Nitration

EAS_Mechanism sub Imidazole intermediate Sigma Complex (Resonance Stabilized) sub->intermediate + NO₂⁺ nitronium NO₂⁺ product Nitroimidazole intermediate->product - H⁺ proton H⁺

Caption: Simplified mechanism of electrophilic aromatic substitution for imidazole nitration.

V. References

  • Jacoway, J., Kumar, G. G. K. S. N., & Laali, K. K. (2012). Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: A comparative study of Bi(NO₃)₃·5H₂O/[bmim][PF₆] and Bi(NO₃)₃·5H₂O/1,2-DCE systems. Tetrahedron Letters, 53(51), 6782-6785*. [Link]

  • LookChem. (n.d.). Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: A comparative study of Bi(NO3)3·5H2O/[bmim][PF6] and Bi(NO3)3·5H2O/1,2-DCE systems. Retrieved from [Link]

  • Miller, C. S. (1969). U.S. Patent No. 3,487,087. U.S. Patent and Trademark Office.

  • Rauth, A. M., & McClelland, R. A. (2008). U.S. Patent Application No. 11/747,402.

  • Glass, R. S., Blount, J. F., Butler, D., Perrotta, A., & Oliveto, E. P. (1972). Nitration Studies on 2-Isopropylimidazole. Canadian Journal of Chemistry, 50(21), 3472-3477. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Organic Letters, 9(21), 4371-4373*. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]

  • Rauth, A. M., & McClelland, R. A. (2007). Processes for nitration of n-substituted imidazoles. WIPO Patent Application WO/2007/134187.

  • Novikov, S. S., Khmel'nitskii, L. I., Lebedev, O. V., & Epishina, L. V. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 467-470*. [Link]

  • Almog, J., Klein, E., Sokol, A., Sasson, Y., & Sonenfeld, D. (2006). Urea nitrate and nitrourea: Powerful and regioselective aromatic nitration agents. Tetrahedron Letters, 47(50), 8651-8652*. [Link]

  • Muathen, H. A. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(8), 593-598*. [Link]

  • Slastunov, I., et al. (2019). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. [Link]

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(2), 378-391*. [Link]

  • Rauth, A. M., & McClelland, R. A. (2009). Processes for nitration of N-substituted imidazoles. Patsnap.

  • Reddy, B. V. S., et al. (2017). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications, 53(61), 8599-8602*. [Link]

  • Bouzayani, N., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16*. [Link]

  • Kamal, A., et al. (2007). Bismuth nitrate-catalyzed versatile Michael reactions. Tetrahedron Letters, 48(20), 3507-3510*. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitronium tetrafluoroborate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bismuth nitrate mediated nitration of aromatic compounds under mechanochemical conditions. Retrieved from [Link]

  • Banfi, L., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 24(10), 1969*. [Link]

  • Olah, G. A., & Overchuk, N. A. (1965). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates. Canadian Journal of Chemistry, 43(11), 3279-3293*. [Link]

  • Wikimedia Commons. (2023). File:Imidazole nitration.svg. Retrieved from [Link]

  • Reddit. (2021). [University Organic Chemistry: Nitration & Selectivity] Why is 2-methyl-5-nitro-imidazole the only product produced from 2-methylimidazole nitration? Retrieved from [Link]

  • Beard, C. C. (1971). U.S. Patent No. 3,631,060. U.S. Patent and Trademark Office.

  • Sciencemadness Wiki. (2023). Urea nitrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea nitrate. Retrieved from [Link]

  • Oxley, J. C., et al. (n.d.). Synthesis and Characterization of Urea Nitrate and Nitrourea. Retrieved from [Link]

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Technical Support Center: Purification of Polar Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar nitroimidazole derivatives. These compounds, while critical in pharmaceuticals, present unique purification hurdles due to their inherent chemical properties.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are polar nitroimidazole compounds so challenging to purify?

A1: The difficulty in purifying polar nitroimidazole compounds stems from a combination of their structural features. Their high polarity, due to the nitro group and other polar functionalities, leads to high solubility in polar solvents and, consequently, poor retention on traditional reversed-phase (RP) chromatography columns like C18.[1][2][3] The basic nitrogen atoms in the imidazole ring can interact strongly with acidic residual silanols on silica-based stationary phases, causing significant peak tailing.[4][5] Furthermore, the nitro group can be susceptible to reduction, and the overall stability of the molecule can be pH-dependent, adding another layer of complexity to purification method development.[6][7]

Q2: I'm starting a new project. What should be my primary strategy for purifying a novel polar nitroimidazole?

A2: For a new polar nitroimidazole, a logical first step is to assess its retention and peak shape on a modern, water-tolerant (e.g., polar-embedded or polar-endcapped) C18 column.[8][9] If retention is still insufficient (eluting near the void volume), the next logical step is to explore Hydrophilic Interaction Liquid Chromatography (HILIC).[1][8][10] HILIC is specifically designed for highly polar compounds and often provides excellent retention and separation.[3][8] Concurrently, simple recrystallization trials should be performed, as this can be the most efficient method if a suitable solvent system can be found.[11][12][13]

Q3: How can I prevent my polar nitroimidazole from degrading during purification?

A3: Compound stability is paramount. First, assess the pH stability of your compound. Some nitroimidazoles can be sensitive to acidic or basic conditions.[6] Running short stability studies in your intended mobile phase or solvent systems is a crucial preliminary step. If using silica gel chromatography, be aware that standard silica is acidic and can cause degradation of sensitive compounds.[14] In such cases, using deactivated silica, alumina, or switching to a different technique like reversed-phase chromatography is recommended.[14] Minimizing exposure to heat and light, and working quickly, are also good general practices.

Section 2: Troubleshooting Guide: Chromatographic Purification

This section addresses specific issues that may arise during the purification of polar nitroimidazole compounds using chromatography.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar nitroimidazole compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge with polar compounds in RP chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[2][3][15]

Causality: The compound spends more time in the mobile phase than interacting with the stationary phase, leading to early elution. Standard C18 columns can also suffer from "hydrophobic collapse" in highly aqueous mobile phases, which further reduces retention.[8]

Solutions:

  • Employ a Water-Tolerant Stationary Phase: Switch to a reversed-phase column with a more polar character. Phenyl-hexyl, or columns with embedded polar groups (EPG), are designed to work in 100% aqueous conditions and can offer alternative selectivity and improved retention for polar analytes.[8][9][15]

  • Utilize Ion-Pairing Chromatography: For ionizable nitroimidazoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can significantly increase retention.[8][16][17] The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and affinity for the stationary phase.[16][17] Note that these reagents are often non-volatile and can be difficult to remove from the final product.

  • Switch to HILIC: If the above methods fail, HILIC is the recommended next step. HILIC uses a polar stationary phase (like bare silica or an amide phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[8][10] In HILIC, polar analytes are well-retained.[8]

Issue 2: Significant Peak Tailing in HPLC

Q: I am observing a broad, tailing peak for my nitroimidazole compound, which is compromising my resolution and purity assessment. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like nitroimidazoles is most often caused by secondary ionic interactions with the stationary phase.[4]

Causality: The basic nitrogen atoms on the imidazole ring can interact with deprotonated (negatively charged) residual silanol groups on the surface of silica-based columns. These strong, non-specific interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.[4]

Solutions:

  • Mobile Phase pH Control: Adjusting the mobile phase pH is a powerful tool.[17][18]

    • Low pH (e.g., 2.5-3.5): Adding an acid like formic acid or trifluoroacetic acid (TFA) protonates the basic nitrogens on your compound and, more importantly, suppresses the ionization of the acidic silanols on the silica surface. This minimizes the unwanted ionic interaction.[4]

    • High pH (e.g., 8-10): Using a buffer like ammonium bicarbonate or ammonium hydroxide deprotonates your basic analyte (making it neutral) while the silanols remain charged. This can also reduce tailing but requires a pH-stable column.

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, preventing your analyte from interacting with them.

  • Choose a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible silanol groups, which inherently reduces tailing for basic compounds.[4]

  • Lower Metal Content Columns: Columns with low metal content in the silica backbone can also help reduce peak tailing for compounds that can chelate with metals.

Mobile Phase Additive Typical Concentration Mechanism of Action Considerations
Formic Acid 0.1% (v/v)Suppresses silanol ionization; protonates basic analytes.[19]Good for MS compatibility.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent; suppresses silanol ionization.Can suppress MS signal; difficult to remove from sample.
Ammonium Hydroxide/Formate 5-20 mMBuffers pH to control analyte ionization state.[20]Excellent for MS compatibility and HILIC.
Triethylamine (TEA) 0.1 - 0.5% (v/v)Competing base; blocks active silanol sites.Not MS-friendly; can be difficult to remove.

Section 3: Troubleshooting Guide: Crystallization

Issue 3: My polar nitroimidazole "oils out" or fails to crystallize.

Q: I've tried to recrystallize my compound, but it either separates as an oil or remains completely dissolved even after cooling. What should I do?

A: This is common for polar compounds which may have high solubility in many solvents or form stable supersaturated solutions.[21] Oiling out occurs when the solute is supersaturated but comes out of solution above its melting point.

Causality: The solvent choice is critical for successful recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[13][22] If the compound is too soluble, it won't crystallize upon cooling. If it's not soluble enough, recovery will be poor.

Solutions:

  • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone). The goal is to find a single solvent where it is sparingly soluble at room temperature but fully soluble when hot.[22]

  • Use a Two-Solvent (Anti-Solvent) System: This is a powerful technique for polar compounds.[12][22]

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble.

    • Slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) dropwise at room temperature or while warm, until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[22] Common solvent pairs for polar molecules include ethanol/water, acetone/water, or methanol/diethyl ether.[11][12]

  • Induce Crystallization: If a supersaturated solution has formed, you can try to induce crystal formation.[11][22]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12][22]

    • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[22]

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils.[13] Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath to maximize recovery.[13][22]

Section 4: Visualized Workflows and Protocols

Workflow: Selecting a Purification Strategy

This decision tree outlines a logical approach to selecting the appropriate purification technique for a polar nitroimidazole compound.

Purification_Strategy start Start: Crude Polar Nitroimidazole Compound check_solubility Perform Recrystallization Screening start->check_solubility crystallization_success Crystallization Successful? check_solubility->crystallization_success Solvent Found run_rplc Screen on Polar-Compatible Reversed-Phase Column (e.g., Polar-Embedded C18) check_solubility->run_rplc No Suitable Solvent recrystallize Optimize and Perform Preparative Recrystallization crystallization_success->recrystallize Yes crystallization_success->run_rplc No end_purified Pure Compound recrystallize->end_purified retention_ok Adequate Retention and Good Peak Shape? run_rplc->retention_ok prep_rplc Optimize and Perform Preparative RP-HPLC retention_ok->prep_rplc Yes troubleshoot_rplc Troubleshoot RP-HPLC: - Adjust pH - Add Mobile Phase Modifier - Use Ion-Pairing Reagent retention_ok->troubleshoot_rplc No (Poor Retention/Tailing) prep_rplc->end_purified troubleshoot_success Troubleshooting Successful? troubleshoot_rplc->troubleshoot_success troubleshoot_success->prep_rplc Yes run_hilic Switch to HILIC Method Development troubleshoot_success->run_hilic No prep_hilic Optimize and Perform Preparative HILIC run_hilic->prep_hilic prep_hilic->end_purified

Caption: Decision tree for selecting a purification strategy.

Protocol: Method Development for HILIC Purification

This protocol provides a starting point for developing a HILIC method for a highly polar nitroimidazole compound that failed to retain on a reversed-phase column.

1. Column Selection and Installation:

  • Select a HILIC column, such as one with a bare silica, amide, or diol stationary phase. A common starting point is a 100 x 2.1 mm, 2.7 µm column.

  • Install the column and flush thoroughly with 100% Mobile Phase B, followed by equilibration with the initial mobile phase conditions for at least 20 column volumes.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in 95:5 (v/v) water:acetonitrile. Adjust pH to 3.0 with formic acid. This buffer is volatile and MS-friendly.

  • Mobile Phase B (Organic): Prepare a 10 mM ammonium formate solution in 95:5 (v/v) acetonitrile:water. Adjust pH to 3.0 with formic acid.

3. Initial Gradient Conditions:

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Injection Volume: 1-5 µL

  • Sample Diluent: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90-95% acetonitrile) to ensure good peak shape.

4. Optimization:

  • Retention: If retention is too low, increase the initial percentage of acetonitrile (Mobile Phase B). If retention is too high, decrease the initial percentage of acetonitrile.

  • Selectivity: To change selectivity and improve the separation of closely eluting peaks, adjust the pH or the buffer concentration.[15][20] You can also try a different HILIC stationary phase (e.g., switch from bare silica to an amide-based column).

  • Peak Shape: Poor peak shape in HILIC can be due to an inappropriate sample solvent. Ensure the sample is dissolved in a high percentage of organic solvent.

References

  • Department of Chemistry, University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Puig, D., et al. (2003). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.
  • McMaster University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. r/chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH of buffer solution on separation of 5-nitroimidazole compounds. Retrieved from [Link]

  • Kang, M. J., et al. (2014). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Edwards, D. I., et al. (1986). DNA damage induced by reductively activated nitroimidazoles--pH effects. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1207-1209.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • Le-Minh, T., et al. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 152, 339-346.
  • ResearchGate. (n.d.). High-throughput method for the determination of nitroimidazoles in muscle samples by liquid chromatography coupled to mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3506.
  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery?. Retrieved from [Link]

  • Wu, H., & Lin, Z. (2003). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. Applied Biochemistry and Biotechnology, 105-108, 623-632.

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Technical Support Center: Scale-Up of Ethyl 4-Nitro-1H-imidazole-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-nitro-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important nitroimidazole intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of chemical synthesis, with a focus on safety and scalability.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate, providing potential causes and actionable solutions.

Low Yield of Ethyl 4-Nitro-1H-imidazole-5-carboxylate at Scale

Question: We have successfully synthesized Ethyl 4-nitro-1H-imidazole-5-carboxylate in the lab with good yields, but upon scaling up the reaction, the yield has dropped significantly. What are the likely causes and how can we troubleshoot this?

Answer:

A drop in yield during scale-up is a common issue, often related to mass and heat transfer limitations. Here’s a systematic approach to diagnosing and resolving the problem:

Potential Causes and Solutions:

  • Inadequate Temperature Control: Nitration of imidazoles is a highly exothermic reaction.[1][2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting side reactions and degradation of the product.

    • Troubleshooting Steps:

      • Reaction Calorimetry: If not already done, perform reaction calorimetry (RC1e) studies to understand the heat flow of the reaction and determine the maximum heat output.[3][4] This data is critical for designing an adequate cooling system for your scale-up reactor.

      • Controlled Reagent Addition: Add the nitrating agent (e.g., nitric acid) slowly and sub-surface to ensure it reacts quickly and doesn't accumulate. The addition rate should be tied to the cooling capacity of the reactor to maintain the desired reaction temperature.

      • Jacket Cooling and Agitation: Ensure your reactor has sufficient jacket cooling capacity. Improve agitation to enhance heat transfer from the reaction mass to the reactor wall. Baffles in the reactor can improve mixing efficiency.

  • Poor Mixing and Mass Transfer: Inadequate mixing can lead to localized high concentrations of reactants, which can promote the formation of by-products such as di-nitrated species or oxidative degradation products.[1]

    • Troubleshooting Steps:

      • Agitator Design and Speed: Evaluate the agitator design (e.g., turbine vs. pitched blade) and speed. The goal is to ensure homogeneity throughout the reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a useful tool for optimizing mixing in your specific reactor geometry.

      • Solvent Selection: The choice of solvent can impact mixing and solubility. While the nitration is often carried out in a mixture of sulfuric and nitric acid, ensure the starting material is sufficiently soluble or well-suspended.

  • Side Reactions and By-product Formation: At elevated temperatures, the imidazole ring can be susceptible to oxidative cleavage, leading to the formation of by-products like ethanedioic acid (oxalic acid).[1] Over-nitration to form dinitro-imidazole derivatives is also a possibility.

    • Troubleshooting Steps:

      • In-Process Control (IPC): Implement in-process analytical methods such as HPLC to monitor the consumption of the starting material and the formation of the desired product and key by-products. This will help you identify when the reaction is complete and prevent prolonged exposure to harsh conditions.

      • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. An excess of nitric acid can increase the likelihood of over-nitration and oxidative side reactions.

Illustrative Workflow for Troubleshooting Low Yield:

G start Low Yield at Scale temp Inadequate Temperature Control? start->temp mixing Poor Mixing? temp->mixing No rc1 Perform Reaction Calorimetry (RC1e) temp->rc1 Yes side_reactions Increased Side Reactions? mixing->side_reactions No agitator Evaluate Agitator Design & Speed mixing->agitator Yes ipc Implement In-Process Controls (HPLC) side_reactions->ipc Yes end Improved Yield side_reactions->end No addition Optimize Reagent Addition Rate rc1->addition cooling Enhance Reactor Cooling & Agitation addition->cooling cooling->end solvent Re-evaluate Solvent System agitator->solvent solvent->end stoichiometry Verify Stoichiometry of Nitrating Agent ipc->stoichiometry stoichiometry->end

Caption: Troubleshooting workflow for low yield during scale-up.

Difficulty in Isolating and Purifying the Product at Scale

Question: We are struggling with the purification of Ethyl 4-nitro-1H-imidazole-5-carboxylate on a larger scale. Column chromatography, which we used in the lab, is not a viable option. What are some scalable purification strategies?

Answer:

Scaling up purification requires moving away from chromatographic methods towards crystallization or extraction-based techniques.

Scalable Purification Strategies:

  • Crystallization: This is often the most effective and economical method for purifying solid compounds at scale.

    • Protocol for Crystallization:

      • Solvent Screening: Perform a systematic solvent screen to identify a suitable solvent or solvent system. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. It should also be a poor solvent for the major impurities.

      • Cooling Crystallization: Dissolve the crude product in the chosen solvent at an elevated temperature to form a saturated solution. Slowly cool the solution to induce crystallization. The cooling rate can significantly impact crystal size and purity.

      • Anti-Solvent Crystallization: Dissolve the crude product in a solvent in which it is freely soluble. Then, slowly add an "anti-solvent" in which the product is insoluble to induce precipitation.

      • Seeding: To improve control over the crystallization process and obtain a more uniform particle size distribution, a small amount of pure product (seed crystals) can be added to the supersaturated solution.

      • Isolation and Drying: The crystallized product can be isolated by filtration and washed with a small amount of cold solvent to remove residual impurities. The product should then be dried under vacuum at a temperature that does not cause degradation.

  • Acid-Base Extraction/Purification: The imidazole ring has basic properties, which can be exploited for purification.

    • Protocol for Acid-Base Purification: [5]

      • Dissolution: Dissolve the crude product in an appropriate organic solvent.

      • Acid Wash: Wash the organic solution with a dilute aqueous acid (e.g., dilute HCl). The basic impurities will be protonated and move into the aqueous phase. The desired product may also be protonated, so care must be taken.

      • Base Wash: Subsequently, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

      • Isolation: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product. This can then be further purified by crystallization if necessary.

Data Summary for Solvent Selection in Crystallization:

SolventSolubility of Product (Hot)Solubility of Product (Cold)Comments
EthanolHighModerateGood for recrystallization, but may require cooling to low temperatures.
IsopropanolModerateLowA good candidate for cooling crystallization.
Ethyl AcetateHighModerateCan be used, often in combination with an anti-solvent like heptane.
TolueneModerateLowAnother potential candidate for cooling crystallization.
WaterLowVery LowCan be used as an anti-solvent or for washing the final product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and safe starting point for the synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate?

A plausible synthetic route starts from Ethyl 2-amino-1H-imidazole-4-carboxylate.[6][7] The amino group can be converted to a diazonium salt, which is then displaced by a nitro group, followed by nitration of the imidazole ring. However, a more direct and commonly employed method for similar structures is the direct nitration of the corresponding non-nitrated imidazole precursor, Ethyl 1H-imidazole-5-carboxylate.

Proposed Synthetic Pathway:

G start Ethyl 1H-imidazole-5-carboxylate product Ethyl 4-nitro-1H-imidazole-5-carboxylate start->product Nitration reagents HNO3 / H2SO4 reagents->product

Caption: Proposed synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Q2: What are the critical safety considerations when handling the nitration of imidazoles on a large scale?

The nitration of imidazoles is a potentially hazardous process that requires strict safety protocols.[1][2][8]

  • Thermal Hazards: The reaction is highly exothermic. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[4] It is crucial to have a thorough understanding of the reaction's thermal profile through studies like DSC (Differential Scanning Calorimetry) and ARC (Accelerating Rate Calorimetry).

  • Gas Evolution: The reaction can produce toxic nitrogen oxides (NOx). The reactor must be equipped with an efficient off-gas scrubbing system.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor and associated equipment are essential.

  • Product Stability: Nitro compounds can be thermally unstable. The final product should be stored at controlled temperatures and away from heat sources.

Q3: What analytical methods are recommended for in-process control and final product analysis?

  • In-Process Control (IPC):

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the progress of the reaction. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid). This will allow for the quantification of the starting material, product, and any major by-products.

  • Final Product Analysis:

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound.[9][10][11][12]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the ester carbonyl group (around 1750-1735 cm⁻¹).

Q4: What are the common by-products in the synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate and how can they be minimized?

  • Isomeric Impurities: Nitration of the imidazole ring can potentially yield the 5-nitro isomer in addition to the desired 4-nitro product. The regioselectivity is influenced by the reaction conditions.[13] Careful control of temperature and the nitrating agent can help to favor the formation of the desired isomer.

  • Di-nitrated By-products: Over-nitration can lead to the formation of dinitro-imidazole derivatives.[1] This can be minimized by using the correct stoichiometry of the nitrating agent and by monitoring the reaction to avoid prolonged reaction times after the starting material has been consumed.

  • Oxidative Degradation Products: As mentioned earlier, at higher temperatures, the imidazole ring can undergo oxidative cleavage to form smaller molecules like ethanedioic acid (oxalic acid).[1] Strict temperature control is the primary way to prevent this.

References

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration.
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  • RSC Publishing. (2022). Effects of nitric acid concentration for nitration of fused[1][3][8]oxadiazolo[3,4-d]pyrimidine.

  • RSC Publishing. (n.d.). Effects of nitric acid concentration for nitration of fused[1][3][8]oxadiazolo[3,4-d]pyrimidine-5,7-diamine.

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  • ResearchGate. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • Google Patents. (n.d.). CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl)
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Technical Support Center: Managing Hazardous Reagents in Nitroimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Knowledge and Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling of hazardous reagents in nitroimidazole synthesis, providing a solid foundation for safe and effective laboratory practices.

Q1: What are the primary hazardous reagents used in nitroimidazole synthesis, and what are their main risks?

A1: The synthesis of nitroimidazoles typically involves highly corrosive and reactive acids. The most common hazardous reagents are:

  • Concentrated Nitric Acid (HNO₃): A strong oxidizing agent and highly corrosive. It can cause severe skin burns, and its fumes are toxic upon inhalation.[1][2] It reacts violently with many organic compounds, posing a fire and explosion risk.[1][2]

  • Fuming Nitric Acid: Even more hazardous than concentrated nitric acid, it contains dissolved nitrogen dioxide (NO₂) and is extremely corrosive and a powerful oxidizing agent.[3]

  • Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent and highly corrosive.[4][5][6][7] It can cause severe burns upon contact with skin.[4][5][6][7] The reaction of sulfuric acid with water is intensely exothermic and can cause dangerous splattering.[5][6][8]

  • Mixtures of Nitric and Sulfuric Acid ("Mixed Acid"): This combination is used to generate the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction. The mixture is extremely corrosive and reactive.

Q2: What are the essential personal protective equipment (PPE) requirements for handling these reagents?

A2: Due to the severe hazards associated with these reagents, a comprehensive PPE protocol is mandatory:

  • Eye Protection: Chemical splash goggles and a full-face shield are essential to protect against splashes.[1][9]

  • Hand Protection: Use acid-resistant gloves, such as those made of butyl rubber or Viton®. Double-gloving is often recommended.

  • Body Protection: A chemical-resistant lab coat or an acid-resistant apron over a lab coat is necessary to protect against spills.[1][9]

  • Footwear: Fully enclosed, chemical-resistant footwear is required.

Q3: How should I properly store fuming nitric acid and concentrated sulfuric acid?

A3: Proper storage is critical to prevent accidents:

  • Segregation: Store acids in a dedicated, well-ventilated corrosives cabinet.[2][9] Nitric acid, being a strong oxidizer, should be segregated from organic materials and other acids if possible.[2]

  • Containment: Always use secondary containment, such as a plastic tub, to contain any potential leaks or spills.[9]

  • Container Integrity: Ensure that storage containers are tightly sealed and in good condition. Do not store in metal containers.[9]

Q4: What is the correct procedure for preparing a mixed acid nitrating solution?

A4: The preparation of mixed acid is a critical and potentially hazardous step. The key is to control the exothermic reaction:

  • Always add the sulfuric acid to the nitric acid slowly and in a controlled manner.

  • The mixing vessel must be immersed in an ice bath to dissipate the significant amount of heat generated.

  • Constant and efficient stirring is crucial to prevent the formation of localized hot spots.

Q5: How do I safely quench a nitration reaction?

A5: Quenching a nitration reaction must be done carefully to manage the exothermic dilution of the strong acids.[10]

  • The standard and safest method is to slowly pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[10] This allows for the controlled dissipation of the heat of dilution.

  • Never add water directly to the reaction mixture, as this can cause a violent eruption of the corrosive liquid.[6]

Section 2: Troubleshooting Guides

This section provides a question-and-answer-based guide to troubleshooting common issues encountered during nitroimidazole synthesis, with a focus on how these problems relate to the management of hazardous reagents.

Issue 1: Low Yield of the Desired Nitroimidazole Product

Q: My nitroimidazole synthesis resulted in a disappointingly low yield. What are the likely causes related to reagent handling?

A: Low yields in nitration reactions can often be traced back to the management of the hazardous reagents and reaction conditions. Here are some common culprits:

  • Inadequate Nitrating Species Formation: The nitronium ion (NO₂⁺) is the key reactive species. Its formation is dependent on the proper ratio and concentration of nitric and sulfuric acids.

    • Troubleshooting Step: Ensure you are using sufficiently concentrated acids. If using 70% nitric acid, for example, a higher proportion of concentrated sulfuric acid is needed to act as a dehydrating agent and drive the equilibrium towards nitronium ion formation.[11][12]

  • Sub-optimal Reaction Temperature: Nitration is highly temperature-dependent.

    • Troubleshooting Step: If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within the allotted time. Conversely, if the temperature is too high, it can lead to degradation of the product and the formation of byproducts.[2] Carefully monitor and control the reaction temperature using an appropriate cooling bath.

  • Poor Mixing: Inefficient stirring can lead to localized areas of low reactant concentration, resulting in an incomplete reaction.

    • Troubleshooting Step: Ensure vigorous and consistent agitation throughout the addition of the nitrating agent and the entire reaction period.[10]

  • Product Decomposition During Work-up: The quenching and neutralization steps can lead to product loss if not performed correctly.

    • Troubleshooting Step: Ensure the quenching is done slowly into a large volume of ice water to prevent localized heating.[10] During neutralization with a base (e.g., sodium bicarbonate), add the base slowly and with cooling to avoid excessive heat generation that could degrade the product.

Issue 2: Formation of Undesired Isomers

Q: I'm observing a significant amount of the wrong nitroimidazole isomer in my product mixture. How can I improve the regioselectivity?

A: Controlling the position of nitration on the imidazole ring is a common challenge. The distribution of isomers is highly dependent on the reaction conditions and the nature of the nitrating agent.[13]

  • Influence of Acidity: The acidity of the reaction medium can influence the site of nitration.

    • Troubleshooting Step: The pH of the reaction medium is a critical parameter that must be carefully optimized to favor the desired isomer.[13] While strongly acidic conditions are necessary to generate the nitronium ion, excessively low pH can lead to protonation of the imidazole ring, altering its electronic properties and thus the preferred site of electrophilic attack.[13] Experiment with slightly different acid ratios to find the optimal conditions for your specific substrate.

  • Choice of Nitrating Agent: The traditional mixed acid system is not the only option.

    • Troubleshooting Step: Consider alternative nitrating agents that may offer different selectivity. For instance, using a nitrate salt (e.g., KNO₃, NaNO₃) in concentrated sulfuric acid generates anhydrous nitric acid in situ and can sometimes provide better regioselectivity.[11][12]

  • Temperature Control: Reaction temperature can also play a role in isomer distribution.

    • Troubleshooting Step: Running the reaction at a lower temperature may favor the formation of the thermodynamically controlled product, while higher temperatures might lead to a mixture of kinetic and thermodynamic products. It is crucial to maintain a consistent and controlled temperature throughout the reaction.

Issue 3: Runaway Exothermic Reaction

Q: During the addition of my nitrating agent, the reaction temperature increased uncontrollably. What happened, and how can I prevent this in the future?

A: A runaway exothermic reaction is a serious safety hazard in nitration chemistry.[14] It occurs when the rate of heat generation exceeds the rate of heat removal.

  • Rapid Addition of Reagents: Adding the nitrating agent too quickly is a primary cause of thermal runaways.[10]

    • Preventative Measure: Always add the nitrating agent dropwise and at a rate that allows the cooling system to maintain the desired internal temperature.[10]

  • Inadequate Cooling: The cooling bath may not be sufficient for the scale of the reaction.

    • Preventative Measure: Ensure your cooling bath (e.g., ice-water, ice-salt) has enough capacity to absorb the heat generated. For larger-scale reactions, more robust cooling systems may be necessary.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a runaway.[10]

    • Preventative Measure: Use an overhead stirrer for larger reactions to ensure efficient and consistent mixing.[10]

Emergency Quenching of a Runaway Reaction:

In the event of a runaway reaction, if it is safe to do so, the reaction can be quenched by cautiously pouring the reaction mixture into a large volume of cold water or ice.[10] This should only be performed as a last resort and with extreme caution, as the dilution of the acid is also highly exothermic.[10] Always follow your institution's established emergency procedures.

Issue 4: Difficulty in Product Purification

Q: My crude nitroimidazole product is difficult to purify. What are some common impurities, and how can I minimize their formation?

A: Purification challenges often arise from the formation of byproducts due to the harsh reaction conditions.

  • Di- and Poly-nitrated Products: If the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent), multiple nitro groups can be added to the imidazole ring.

    • Troubleshooting Step: Use a stoichiometric amount of the nitrating agent and maintain the recommended reaction temperature.

  • Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of oxidized impurities.

    • Troubleshooting Step: Careful control of the reaction temperature and time can help minimize oxidative side reactions.

  • Residual Acids: Incomplete neutralization during the work-up will leave residual acids in the crude product.

    • Troubleshooting Step: During the work-up, wash the organic layer thoroughly with a base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is no longer acidic. A final wash with brine can aid in the removal of residual water.

Purification Strategies:

  • Recrystallization: This is a common method for purifying solid nitroimidazole products. Experiment with different solvent systems to find one that provides good separation from the impurities.

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography can be effective.[15]

Section 3: Data and Protocols

Table 1: Critical Parameters for Managing Hazardous Reagents in Nitroimidazole Synthesis
ParameterNitric Acid (Concentrated)Sulfuric Acid (Concentrated)Mixed Acid (HNO₃/H₂SO₄)
Primary Hazards Strong oxidizer, highly corrosive, toxic fumes[1][2]Strong dehydrating agent, highly corrosive, exothermic with water[4][5][6][7]Extremely corrosive, highly reactive, strong oxidizer
Recommended PPE Goggles, face shield, acid-resistant gloves, lab coat/apron[1][9]Goggles, face shield, acid-resistant gloves, lab coat/apronGoggles, face shield, acid-resistant gloves, lab coat/apron
Storage Segregated in a corrosives cabinet, secondary containment[2][9]In a corrosives cabinet, away from water, secondary containmentIn a corrosives cabinet, secondary containment
Safe Handling Use in a well-ventilated fume hood, add acid to waterUse in a fume hood, add acid to water slowly [6]Prepare in an ice bath, add sulfuric acid to nitric acid slowly
Spill Cleanup Neutralize with a weak base (e.g., sodium bicarbonate), absorb with inert material[9][13]Neutralize with a weak base, absorb with inert materialNeutralize with a weak base, absorb with inert material
Experimental Protocol: General Synthesis of 4(5)-Nitroimidazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve imidazole in concentrated sulfuric acid. This step is exothermic and should be performed with cooling in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate flask, prepare the mixed acid by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.[16]

  • Nitration Reaction: Cool the imidazole solution to 0-5 °C. Slowly add the cold nitrating mixture dropwise to the imidazole solution, ensuring the internal temperature does not exceed 10 °C.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for the specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[10]

  • Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) until the pH is neutral. This step is also exothermic and requires cooling.

  • Product Isolation: The precipitated solid product can be collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then purify by recrystallization from a suitable solvent (e.g., water or ethanol).

Section 4: Visualizing Workflows and Relationships

Diagram 1: Decision Tree for Managing a Temperature Excursion

G start Temperature Rises Above Set Point check_rate Is the rate of temperature increase rapid? start->check_rate slow_rise Slow Temperature Rise check_rate->slow_rise No rapid_rise Rapid Temperature Rise (Runaway) check_rate->rapid_rise Yes action1 Stop addition of nitrating agent slow_rise->action1 emergency_action EMERGENCY QUENCH: Slowly pour reaction mixture into a large volume of ice water. rapid_rise->emergency_action action2 Ensure cooling bath is at optimal temperature action1->action2 action3 Verify efficient stirring action2->action3 monitor Monitor temperature closely action3->monitor stable Temperature stabilizes monitor->stable continue_protocol Resume protocol with caution stable->continue_protocol

Caption: Decision-making workflow for addressing temperature increases during nitration.

Diagram 2: Workflow for Safe Quenching and Work-up

G start Nitration Reaction Complete prepare_quench Prepare large volume of crushed ice/water start->prepare_quench slow_addition Slowly pour reaction mixture onto ice with vigorous stirring prepare_quench->slow_addition neutralize Neutralize with a weak base (e.g., NaHCO₃) with cooling slow_addition->neutralize check_ph Check pH is neutral neutralize->check_ph extract Extract with a suitable organic solvent check_ph->extract pH is neutral wash Wash organic layer with water and brine extract->wash dry Dry organic layer over anhydrous Na₂SO₄ wash->dry evaporate Evaporate solvent to obtain crude product dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify

Caption: Step-by-step workflow for the safe quenching and work-up of a nitroimidazole synthesis reaction.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Nitric Acid. Retrieved from [Link]

  • University of Washington. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • CloudSDS. (n.d.). A Detail Guide on Sulfuric Acid Hazards and Safety. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592123A - Preparation method of 4-nitroimidazole.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on synthesis of nitroimidazoles energetic materials. Retrieved from [Link]

  • IChemE. (2014). Hazards of sulphuric acid. Loss Prevention Bulletin, 236.
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  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Sulfuric acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved from [Link]

  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • AGES. (2011). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS.
  • Nature. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]

  • Google Patents. (n.d.). US4209631A - Process for the safe nitration of 2-methylimidazole.
  • Saint Mary's University. (2011). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS.
  • Google Patents. (n.d.). DE2310414A1 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction.
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Validation & Comparative

A Researcher's Comparative Guide to Cytotoxicity Assays for Ethyl 4-nitro-1H-imidazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Cytotoxicity Profiling of Nitroimidazole Derivatives

Ethyl 4-nitro-1H-imidazole-5-carboxylate and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly as radiosensitizers in cancer therapy and as antimicrobial agents.[1][2][3][4] The core of their biological activity often lies in the bioreductive activation of the nitro group, a process that is significantly enhanced under hypoxic conditions prevalent in solid tumors and anaerobic microenvironments.[5][6][7] This selective activation can lead to the generation of reactive radical species that induce cellular damage, making these compounds highly valuable in targeted therapies.[2][8] However, this same mechanism necessitates a thorough and nuanced evaluation of their cytotoxic effects to ensure therapeutic efficacy while minimizing off-target toxicity.

This guide provides a comparative analysis of key cytotoxicity assays, offering researchers the rationale and experimental frameworks to select the most appropriate methods for evaluating Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives. We will delve into the mechanistic underpinnings of these compounds and align them with specific assay technologies that can elucidate not just if a compound is toxic, but how it induces cell death.

The Mechanistic Cornerstone: Bioreductive Activation and Oxidative Stress

The cytotoxicity of many nitroimidazole compounds is intrinsically linked to their metabolism. Under low-oxygen (hypoxic) conditions, intracellular reductases can reduce the nitro group of the imidazole ring.[6] This reduction process can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular dysfunction and death.[6][8]

Furthermore, the futile redox cycling of some nitroimidazoles under aerobic conditions can lead to the production of reactive oxygen species (ROS), such as superoxide anions, which induce oxidative stress and subsequent cellular damage.[9][10][11] This dual mechanism of action—hypoxia-selective activation and potential for aerobic oxidative stress—underscores the importance of selecting a battery of cytotoxicity assays that can probe these distinct pathways.

Comparative Analysis of Core Cytotoxicity Assays

The choice of a cytotoxicity assay should be driven by the specific questions being asked. Are you performing a high-throughput screen for initial lead compounds, or are you dissecting the precise mechanism of cell death induced by a promising candidate? Below, we compare several widely used assays, highlighting their principles, advantages, and limitations in the context of nitroimidazole derivative testing.

Metabolic Activity Assays (Tetrazolium Salt Reduction)

These assays are workhorses in initial cytotoxicity screening due to their simplicity and scalability. They measure the metabolic activity of a cell population, which is often correlated with cell viability.

Assay Principle Advantages Limitations
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13]Inexpensive, widely used and well-documented.Requires a solubilization step for the formazan crystals, which can introduce variability.[12] Can be influenced by compounds that affect cellular redox potential.
XTT, MTS, and WST-1 These second-generation tetrazolium salts are reduced to a water-soluble formazan, eliminating the need for a solubilization step.[12][13][14][15]Higher sensitivity and simpler workflow compared to MTT.[12][13]Can still be susceptible to interference from compounds that alter the cellular redox environment.[12]

Expert Insight: For high-throughput screening of a library of Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives, XTT or MTS assays are generally preferred over MTT due to their streamlined protocol. However, it is crucial to include controls to ensure the compounds themselves do not directly reduce the tetrazolium salts, which would lead to an overestimation of cell viability.

Cell Membrane Integrity Assays

These assays directly measure cytotoxicity by quantifying the leakage of intracellular components into the culture medium, a hallmark of necrotic or late apoptotic cell death.

Assay Principle Advantages Limitations
Lactate Dehydrogenase (LDH) Release Assay Measures the activity of the stable cytosolic enzyme LDH, which is released from cells with damaged plasma membranes.[16][17][18]A direct measure of cytotoxicity. Can be multiplexed with other assays.Can underestimate cell death in cases of growth inhibition without immediate cell lysis.[19] The half-life of LDH in the medium is approximately 9 hours.[16]

Expert Insight: The LDH assay is an excellent orthogonal method to validate hits from metabolic assays. If a compound shows low metabolic activity but also low LDH release, it may be cytostatic rather than cytotoxic. A modified LDH protocol can be used to distinguish between cell killing and growth inhibition.[19]

Apoptosis and Necrosis Assays

Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is critical for understanding the mechanism of action of a drug candidate.[20][21]

Assay Principle Advantages Limitations
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptosis. PI is a nuclear stain that only enters cells with compromised membranes (late apoptotic/necrotic).[22]Allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.Requires flow cytometry or fluorescence microscopy.
Caspase Activity Assays Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.[23] Caspase-3 and -7 are common executioner caspases.Highly specific for apoptosis. Homogeneous, "add-mix-measure" formats are available for high-throughput screening.[24][25]Does not detect caspase-independent cell death.
FLICA/7-AAD Staining Fluorescent Labeled Inhibitor of Caspases (FLICA) covalently binds to active caspases, labeling apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a vital dye that stains necrotic cells.[26][27]Simultaneously detects apoptosis and necrosis.[26][27]Requires fluorescence microscopy or flow cytometry.

Expert Insight: Given that nitroimidazole derivatives can induce both apoptosis and necrosis, a combination assay like Annexin V/PI or FLICA/7-AAD is highly recommended for mechanistic studies. Caspase activity assays are valuable for confirming the involvement of the apoptotic pathway.

Reactive Oxygen Species (ROS) Detection Assays

Since the mechanism of action of some nitroimidazoles involves the generation of ROS, directly measuring these species can provide crucial mechanistic insights.[9][10]

Assay Principle Advantages Limitations
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) A cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF.[28]Widely used and commercially available.Can be prone to auto-oxidation and may not be specific for a particular ROS.
Dihydroethidium (DHE) A fluorescent probe used to detect superoxide.More specific for superoxide than DCFH-DA. Can be used in high-throughput screening.[29]Can be oxidized by other reactive species.

Expert Insight: When evaluating Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives, particularly under aerobic conditions, a ROS detection assay is a valuable tool.[9] It is advisable to use multiple probes and appropriate positive and negative controls to ensure the specificity of the results.

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Screening using MTS Assay

This protocol is designed for the initial screening of a library of Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives to identify lead compounds.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Mechanistic Investigation using Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is designed to differentiate between apoptotic and necrotic cell death induced by a lead compound.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Lead Ethyl 4-nitro-1H-imidazole-5-carboxylate derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizing Experimental Workflows and Cellular Pathways

Cytotoxicity_Assay_Workflow F F G G F->G Lead Compound

Nitroimidazole_MoA

Conclusion

The evaluation of cytotoxicity for Ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives requires a multi-faceted approach that goes beyond simple viability assays. By understanding the underlying mechanisms of bioreductive activation and potential for oxidative stress, researchers can select a suite of assays that provide a comprehensive picture of a compound's biological activity. This guide serves as a starting point for designing robust experimental strategies to identify and characterize novel therapeutic agents from this promising class of compounds.

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A Researcher's Guide to Antimicrobial Activity Testing of Synthesized Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Nitroimidazole compounds, a class of synthetic antibiotics, have long been a cornerstone in treating anaerobic bacterial and protozoal infections.[][2] Their unique mechanism of action, which involves reductive activation within microbial cells to produce DNA-damaging reactive intermediates, makes them a compelling scaffold for the development of new derivatives with enhanced efficacy and broader spectrums of activity.[][2][3]

This guide provides an in-depth comparison of methodologies for testing the antimicrobial activity of newly synthesized nitroimidazole compounds. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and the rationale behind experimental choices, ensuring a robust and reproducible evaluation of your novel chemical entities.

The Foundational Principle: Gauging Microbial Inhibition and Death

The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that can kill a significant portion of the microbial population (Minimum Bactericidal Concentration or MBC).[4][5][6] These two parameters provide a fundamental understanding of a compound's potency and its bacteriostatic versus bactericidal nature. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[4][5]

Mechanism of Action of Nitroimidazoles

Understanding the mechanism of action is crucial for interpreting antimicrobial activity data. Nitroimidazole antibiotics are prodrugs that require anaerobic conditions for activation.[] Within an anaerobic microorganism, the nitro group of the imidazole ring is reduced by enzymes like nitroreductases.[] This reduction process generates highly reactive nitroso radicals and other intermediates that are cytotoxic.[2][3] These reactive species interact with and disrupt the helical structure of microbial DNA, leading to strand breakage and ultimately cell death.[][2]

cluster_cell Anaerobic Microbial Cell Nitroimidazole Nitroimidazole (Prodrug) Activation Reductive Activation (Nitroreductases) Nitroimidazole->Activation Enters Cell Intermediates Reactive Nitroso Intermediates Activation->Intermediates DNA Microbial DNA Intermediates->DNA Interacts with Damage DNA Strand Breakage & Disruption DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of nitroimidazole antibiotics.

Comparative Methodologies for Antimicrobial Activity Testing

Several standardized methods are available for in vitro evaluation of antimicrobial activity, each with its own advantages and limitations.[7] The choice of method often depends on the specific research question, the properties of the synthesized compounds, and the available resources. The most widely used methods are broth microdilution and agar well diffusion.[7][8]

Experimental Workflow Overview

The general workflow for testing synthesized nitroimidazole compounds involves preparing the compounds, culturing the test microorganisms, performing the antimicrobial susceptibility tests, and analyzing the results.

cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound Synthesized Nitroimidazole Compound Preparation (Stock Solutions) MIC MIC Determination (e.g., Broth Microdilution) Compound->MIC Agar_Well Agar Well Diffusion (Zone of Inhibition) Compound->Agar_Well Microorganism Microorganism Culture (Standardized Inoculum) Microorganism->MIC Microorganism->Agar_Well MBC MBC Determination (Subculturing from MIC) MIC->MBC Data_Analysis Data Collection (MIC values, Zone Diameters) MIC->Data_Analysis Agar_Well->Data_Analysis MBC->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison Conclusion Conclusion on Antimicrobial Activity Comparison->Conclusion

Caption: General experimental workflow for antimicrobial activity testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[9] It involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[9][10] This method is considered a gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: Allows for the simultaneous testing of multiple compounds and concentrations, increasing throughput and reproducibility.[10]

  • Serial Dilutions: Creates a concentration gradient to pinpoint the lowest concentration that inhibits growth.[9]

  • Standardized Inoculum: Ensures that the number of bacterial cells is consistent across all wells, which is critical for accurate and comparable MIC values.[10]

  • Growth and Sterility Controls: These are essential for validating the experiment. The growth control confirms that the bacteria can grow in the medium without the compound, while the sterility control ensures the medium is not contaminated.[9]

Detailed Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the synthesized nitroimidazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to create a working stock solution.[10][12]

  • Preparation of Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[12]

  • Serial Dilutions: Add 100 µL of the working stock solution to the first column of wells. Mix well and transfer 100 µL from the first column to the second, continuing this two-fold serial dilution across the plate to the tenth column. Discard 100 µL from the tenth column.[12] The eleventh column will serve as the growth control (no compound), and the twelfth as the sterility control (no bacteria).[12]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[4]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.[12]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[4]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9]

Protocol 2: Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.[13] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum.[7] The presence of a zone of inhibition around the well indicates antimicrobial activity.[14]

Causality Behind Experimental Choices:

  • Agar Medium: Provides a solid support for microbial growth and allows for the diffusion of the antimicrobial agent. Mueller-Hinton agar is commonly used due to its reproducibility.[13]

  • Standardized Inoculum Lawn: Ensures a uniform distribution of bacteria, leading to consistent and measurable zones of inhibition.[7]

  • Wells in Agar: Create reservoirs for the test compounds, allowing them to diffuse into the surrounding agar.[14]

  • Zone of Inhibition: The diameter of the clear zone where bacterial growth is inhibited is proportional to the susceptibility of the microorganism to the compound and its diffusion characteristics.[7]

Detailed Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).[13]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.[7]

  • Creating Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[14]

  • Adding Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of the synthesized nitroimidazole compound solution (at a known concentration) into each well.[14] A negative control (solvent) and a positive control (a standard antibiotic) should also be included.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.[14]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after the MIC has been determined to ascertain whether a compound is bactericidal or bacteriostatic.[16] It determines the lowest concentration of the antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17]

Causality Behind Experimental Choices:

  • Subculturing from MIC Wells: This step transfers bacteria from the clear wells of the MIC plate to a fresh, antibiotic-free agar medium to see if they are still viable.[5]

  • 99.9% Kill Criterion: This is the standard definition for bactericidal activity, providing a stringent measure of a compound's killing ability.[17]

Detailed Step-by-Step Methodology:

  • Following MIC Determination: After reading the MIC results, select the wells showing no visible growth (the MIC well and the more concentrated wells).[4]

  • Subculturing: Using a sterile loop or pipette, take a small aliquot (e.g., 10 µL) from each of these clear wells and streak it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton agar).[17]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% reduction in CFU/mL).[5]

Comparative Performance of Synthesized Nitroimidazole Derivatives

The following tables summarize the in vitro antimicrobial activity (MIC) of various synthesized nitroimidazole derivatives against selected bacterial strains, as reported in the literature. These tables serve as a reference for comparing the potency of different structural modifications.

Table 1: Antimicrobial Activity of Secnidazole Analogs Containing an Oxadiazole Scaffold [18]

CompoundE. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)B. subtilis (MIC, µg/mL)S. aureus (MIC, µg/mL)
11 1.563.131.563.13
12 3.136.251.563.13
Metronidazole >100>10012.525

Compound 11: 2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole Compound 12: 2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole

Table 2: Comparative Activity of 2-Methyl-5-Nitroimidazole Compounds against Bacteroides fragilis [19][20]

CompoundGeometric Mean MIC (µM)
Tinidazole 0.5
Panidazole >0.5
Ornidazole >0.5
Metronidazole >0.5
Secnidazole >0.5
Carnidazole >0.5
Dimetridazole 6.6

Table 3: Antimicrobial Activity of Novel Metronidazole-Based Derivatives Against Metronidazole-Resistant H. pylori [21]

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Derivative 1 816
Derivative 2 816
Derivative 3 816
Metronidazole >8 (Resistant strains)>8 (Resistant strains)

Conclusion

The systematic evaluation of synthesized nitroimidazole compounds requires a robust and well-controlled experimental approach. The broth microdilution method for MIC determination, supplemented by the agar well diffusion assay for initial screening and MBC determination for assessing bactericidal activity, provides a comprehensive framework for characterizing the antimicrobial potential of novel derivatives. By adhering to standardized protocols, such as those provided by CLSI and EUCAST[22][23][24][25][26], and carefully considering the scientific principles behind each step, researchers can generate reliable and comparable data. The comparative data presented herein demonstrates that structural modifications to the nitroimidazole scaffold can lead to significant improvements in antimicrobial potency and spectrum, offering promising avenues for the development of new drugs to combat infectious diseases.

References

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A Senior Application Scientist's Guide to Heterocyclic Building Blocks: A Comparative Analysis of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Heterocycles in Modern Drug Discovery

Heterocyclic scaffolds are fundamental to the design of a vast majority of modern pharmaceuticals, lending unique three-dimensional structures and physicochemical properties that govern biological activity and pharmacokinetic profiles.[1] Among these, nitrogen-containing heterocycles are particularly prominent. This guide provides an in-depth comparison of Ethyl 4-nitro-1H-imidazole-5-carboxylate, a functionalized nitroimidazole, with other key heterocyclic building blocks used in medicinal chemistry. Our objective is to furnish researchers with the necessary data and insights to make informed decisions in the selection of scaffolds for their drug discovery programs. We will delve into the synthesis, reactivity, stability, and functional attributes of this building block and its alternatives, supported by experimental data and established protocols.

Ethyl 4-nitro-1H-imidazole-5-carboxylate: A Profile

Ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS No. 74478-95-8) is a member of the 4-nitroimidazole class of compounds.[2] The imidazole core, substituted with a powerful electron-withdrawing nitro group and an ethyl carboxylate moiety, presents a unique combination of reactivity and functionality. The nitroimidazole scaffold itself has a storied history in medicine, with prominent examples like metronidazole (a 5-nitroimidazole) being a frontline treatment for anaerobic bacterial and protozoal infections. The position of the nitro group (at C4 versus C5) significantly influences the molecule's electronic properties and, consequently, its biological activity and reactivity.

PropertyValueSource
CAS Number 74478-95-8[2]
Molecular Formula C6H7N3O4[2]
Molecular Weight 185.1375 g/mol [2]
IUPAC Name Ethyl 4-nitro-1H-imidazole-5-carboxylate[2]

Comparative Analysis with Alternative Heterocyclic Building Blocks

The selection of a core scaffold is a critical decision in drug design. Here, we compare Ethyl 4-nitro-1H-imidazole-5-carboxylate with other prominent building blocks, focusing on key performance metrics relevant to medicinal chemistry.

Isomeric Comparison: 4-Nitro vs. 5-Nitroimidazoles

The seemingly subtle shift of the nitro group from the 4- to the 5-position on the imidazole ring has profound consequences for the molecule's properties.

Feature4-Nitroimidazoles5-NitroimidazolesRationale & Implications
Electronic Profile The nitro group at C4 exerts a strong electron-withdrawing effect, influencing the acidity of the N1-H and the reactivity of the entire ring system.The electron-withdrawing effect of the nitro group at C5 is also significant, though the precise electronic distribution and dipole moment differ from the 4-nitro isomer.These electronic differences can impact receptor binding affinity and metabolic stability.
Reactivity The C5 position is activated towards nucleophilic attack. The N1-H is acidic and readily undergoes alkylation.[3]The C4 position is activated. N-alkylation is also a common reaction.The choice of isomer can dictate the strategy for further functionalization.
Biological Activity Some 4-nitroimidazoles have shown promise as immunosuppressants (e.g., azathioprine contains a 4-nitroimidazole moiety).5-Nitroimidazoles are well-established as antibacterial and antiprotozoal agents (e.g., metronidazole, tinidazole).The regiochemistry of the nitro group is a key determinant of the therapeutic application.
Bioisosteric Replacements: Triazoles and Oxadiazoles

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to enhance potency, improve pharmacokinetic profiles, or reduce toxicity.[4][5] Triazoles and oxadiazoles are often considered as bioisosteres for the imidazole core.

Building BlockKey Features & AdvantagesDisadvantages & Challenges
1,2,3-Triazoles & 1,2,4-Triazoles Highly stable aromatic systems, difficult to oxidize or reduce.[6] They possess both hydrogen bond donor and acceptor capabilities and are often associated with improved metabolic stability and solubility.[6]May have different electronic and steric profiles compared to imidazoles, which could negatively impact target binding.
1,2,4-Oxadiazoles & 1,3,4-Oxadiazoles Considered effective bioisosteres for amide and ester groups, offering resistance to hydrolysis by esterases and proteases.[7] They can improve metabolic stability and oral bioavailability.[8]The synthesis can sometimes be challenging, and the stability of the oxadiazole ring can be lower than that of a triazole or imidazole under certain conditions.
Saturated Heterocycles: The Case for Azetidines

While aromatic heterocycles are prevalent, saturated systems like azetidines offer distinct advantages.

Building BlockKey Features & AdvantagesDisadvantages & Challenges
Azetidines Three-dimensional structure, which can provide better target engagement. They are metabolically robust and do not typically undergo oxidation under physiological conditions.The synthesis of functionalized azetidines can be challenging.

Experimental Protocols and Workflows

Workflow for the Synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate

G cluster_0 Synthesis Pathway start Starting Materials: Ethyl Glyoxalate & Ammonia step1 Imidazole Ring Formation (e.g., Radziszewski Synthesis) start->step1 intermediate Ethyl 1H-imidazole-5-carboxylate step1->intermediate step2 Nitration (e.g., HNO3/H2SO4) intermediate->step2 product Ethyl 4-nitro-1H-imidazole-5-carboxylate step2->product

Caption: Proposed synthetic workflow for Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Representative Protocol: N-Alkylation of a Nitroimidazole

This protocol is adapted from a general procedure for the N-alkylation of 4-nitroimidazoles and serves as a guide for the derivatization of Ethyl 4-nitro-1H-imidazole-5-carboxylate.[3]

Objective: To introduce an alkyl substituent at the N1 position of the imidazole ring.

Materials:

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate (1 equivalent)

  • Alkyl halide (e.g., ethyl bromoacetate, 1.1 equivalents)

  • Potassium carbonate (K2CO3, 1.5 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Ethyl 4-nitro-1H-imidazole-5-carboxylate in anhydrous acetonitrile, add potassium carbonate.

  • Add the alkyl halide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Representative Protocol: Reduction of the Nitro Group

The nitro group of nitroimidazoles can be selectively reduced to an amine, which is a versatile handle for further functionalization. This protocol is based on general methods for nitro group reduction.[9]

Objective: To reduce the nitro group of Ethyl 4-nitro-1H-imidazole-5-carboxylate to an amino group.

Materials:

  • Ethyl 4-nitro-1H-imidazole-5-carboxylate (1 equivalent)

  • Zinc powder (5 equivalents)

  • Ammonium chloride (10 equivalents)

  • Methanol

  • Water

Procedure:

  • Suspend Ethyl 4-nitro-1H-imidazole-5-carboxylate in a mixture of methanol and water.

  • Add ammonium chloride to the suspension and stir until dissolved.

  • Add zinc powder portion-wise to the reaction mixture at room temperature. The reaction is exothermic.

  • Stir the reaction mixture vigorously for 2-3 hours at room temperature, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 4-amino-1H-imidazole-5-carboxylate.

  • Purify the product by column chromatography or recrystallization if necessary.

Spectroscopic Data of a Representative Nitroimidazole

While specific spectra for Ethyl 4-nitro-1H-imidazole-5-carboxylate were not found in the searched literature, the following data for a related compound, Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, can provide some insight into the expected spectral features.[10]

  • ¹H NMR (DMSO-d6, 400 MHz) δ: 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H).[10]

  • ¹³C NMR (100MHz, DMSO-d6) δ: 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4.[10]

  • FT-IR (KBr) Vmax cm⁻¹: 3435, 2986, 1746, 1635.[10]

Conclusion and Future Outlook

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a versatile building block with significant potential in medicinal chemistry. Its unique electronic and functional group arrangement offers multiple avenues for derivatization. When compared to its 5-nitro isomer, it presents a different set of reactivity and biological activity profiles, highlighting the importance of nitro group regiochemistry. Furthermore, when evaluated against other heterocyclic systems such as triazoles, oxadiazoles, and azetidines, it becomes clear that each class of building block offers a distinct set of advantages and disadvantages in terms of stability, reactivity, and three-dimensional shape.

The choice of a heterocyclic building block is a nuanced decision that must be guided by the specific goals of the drug discovery program, including the desired biological target, the intended therapeutic area, and the required pharmacokinetic properties. This guide has provided a comparative framework and foundational experimental protocols to aid researchers in navigating these choices. The continued exploration of diverse heterocyclic scaffolds will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

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A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-nitro-1H-imidazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 4-nitro-1H-imidazole-5-carboxylate. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in the antimicrobial and oncology fields. We will dissect the core scaffold, explore key structural modifications, and present comparative biological data to elucidate the impact of chemical changes on efficacy.

Introduction: The Nitroimidazole Scaffold

Nitroimidazole compounds are a critical class of synthetic antimicrobials and hypoxia-activated prodrugs.[1] Their journey began with the discovery of azomycin, a 2-nitroimidazole natural product, in the 1950s.[2] This led to the development of 5-nitroimidazole drugs like metronidazole, which have become indispensable for treating anaerobic bacterial and protozoal infections.[2][3] The core mechanism hinges on bioreductive activation: the nitro group (-NO₂) is reduced under low-oxygen conditions by nitroreductase enzymes, generating reactive radical species that induce cellular damage, often through DNA strand breakage.[1][4] This selective activation in anaerobic or hypoxic environments, such as those found in certain bacterial infections or solid tumors, is the cornerstone of their therapeutic utility and provides a compelling rationale for their continued development.[1]

Ethyl 4-nitro-1H-imidazole-5-carboxylate serves as a foundational scaffold for exploring novel therapeutic agents. Its structure presents multiple points for chemical modification, allowing for the systematic tuning of physicochemical properties and biological activity. This guide will compare analogs based on modifications at the N-1 and C-5 positions of the imidazole ring to derive key SAR insights.

The Core Mechanism: Bioreductive Activation

The efficacy of nitroimidazoles is not inherent to the parent molecule but is unlocked through a process of metabolic activation. This makes them prodrugs, remaining relatively inert until they enter a suitable low-oxygen environment.

G Prodrug Nitroimidazole Prodrug (R-NO₂) Cell Target Cell (Anaerobic Bacterium or Hypoxic Cancer Cell) Prodrug->Cell Passive Diffusion Enzyme Nitroreductase (e.g., PFOR) Cell->Enzyme Provides reducing equivalents (e.g., Ferredoxin) Intermediate Reactive Nitroso Radical (R-NO₂⁻˙) Enzyme->Intermediate One-electron reduction Damage Cellular Damage (DNA strand breaks, protein dysfunction) Intermediate->Damage Covalent adduct formation

Caption: Mechanism of bioreductive activation of nitroimidazole prodrugs.

The process begins with the diffusion of the nitroimidazole into the target cell. Inside, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer an electron to the nitro group. This creates a highly reactive nitroso radical anion.[1] This radical can then covalently bind to and damage critical macromolecules like DNA, leading to cell death.[4] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound, a futile cycle that prevents the accumulation of toxic intermediates and explains the selective toxicity of these drugs in hypoxic environments.

Structure-Activity Relationship (SAR) Analysis

The potency and spectrum of activity of nitroimidazole analogs can be dramatically altered by modifying the core structure of Ethyl 4-nitro-1H-imidazole-5-carboxylate. We will examine two primary points of modification: the N-1 position of the imidazole ring and the C-5 carboxylate group.

Modifications at the N-1 Position

The N-1 position of the imidazole ring is a common site for substitution to modulate the compound's lipophilicity, solubility, and potential for additional binding interactions. Introducing different side chains can significantly impact cell wall penetration and overall bioavailability.

Compound IDN-1 SubstituentRationale for ModificationBiological Activity (MIC, µg/mL)Reference
Parent -HBaseline scaffold>1024 (Aerobic Bacteria)[5]
Metronidazole -CH₂CH₂OHIncrease hydrophilicity, reduce toxicityInactive (Aerobic), Active (Anaerobic)[5]
Analog A -CH₂CH₂-SO₂-PhIntroduce aryl sulfone for potential enzyme interactions250 (S. aureus)[5]
Analog B -CH₂-PhIncrease lipophilicity for enhanced membrane permeationVaries based on cancer cell line[6]
Analog C -CH₂CH₂-NH-CO-CH₂-PhIntroduce amide linkage and phenyl group187.5 (Streptococcus B)[5]

Analysis of N-1 Substitutions:

  • Baseline Activity: The parent scaffold, like metronidazole, shows minimal to no activity against aerobic bacteria because the high oxygen tension prevents the necessary bioreductive activation.[5]

  • Introduction of Bioactive Moieties: Attaching moieties known for their own biological activities, such as sulfonamides (Analog A) or phenylacetamides (Analog C), can confer activity even against aerobic bacteria.[5] This suggests a potential shift or addition to the mechanism of action, where the N-1 substituent engages with different cellular targets. The benzene sulfonated derivative (Analog A) showed notable inhibition of Staphylococcus aureus, while the phenylacetamide derivative (Analog C) was effective against Streptococcus B.[5]

  • Lipophilicity and Anticancer Activity: In the context of anticancer agents, increasing lipophilicity with groups like a benzyl substituent (Analog B) is a common strategy to improve passage through cellular membranes to reach the hypoxic tumor core. A recent study synthesized a series of N-1 benzyl-substituted 4-nitroimidazoles and found that their cytotoxicity against various human cancer cell lines was significant, with IC50 values in the micromolar range.[6]

Modifications at the C-5 Carboxylate Group

The ethyl carboxylate group at the C-5 position is a key site for derivatization. It can be hydrolyzed to a carboxylic acid, converted to amides, or transformed into other functional groups, profoundly affecting the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Compound IDC-5 SubstituentRationale for ModificationBiological ActivityReference
Parent -COOEtEster starting materialVaries[7]
Analog D -COOHIncrease polarity, potential for salt formationKey intermediate for further synthesis[2][8]
Analog E -CONHNH₂ (Carbohydrazide)Introduce H-bond donors/acceptors for target bindingPotential HIV-1 Integrase Inhibition[8]
Analog F -CONH-(aryl)Create amide library for SAR explorationVaries based on aryl substitution[9]

Analysis of C-5 Substitutions:

  • Ester to Carboxylic Acid: The hydrolysis of the ethyl ester to the corresponding carboxylic acid (Analog D) is a common primary step in creating analog libraries.[2][8] While this increases polarity, which can sometimes hinder cell penetration, it provides a reactive handle for creating a diverse range of amides.

  • Amide and Hydrazide Derivatives: Converting the carboxylic acid to amides (Analog F) or carbohydrazides (Analog E) introduces hydrogen bond donor and acceptor sites. This is a critical strategy for improving interactions with biological targets, such as enzyme active sites. A study focused on creating 1,5-diaryl-1H-imidazole-4-carbohydrazides as potential inhibitors of the LEDGF/p75 and HIV-1 integrase interaction, demonstrating the utility of this functional group in drug design.[8] Similarly, various amide derivatives of nitroimidazole have been synthesized by condensing the carboxylic acid with sulfonamides and other amines to explore new antimicrobial agents.[9]

Experimental Methodologies

To ensure the reproducibility and validity of SAR studies, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of nitroimidazole analogs.

General Workflow for Analog Evaluation

The process of evaluating new analogs follows a logical progression from chemical synthesis to biological testing.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Chemical Synthesis of Analogs Purify Purification (e.g., Column Chromatography) Synthesis->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize MIC Antimicrobial Assay (MIC Determination) Characterize->MIC MTT Cytotoxicity Assay (IC50 Determination) Characterize->MTT SAR SAR Analysis MIC->SAR MTT->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the synthesis and evaluation of new analogs.

Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[10][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[12]

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From an overnight culture plate, suspend isolated colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. In the first column, add 100 µL of the stock solution of the test compound (at 2x the highest desired concentration).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard 100 µL from the last column.

  • Controls:

    • Negative Control (Sterility): One well containing 200 µL of MHB only.

    • Positive Control (Growth): One well containing 100 µL of MHB and 100 µL of the bacterial inoculum.[13]

    • Vehicle Control: A serial dilution of the solvent (e.g., DMSO) to ensure it has no antibacterial effect at the concentrations used.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells except the negative control. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 1 °C for 16-20 hours under appropriate atmospheric conditions.[10][12]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[14][15]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[16]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (DMSO) used for the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Perspectives

The structure-activity relationship of Ethyl 4-nitro-1H-imidazole-5-carboxylate analogs is a rich field for the discovery of new therapeutic agents. The evidence clearly indicates that strategic modifications at the N-1 and C-5 positions can transform the parent scaffold into potent antimicrobial or anticancer compounds.

  • Key SAR Findings:

    • N-1 substitutions are crucial for modulating lipophilicity and can be used to introduce additional pharmacophores, expanding the activity spectrum to include aerobic bacteria.

    • C-5 carboxylate modifications, particularly conversion to amides and hydrazides, are effective for enhancing interactions with specific biological targets through improved hydrogen bonding.

  • Future Directions:

    • Dual-Action Agents: Future work could focus on designing hybrid molecules that combine the bioreductive core with other known pharmacophores to create dual-action agents with novel mechanisms.

    • Targeted Delivery: The development of N-1 substituents that target specific cell types (e.g., cancer cells overexpressing certain receptors) could improve efficacy and reduce off-target toxicity.

    • Exploring Other Isomers: While 4- and 5-nitroimidazoles are well-studied, exploring the SAR of 2-nitroimidazole analogs based on this scaffold could yield compounds with different activation potentials and target specificities.

By continuing to apply the principles of medicinal chemistry and leveraging the detailed experimental protocols outlined in this guide, researchers can further unlock the therapeutic potential of the versatile nitroimidazole scaffold.

References

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A Comparative Guide to the Synthetic Validation of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and validation of the synthetic routes for Ethyl 4-nitro-1H-imidazole-5-carboxylate, a key building block in medicinal chemistry. We will objectively compare the performance of different synthetic strategies, offering experimental insights and data to inform your selection of the most suitable method for your research and development needs.

Introduction: The Significance of Ethyl 4-nitro-1H-imidazole-5-carboxylate

Ethyl 4-nitro-1H-imidazole-5-carboxylate is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the nitro group and the carboxylate functionality on the imidazole scaffold makes it a versatile precursor for further chemical modifications, enabling the exploration of new chemical space in drug discovery. The validation of its synthetic route is paramount to ensure reproducibility, scalability, and purity of the final compounds.

Route 1: The Two-Step Synthesis via Nitration of Ethyl 1H-imidazole-5-carboxylate

A common and logical approach to the synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate involves a two-step process: the synthesis of the precursor, Ethyl 1H-imidazole-5-carboxylate, followed by its nitration.

Step 1: Synthesis of Ethyl 1H-imidazole-5-carboxylate

The synthesis of the precursor ester is a critical first step. While various methods for the synthesis of imidazole carboxylates exist, a reliable route starts from commercially available starting materials. One such method involves the reaction of ethyl isocyanoacetate with an appropriate imidoyl chloride, which can be formed in situ from the corresponding amide.

Step 2: Nitration of Ethyl 1H-imidazole-5-carboxylate

The introduction of the nitro group at the 4-position of the imidazole ring is typically achieved through electrophilic nitration. A common nitrating agent is a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are crucial for achieving good yields and regioselectivity.

A related nitration of a similar substrate, ethyl 1-methyl-1H-imidazole-2-carboxylate, has been reported to proceed with a mixture of concentrated sulfuric acid and concentrated nitric acid at elevated temperatures. This suggests that similar conditions could be applicable for the nitration of Ethyl 1H-imidazole-5-carboxylate.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

  • Nitric Acid: The source of the nitro group.

  • Temperature Control: Nitration reactions are often exothermic. Careful temperature control is necessary to prevent side reactions and ensure the desired regioselectivity.

Alternative Route: Synthesis from 4-Nitro-1H-imidazole-5-carboxylic Acid

An alternative strategy involves the synthesis of the corresponding carboxylic acid, 4-nitro-1H-imidazole-5-carboxylic acid, followed by esterification.

Step 1: Synthesis of 4-Nitro-1H-imidazole-5-carboxylic Acid

The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid has been reported starting from 1-methyl-1H-imidazole-5-carboxamide. This is achieved through nitration using sulfuric acid and sodium nitrite[1]. A similar approach could be adapted for the non-methylated analogue.

Step 2: Esterification

The final step is the esterification of the carboxylic acid to the desired ethyl ester. This can be achieved using standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid) or by converting the carboxylic acid to an acyl chloride followed by reaction with ethanol.

Performance Comparison

To provide a clear comparison, the following table summarizes the key performance indicators for the two proposed synthetic routes. Please note that the data for the direct synthesis of the target molecule is inferred from related procedures and may require optimization.

ParameterRoute 1: Two-Step (Precursor Synthesis + Nitration)Route 2: Two-Step (Carboxylic Acid Synthesis + Esterification)
Starting Materials Ethyl isocyanoacetate, other precursorsImidazole-5-carboxamide or related starting material
Key Reactions Imidazole synthesis, NitrationNitration, Esterification
Reported Yields Variable (dependent on precursor synthesis)Potentially high for the nitration step (up to 90% for a related compound[1])
Scalability Potentially scalable, but may require optimization of the imidazole synthesis step.Generally scalable, with well-established procedures for nitration and esterification.
Purification Chromatography may be required for both steps.Crystallization may be sufficient for the carboxylic acid intermediate.
Safety Considerations Use of highly corrosive and oxidizing acids (H₂SO₄, HNO₃). Nitration can be highly exothermic.Use of highly corrosive and oxidizing acids.

Experimental Protocols

Route 1: Illustrative Protocol for Nitration of Ethyl 1H-imidazole-5-carboxylate (Adapted from a similar procedure)
  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Addition of Substrate: Dissolve Ethyl 1H-imidazole-5-carboxylate in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

  • Nitration Reaction: Slowly add the substrate solution to the pre-cooled nitrating mixture with vigorous stirring. The temperature should be carefully monitored and maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Esterification of Nitro-acid A1 Ethyl 1H-imidazole-5-carboxylate B1 Nitration (H₂SO₄, HNO₃) A1->B1 C1 Ethyl 4-nitro-1H-imidazole-5-carboxylate B1->C1 A2 4-Nitro-1H-imidazole-5-carboxylic Acid B2 Esterification (EtOH, H⁺) A2->B2 C2 Ethyl 4-nitro-1H-imidazole-5-carboxylate B2->C2

Caption: Comparative workflows for the synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate.

Decision-Making Flowchart for Route Selection

Caption: A flowchart to guide the selection of the optimal synthetic route.

Conclusion and Future Outlook

The synthesis of Ethyl 4-nitro-1H-imidazole-5-carboxylate can be approached through two primary two-step routes. The choice between direct nitration of the precursor ester and the synthesis via the corresponding carboxylic acid will depend on the availability of starting materials, scalability requirements, and the desired purity profile.

Further research should focus on optimizing the reaction conditions for the direct nitration of Ethyl 1H-imidazole-5-carboxylate to improve yields and minimize the formation of byproducts. Additionally, the development of a one-pot synthesis would be a significant advancement, offering a more streamlined and cost-effective approach. The experimental validation and detailed characterization of each step in these synthetic pathways will be crucial for their reliable application in drug discovery and development.

References

Sources

A Comparative Analysis of 4-Nitro vs. 5-Nitroimidazole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial and anticancer drug development, nitroimidazole derivatives have long been a cornerstone. Their broad spectrum of activity against anaerobic bacteria and protozoa has cemented their clinical importance. However, the seemingly subtle difference in the position of the nitro group—at the 4- or 5-position of the imidazole ring—profoundly influences their biological activity, efficacy, and toxicity. This guide provides a comparative analysis of 4-nitro and 5-nitroimidazole derivatives, offering experimental insights to inform future drug discovery and development efforts.

The Critical Role of the Nitro Group Position

The biological activity of nitroimidazoles is contingent upon the reduction of the nitro group within the target organism. This process, occurring under the low redox potential conditions characteristic of anaerobic environments, generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals like the nitro anion radical. These reactive species are responsible for the drug's therapeutic effect, primarily through the induction of DNA damage and the inhibition of essential metabolic pathways.

The position of the nitro group significantly impacts the ease of this reduction. 5-Nitroimidazoles, such as the widely used metronidazole, possess a higher redox potential compared to their 4-nitro counterparts. This inherent electrochemical property means that 5-nitroimidazoles are more readily reduced, leading to a more rapid onset of cytotoxic effects in target organisms.

cluster_drug_activation Nitroimidazole Activation Pathway 5-Nitroimidazole 5-Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion 5-Nitroimidazole->Nitro_Radical_Anion Higher Redox Potential (More Readily Reduced) 4-Nitroimidazole 4-Nitroimidazole 4-Nitroimidazole->Nitro_Radical_Anion Lower Redox Potential (Less Readily Reduced) Electron_Source Electron Source (e.g., Ferredoxin) Electron_Source->5-Nitroimidazole Electron_Source->4-Nitroimidazole Cytotoxic_Intermediates Cytotoxic Intermediates (Nitroso, Hydroxylamine) Nitro_Radical_Anion->Cytotoxic_Intermediates DNA_Damage DNA Damage & Cell Death Cytotoxic_Intermediates->DNA_Damage

Caption: Activation pathway of nitroimidazoles.

Comparative Biological Activity: A Data-Driven Overview

The differential biological activities of 4- and 5-nitroimidazole derivatives have been extensively documented. Below is a summary of their comparative performance against various pathogens and cancer cell lines, based on reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Compound Class Target Organism/Cell Line Biological Activity (MIC/IC50) Key Observations Reference
5-Nitroimidazoles Trichomonas vaginalisTypically < 1 µg/mLHigh potency against various strains.
4-Nitroimidazoles Trichomonas vaginalisGenerally > 1 µg/mLLower potency compared to 5-nitro isomers.
5-Nitroimidazoles Giardia lambliaHighly activeStandard of care for giardiasis.
4-Nitroimidazoles Giardia lambliaLess activeNot typically used clinically for this indication.
5-Nitroimidazoles Hypoxic Cancer CellsPotent radiosensitizersEnhance radiation-induced DNA damage.
4-Nitroimidazoles Hypoxic Cancer CellsLess potent radiosensitizersLower efficacy in sensitizing tumor cells to radiation.

Experimental Protocols for Comparative Assessment

To rigorously evaluate the differential activity of 4- and 5-nitroimidazole derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative study.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is fundamental for determining the Minimum Inhibitory Concentration (MIC) of the compounds against anaerobic bacteria and protozoa.

Workflow:

cluster_mic_workflow MIC Determination Workflow Serial_Dilution Prepare Serial Dilutions of Test Compounds Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate under Anaerobic Conditions Inoculation->Incubation MIC_Reading Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the 4- and 5-nitroimidazole derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Bacteroides fragilis or Trichomonas vaginalis) according to CLSI or equivalent guidelines.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate anaerobic conditions and for a sufficient duration to allow for growth in the control wells.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the compounds on cancer cell lines, particularly under hypoxic conditions.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or HT-29) into a 96-well plate and allow them to adhere overnight.

  • Hypoxic Conditions (Optional): For evaluating radiosensitizing effects, incubate the cells in a hypoxic chamber (e.g., 1% O2) for a defined period before and during drug treatment.

  • Compound Treatment: Treat the cells with serial dilutions of the 4- and 5-nitroimidazole derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights and Future Directions

The higher efficacy of 5-nitroimidazoles is not without its drawbacks. The same ease of reduction that confers potent antimicrobial and radiosensitizing properties also contributes to a higher incidence of side effects, including nausea, peripheral neuropathy, and a disulfiram-like reaction with alcohol. Furthermore, concerns regarding the mutagenic potential of 5-nitroimidazoles, arising from their ability to interact with DNA, have been a long-standing issue.

In contrast, 4-nitroimidazole derivatives, while generally less potent, often exhibit a more favorable safety profile. This has spurred research into developing novel 4-nitroimidazole-based compounds with improved efficacy. Strategies have included the incorporation of various substituents on the imidazole ring to modulate the compound's electronic properties and enhance its biological activity.

The choice between pursuing 4- or 5-nitroimidazole derivatives in a drug discovery program is therefore a matter of balancing efficacy and toxicity. For indications requiring high potency and where the duration of treatment is short, 5-nitroimidazoles may remain the preferred choice. However, for chronic conditions or for the development of drugs with an improved safety profile, 4-nitroimidazoles represent a promising avenue for further investigation.

Conclusion

The position of the nitro group on the imidazole ring is a critical determinant of biological activity. While 5-nitroimidazoles have historically dominated the clinical landscape due to their high potency, the more favorable safety profile of 4-nitroimidazoles warrants their continued exploration. A thorough understanding of the structure-activity relationships, guided by robust comparative experimental data, is essential for the rational design of the next generation of nitroimidazole-based therapeutics.

References

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  • Wardman, P. (1987). The mechanism of radiosensitization by nitro-compounds. Radiation Physics and Chemistry, 30(5-6), 423-432. [Link]

  • Leitsch, D. (2017). A review on metronidazole: an old warhorse in a new arena. Current drug metabolism, 18(12), 1165-1176. [Link]

  • Gardner, T. B., & Hill, D. R. (2001). Treatment of giardiasis. Clinical microbiology reviews, 14(1), 114-128. [Link]

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  • Cudmore, S. L., Delgaty, K. L., Hayward-McClelland, S. F., Petrin, D. P., & Garber, G. E. (2004). Treatment of infections caused by metronidazole-resistant Trichomonas vaginalis. Clinical microbiology reviews, 17(4), 783-793. [Link]

  • Legator, M. S., Connor, T. H., & Stoeckel, M. (1975). Detection of mutagenic activity of metronidazole and niridazole in body fluids of man and mice. Science, 188(4193), 1118-1119. [Link]

A Senior Application Scientist's Comparative Guide to Spectroscopic Analysis for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of novel chemical derivatives, particularly within drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While chromatographic methods can attest to purity, they fall short of defining the intricate three-dimensional architecture of a newly synthesized entity. This is the domain of spectroscopic analysis, a suite of techniques that act as our eyes at the molecular level.

This guide provides a comparative overview of the principal spectroscopic methods, moving beyond a simple recitation of techniques to delve into the causal logic behind their application. As researchers and scientists, our goal is not just to acquire data, but to formulate a strategic, multi-faceted analytical approach that yields an irrefutable structural proof.

The Spectroscopic Toolkit: A Comparative Overview

The four pillars of spectroscopic structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique interrogates a different aspect of molecular structure, and their synergistic application provides a holistic molecular picture. The selection of which technique to use, and in what order, is dictated by the information sought and the nature of the synthesized derivative.[1][2]

Integrated Spectroscopic Workflow

A logical workflow is essential for efficient and comprehensive structure elucidation. By integrating the information from different spectroscopic techniques, we can build a complete picture of the synthesized molecule.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Electronic Properties MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment & Connectivity) MS->NMR_1D Provides Molecular Formula IR IR Spectroscopy (Functional Groups) IR->NMR_1D Identifies Key Groups NMR_2D 2D NMR (COSY, HSQC) (Detailed Connectivity) NMR_1D->NMR_2D Resolves Ambiguities UV_Vis UV-Vis Spectroscopy (Conjugated Systems) NMR_2D->UV_Vis Confirms Conjugation

Caption: Integrated workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1]

Causality Behind Experimental Choices: The choice of NMR experiment is dictated by the complexity of the molecule. A simple ¹H NMR might suffice for a straightforward derivative, but for complex structures with overlapping signals, 2D NMR techniques like COSY and HSQC are indispensable for unambiguously assigning proton and carbon signals.[4][5]

Data Presentation: Key NMR Parameters

ParameterInformation ProvidedTypical Precision
Chemical Shift (δ) Electronic environment of the nucleus.0.1–1 ppb[6]
Integration Relative number of protons giving rise to a signal.[7]±10%
Splitting Pattern (Multiplicity) Number of neighboring non-equivalent nuclei.[7]N/A
Coupling Constant (J) Magnitude of interaction between nuclei (provides stereochemical and connectivity information).10 mHz[6]
Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of the synthesized derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent is critical to avoid obscuring sample signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.[4]

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals to determine the relative proton ratios.[7]

    • Analyze the chemical shifts, integration, and splitting patterns to deduce the structure.[7]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight and can offer valuable information about the molecular formula and structural fragments of a compound.[1][8] It is often the first analytical step performed on a newly synthesized derivative due to its high sensitivity and speed.[9]

Causality Behind Experimental Choices: The choice of ionization technique is paramount. "Hard" ionization techniques like Electron Ionization (EI) cause extensive fragmentation, which can be useful for structural elucidation of small, volatile molecules.[10][11] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred for larger, more fragile molecules, as they typically leave the molecular ion intact.[12][13]

Data Presentation: Key MS Parameters

ParameterInformation Provided
Molecular Ion Peak (M⁺) Mass-to-charge ratio (m/z) of the intact molecule, providing the molecular weight.[8]
Base Peak The most intense peak in the spectrum, corresponding to the most stable fragment ion.[9]
Fragment Ions Peaks at m/z values lower than the molecular ion, indicating the masses of structural fragments.[14]
Isotope Peaks Peaks corresponding to ions containing heavier isotopes, which can help determine the elemental composition.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (micrograms to nanograms) in a suitable solvent, typically a mixture of acetonitrile or methanol with water.[12]

    • The sample solution is infused into the ESI source via a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Apply a high voltage to the capillary through which the sample solution flows, generating a fine spray of charged droplets.[10]

    • As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.[12]

    • The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight. For ESI, this is often observed as a protonated molecule [M+H]⁺ or other adducts.[15]

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural insights.[16]

Infrared (IR) Spectroscopy: The Functional Group Detective

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18] It is based on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic "fingerprint" of the functional groups.[19]

Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, thin film, or ATR) depends on the physical state of the sample. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.

Data Presentation: Key IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (alcohols, phenols)3200-3600Strong, Broad[19]
N-H (amines, amides)3300-3500Medium
C=O (carbonyls)1670-1780Strong[19]
C=C (alkenes)1620-1680Medium
C≡C (alkynes)2100-2260Variable
C≡N (nitriles)2220-2260Medium
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum.

  • Data Interpretation:

    • Identify characteristic absorption bands in the spectrum and correlate them with the presence of specific functional groups using correlation tables.[19][20]

    • The absence of certain peaks can be just as informative as their presence.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Confirmer

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for identifying and quantifying compounds with conjugated π-systems.[21][22] The more extensive the conjugation, the longer the wavelength of maximum absorbance (λmax).[23][24]

Causality Behind Experimental Choices: The choice of solvent is important as it can influence the λmax. Polar solvents can interact with the chromophore and cause shifts in the absorption spectrum.

Data Presentation: Key UV-Vis Parameters

ParameterInformation Provided
λmax Wavelength of maximum absorbance, indicative of the extent of conjugation.[25]
Molar Absorptivity (ε) A measure of how strongly the compound absorbs light at λmax.
Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

    • Fill a quartz cuvette with the sample solution.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).[25]

  • Data Interpretation:

    • Determine the λmax from the spectrum.[22]

    • Compare the observed λmax with expected values for the proposed structure. An increase in conjugation leads to a bathochromic (red) shift to longer wavelengths.[24]

Conclusion: The Power of an Integrated Approach

No single spectroscopic technique can provide all the necessary information for unambiguous structural confirmation.[26] The true power lies in the integration of data from multiple techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the functional groups, UV-Vis spectroscopy confirms the presence of conjugated systems, and NMR spectroscopy pieces together the complete structural puzzle.[27] By employing these techniques in a logical and synergistic manner, researchers can confidently and definitively confirm the structure of their synthesized derivatives, ensuring the integrity and validity of their scientific findings.

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A Researcher's Guide to Evaluating the Efficacy of New Nitroimidazole Compounds in Hypoxic Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel nitroimidazole compounds as hypoxia-activated therapeutics. We will delve into the underlying mechanisms, compare new agents against established alternatives, and provide detailed, field-proven experimental protocols to ensure robust and reproducible results.

The Challenge of Hypoxia in Oncology and the Nitroimidazole Solution

Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[1][2] This hypoxic microenvironment is a major driver of therapeutic resistance, protecting malignant cells from both radiotherapy and conventional chemotherapy.[3] Hypoxia-activated prodrugs (HAPs) represent a targeted strategy to overcome this challenge.[4] Among these, nitroimidazole compounds are a prominent class, designed to be selectively activated under the reducing conditions of hypoxic cells to become potent cytotoxins.[2][5]

The core principle behind nitroimidazoles is their bioreductive activation. In well-oxygenated (normoxic) tissues, the nitro group of the compound undergoes a one-electron reduction by cellular reductases to form a radical anion.[3] This reaction is readily reversible in the presence of oxygen, rendering the compound largely inert and minimizing off-target toxicity.[6] However, in the oxygen-deprived environment of a tumor, this radical anion can undergo further reduction, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[3][7] These reactive species then covalently bind to cellular macromolecules, including proteins and DNA, causing cellular damage and ultimately leading to cell death.[8][9][10]

cluster_normoxia Normoxic Cell (O₂ Present) cluster_hypoxia Hypoxic Cell (O₂ Deficient) Nitroimidazole_N Nitroimidazole (Prodrug, R-NO₂) Radical_Anion_N Radical Anion (R-NO₂⁻) Nitroimidazole_N->Radical_Anion_N 1e⁻ Reduction (Reductases) Radical_Anion_N->Nitroimidazole_N Rapid Re-oxidation O2_N Oxygen (O₂) Radical_Anion_N->O2_N label_N Result: Inactive Prodrug, Low Toxicity Nitroimidazole_H Nitroimidazole (Prodrug, R-NO₂) Radical_Anion_H Radical Anion (R-NO₂⁻) Nitroimidazole_H->Radical_Anion_H 1e⁻ Reduction (Reductases) Reactive_Species Reactive Intermediates (e.g., R-NO, R-NHOH) Radical_Anion_H->Reactive_Species Further Reduction Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Species->Macromolecules Covalent Binding Cell_Death Cytotoxicity & Cell Death Macromolecules->Cell_Death label_H Result: Selective Activation, Tumor Cell Killing start Select Cancer Cell Line culture Culture Cells start->culture split Split Culture into Normoxic & Hypoxic Arms culture->split normoxia Normoxic Incubation (21% O₂) split->normoxia Normoxia hypoxia Hypoxic Incubation (e.g., 1% O₂) split->hypoxia Hypoxia treat_N Treat with Compound (Dose-Response) normoxia->treat_N treat_H Treat with Compound (Dose-Response) hypoxia->treat_H validate Validate Hypoxia (Pimonidazole Staining) hypoxia->validate Parallel Validation assay_N Perform Cytotoxicity Assay (e.g., Clonogenic Survival) treat_N->assay_N assay_H Perform Cytotoxicity Assay (e.g., Clonogenic Survival) treat_H->assay_H results Analyze Results: - Calculate IC₅₀ - Determine Hypoxic  Cytotoxicity Ratio (HCR) assay_N->results assay_H->results

Caption: Workflow for in vitro evaluation of hypoxia-selective cytotoxicity.

Detailed Protocol: Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound, as it measures the ability of a single cell to proliferate and form a colony.

  • Cell Seeding: Plate cells (e.g., HCT116, FaDu) at a low density in 6-well plates. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.

  • Induction of Hypoxia: Place one set of plates in a humidified hypoxia chamber (e.g., Baker Ruskinn InvivO₂), maintaining a low oxygen level (e.g., 1.0% O₂). Place the parallel normoxic set in a standard incubator (21% O₂). Allow cells to acclimate for 4-6 hours.

    • Causality Check: This parallel setup is critical. The efficacy of a HAP is only meaningful if it demonstrates significantly greater potency in the hypoxic arm compared to the normoxic arm.

  • Compound Treatment: Add the nitroimidazole compound at a range of concentrations to both normoxic and hypoxic plates. Include a vehicle-only control for each condition. For radiosensitization studies, include arms with radiation alone and compound + radiation.

  • Incubation/Irradiation: Incubate cells with the compound for a defined period (e.g., 12-24 hours). If testing for radiosensitization, irradiate the designated plates with a single dose of radiation (e.g., 2-6 Gy) midway through the drug incubation period.

  • Recovery: After incubation, remove the drug-containing media, wash the cells with PBS, and add fresh, drug-free media. Return all plates to a standard normoxic incubator.

  • Colony Formation: Allow cells to grow for 10-14 days, until visible colonies (≥50 cells) are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The Hypoxic Cytotoxicity Ratio (HCR) can be calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A high HCR indicates potent and selective hypoxic activity.

Part B: In Vivo Efficacy Evaluation

Core Objective: To assess the anti-tumor activity, tolerability, and target engagement of a novel nitroimidazole compound in a preclinical tumor model.

start Establish Tumor Xenografts in Immunocompromised Mice randomize Randomize Mice into Treatment Groups when Tumors Reach Target Size start->randomize groups Treatment Groups: 1. Vehicle Control 2. Compound Alone 3. Radiation Alone 4. Compound + Radiation randomize->groups treat Administer Treatment According to Schedule (e.g., daily for 2 weeks) groups->treat monitor Monitor: - Tumor Volume (Calipers) - Body Weight (Toxicity) - Clinical Signs treat->monitor endpoint Endpoint Analysis monitor->endpoint growth Tumor Growth Delay & Survival Analysis endpoint->growth Efficacy hypoxia_val Excise Tumors for Hypoxia Validation (Pimonidazole IHC) endpoint->hypoxia_val Target Engagement

Caption: Workflow for in vivo evaluation of anti-tumor efficacy.

Detailed Protocol: Tumor Hypoxia Validation with Pimonidazole

This protocol validates that the compound's target (hypoxia) is present in the tumor model and allows for ex vivo pharmacodynamic assessment.

  • Pimonidazole Administration: At the conclusion of the efficacy study (or in a separate satellite group of tumor-bearing mice), administer pimonidazole hydrochloride intravenously or intraperitoneally at a dose of 60 mg/kg. [11] * Expert Insight: Pimonidazole should be allowed to circulate for 60-90 minutes before tissue harvesting to ensure adequate distribution and binding in hypoxic regions. [11]2. Tumor Excision: Euthanize the mice and carefully excise the tumors.

  • Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed in paraffin, or snap-freeze in OCT for cryosectioning.

  • Immunohistochemistry (IHC): a. Section the paraffin-embedded or frozen tissue. b. Perform antigen retrieval if necessary. c. Incubate the sections with a primary antibody specific for pimonidazole-protein adducts (e.g., Hypoxyprobe™-1 mouse monoclonal antibody). d. Apply a suitable secondary antibody conjugated to an enzyme (e.g., HRP). e. Develop with a chromogen (e.g., DAB) to produce a brown stain in hypoxic regions. f. Counterstain with hematoxylin.

  • Image Analysis: Acquire high-resolution images of the stained tissue sections. Use image analysis software to quantify the pimonidazole-positive area as a percentage of the total viable tumor area. This provides a quantitative measure of the hypoxic fraction.

    • Trustworthiness: Correlating the anti-tumor efficacy observed in the main study with the quantified hypoxic fraction provides a self-validating system, directly linking the compound's activity to the presence of its intended target.

Conclusion and Future Outlook

The evaluation of new nitroimidazole compounds requires a systematic and mechanistically grounded approach. By comparing novel agents against established benchmarks and employing robust, multi-stage experimental workflows, researchers can generate high-quality, reproducible data. The future of this field lies in the development of next-generation compounds with improved hypoxic cytotoxicity ratios, better pharmacokinetic profiles, and potentially novel mechanisms of action, such as the modulation of the tumor redox environment or inhibition of specific signaling pathways. [12][13]The integration of theranostic agents like FAZA and IAZA, which combine diagnostic imaging with therapeutic action, represents a particularly promising frontier, paving the way for personalized, hypoxia-targeted cancer therapies.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-nitro-1h-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds. Ethyl 4-nitro-1h-imidazole-5-carboxylate, a heterocyclic compound likely utilized as a building block in organic synthesis, requires meticulous handling and disposal due to its chemical nature. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that our innovative work does not compromise the well-being of our personnel or the environment.

The core principle of chemical waste management is proactive hazard assessment. The structure of Ethyl 4-nitro-1h-imidazole-5-carboxylate contains a nitro group and an imidazole ring, functional groups that inform its classification as a hazardous substance. Similar nitroimidazole compounds are recognized for their potential toxicity and irritant properties[1][2]. Therefore, all waste containing this compound, whether in solid form, in solution, or as residue in a container, must be treated as regulated hazardous waste.

Hazard Assessment and Characterization

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed[3][4]. Based on data from analogous compounds, Ethyl 4-nitro-1h-imidazole-5-carboxylate should be managed as a toxic hazardous waste.

Table 1: Inferred Hazard Profile of Ethyl 4-nitro-1h-imidazole-5-carboxylate

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled[2].Avoid direct contact and aerosol generation. Handle in a chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation[2].Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation[2][5].Use chemical safety goggles or a face shield.
Incompatible Materials Strong acids and oxidizing agents[5].Segregate waste from these materials to prevent potentially hazardous reactions.

This hazard profile mandates that the compound never be disposed of via standard laboratory drains or in the regular trash[6][7]. Such actions violate federal regulations and can lead to harmful environmental contamination and potential reactions within the sewer system.

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for any purpose, including disposal, adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory. Proper PPE is the first line of defense against exposure.

  • Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[8][9].

  • Skin Protection : Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure[8]. Contaminated clothing should be removed and laundered before reuse[10].

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation risk[5][10].

  • Workstation Proximity : Ensure that safety showers and eyewash stations are readily accessible and unobstructed near the handling area[5][9].

Step-by-Step Disposal Protocol

The disposal process is a systematic workflow designed to ensure safety and compliance from the point of generation to final removal by a licensed vendor.

Step 1: Waste Segregation Immediately upon generation, the waste must be segregated. Do not mix Ethyl 4-nitro-1h-imidazole-5-carboxylate waste with incompatible chemicals, particularly strong oxidizing acids or bases[5][11]. Cross-contamination can lead to unforeseen chemical reactions. Collect aqueous waste, halogenated solvents, and non-halogenated solvents in separate, clearly marked containers[12].

Step 2: Container Selection and Management The integrity of the waste container is paramount to preventing leaks and spills.

  • Compatibility : The container must be made of a material that does not react with the waste. For most organic and aqueous solutions of this compound, a high-density polyethylene (HDPE) or glass container is appropriate[4]. If possible, use the original manufacturer's container[6][12].

  • Condition : The container must be in good condition, free of cracks or deterioration, and possess a secure, screw-top cap[4][6].

  • Management : Keep the container closed at all times except when adding waste[4][7]. This prevents the release of vapors and protects against spills. Do not fill containers beyond 90% capacity to allow for expansion[3].

Step 3: Proper Labeling Accurate labeling is a strict EPA requirement and is crucial for safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team and the final disposal vendor.

  • The label must clearly state the words "HAZARDOUS WASTE "[13][14].

  • List the full chemical name: "Ethyl 4-nitro-1h-imidazole-5-carboxylate " and any other components in the waste stream, including solvents, with their approximate percentages[7].

  • Indicate the specific hazards using pictograms or text (e.g., "Toxic," "Irritant")[13][14].

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories must designate an SAA at or near the point of waste generation[6][13].

  • The SAA must be under the control of laboratory personnel.

  • Waste containers are stored here until they are full or ready for pickup.

  • There are volume limits for SAAs (up to 55 gallons of non-acute hazardous waste), and once a container is full, it must be moved to a central accumulation area or picked up by EHS within three days[6].

Step 5: Arranging for Final Disposal Laboratory personnel are not responsible for the ultimate disposal (e.g., incineration) of hazardous waste. This is handled by specialized, licensed contractors.

  • When your waste container is full or you have finished the project generating the waste, contact your institution's EHS office.

  • Provide them with the information from your waste label. They will schedule a pickup and manage the process of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[15].

Emergency Procedures for Spills

In the event of a small spill within a chemical fume hood:

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand).

  • Carefully sweep up the solid or absorb the liquid.

  • Place all contaminated materials (absorbent, gloves, etc.) into a sealed, compatible container.

  • Label this container as hazardous waste, detailing the contents, and dispose of it following the protocol above[16].

  • Report the spill to your supervisor and EHS office, as per your institution's policy.

Caption: Disposal workflow for Ethyl 4-nitro-1h-imidazole-5-carboxylate.

By adhering to this structured disposal protocol, you uphold the highest standards of laboratory safety and environmental stewardship. This systematic approach ensures that every step, from initial handling to final disposal, is conducted with the necessary caution and regulatory foresight, building a culture of safety that is as robust as our science.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

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  • MedicalLab Management. Laboratory Waste Management: The New Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

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  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility. Available at: [Link]

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Navigating the Synthesis and Handling of Ethyl 4-nitro-1h-imidazole-5-carboxylate: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential safety and logistical information for the handling and disposal of Ethyl 4-nitro-1h-imidazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from data on structurally analogous nitroimidazoles and represent a robust framework for minimizing risk.

The core structure, featuring a nitro-substituted imidazole ring, suggests that this compound should be handled with the caution afforded to potentially hazardous materials. Nitroaromatic compounds can possess toxicological properties, and imidazole derivatives may act as skin and eye irritants.[1][2] Therefore, a comprehensive approach to personal protection and waste management is not merely recommended but essential.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure to Ethyl 4-nitro-1h-imidazole-5-carboxylate. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards associated with its structural motifs.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.The imidazole moiety and related nitroaromatic compounds are known to be eye irritants.[1][2] Goggles provide a complete seal around the eyes, offering superior protection from splashes and fine particulates compared to safety glasses.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Nitrile provides good resistance to a broad range of chemicals. Given the potential for skin irritation and dermal absorption, gloves are critical. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned.A lab coat protects against accidental spills and contamination of personal clothing. Flame resistance is a prudent additional precaution when working with organic compounds.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. For situations where a fume hood is not available or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges and a P95 particulate filter is recommended.Handling any fine powder or volatile compound outside of a fume hood poses an inhalation risk. The nitro group and the aromatic system could contribute to respiratory irritation.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key stages of handling Ethyl 4-nitro-1h-imidazole-5-carboxylate, from initial preparation to temporary storage of the product.

Pre-Handling and Engineering Controls
  • Work Area Designation : All work with Ethyl 4-nitro-1h-imidazole-5-carboxylate must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to contain any dusts, vapors, or aerosols.

  • Emergency Preparedness : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] Have appropriate spill cleanup materials (e.g., absorbent pads, chemical spill kit) available in the immediate vicinity.

  • Material Preparation : Before starting any experimental work, gather all necessary reagents and equipment. This minimizes the time spent with the container of the title compound open.

Weighing and Transfer
  • Weighing : Tare a suitable container within the chemical fume hood. Carefully dispense the required amount of Ethyl 4-nitro-1h-imidazole-5-carboxylate, avoiding the generation of dust.

  • Transfer : If transferring the solid to a reaction vessel, use a powder funnel to prevent dispersal. For dissolving, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

Reaction and Monitoring
  • Vessel Sealing : Ensure that the reaction vessel is appropriately sealed to prevent the escape of any vapors, especially if heating is required.

  • Continuous Monitoring : Do not leave the reaction unattended. Monitor for any unexpected changes in color, temperature, or pressure.

  • Fume Hood Sash : Keep the sash of the fume hood at the lowest practical height throughout the experiment.

Post-Experiment and Decontamination
  • Quenching and Work-up : All quenching and extraction procedures should be performed within the fume hood.

  • Surface Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Labeling : Clearly label all vessels containing the product or reaction mixtures with the chemical name, structure, and any known hazards.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_post Post-Experiment prep_fume_hood 1. Designate work area in fume hood prep_emergency 2. Verify emergency equipment prep_fume_hood->prep_emergency prep_materials 3. Assemble all materials prep_emergency->prep_materials handling_weigh 4. Weigh compound in fume hood prep_materials->handling_weigh handling_transfer 5. Transfer to reaction vessel handling_weigh->handling_transfer reaction_seal 6. Seal reaction vessel handling_transfer->reaction_seal reaction_monitor 7. Monitor reaction reaction_seal->reaction_monitor reaction_sash 8. Maintain low sash height reaction_monitor->reaction_sash post_workup 9. Perform work-up in fume hood reaction_sash->post_workup post_decon 10. Decontaminate surfaces post_workup->post_decon post_label 11. Label all products post_decon->post_label

Fig 1. Safe Handling Workflow for Ethyl 4-nitro-1h-imidazole-5-carboxylate

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety. All materials contaminated with Ethyl 4-nitro-1h-imidazole-5-carboxylate must be treated as hazardous waste.

Waste Segregation
  • Solid Waste : All contaminated solid waste, including gloves, weighing paper, paper towels, and any contaminated disposable labware, must be collected in a designated, clearly labeled hazardous waste container. The container should have a secure lid and be kept closed when not in use.

  • Liquid Waste : Any solutions containing Ethyl 4-nitro-1h-imidazole-5-carboxylate, including reaction mother liquors and washes from decontamination, should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure
  • Container Labeling : Ensure all waste containers are accurately labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Collection : Follow your institution's specific procedures for hazardous waste pickup. Complete all necessary paperwork and ensure the waste is ready for collection by the environmental health and safety (EHS) department.

G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal gen_solid Contaminated Solids (Gloves, Paper, etc.) seg_solid Labeled Solid Hazardous Waste Container gen_solid->seg_solid gen_liquid Contaminated Liquids (Solvents, Mother Liquor) seg_liquid Labeled Liquid Hazardous Waste Container gen_liquid->seg_liquid disp_storage Store in Satellite Accumulation Area seg_solid->disp_storage seg_liquid->disp_storage disp_pickup Arrange for EHS Pickup disp_storage->disp_pickup

Sources

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Retrosynthesis Analysis

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Ethyl 4-nitro-1h-imidazole-5-carboxylate
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Ethyl 4-nitro-1h-imidazole-5-carboxylate

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